molecular formula C7H6ClNO B1588787 2-Chloro-5-methylpyridine-3-carbaldehyde CAS No. 92444-99-0

2-Chloro-5-methylpyridine-3-carbaldehyde

Cat. No.: B1588787
CAS No.: 92444-99-0
M. Wt: 155.58 g/mol
InChI Key: IZDJJYRXECMSLX-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridine-3-carbaldehyde (CID 9834018) is an organic compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . It is a pyridine derivative characterized by a chloro substituent at the 2-position, a methyl group at the 5-position, and a reactive aldehyde (formyl) group at the 3-position . Its SMILES notation is CC1=CC(=C(N=C1)Cl)C=O, and its InChIKey is IZDJJYRXECMSLX-UHFFFAOYSA-N . This compound serves as a highly valuable synthetic intermediate and building block in medicinal chemistry and heterocyclic synthesis. The presence of three distinct functional groups on the pyridine ring allows for selective and sequential reactions, enabling researchers to construct complex molecular architectures. The aldehyde group is particularly reactive and is commonly used in condensation reactions to form imines (Schiff bases), which are key intermediates for synthesizing various nitrogen-containing heterocycles . Compounds with analogous 2-chloro-3-formyl heterocyclic structures are frequently employed in the synthesis of fused or binary heterocyclic systems with potential biological activity . The structure is a solid foundation for developing novel compounds in pharmaceutical and agrochemical research. This product is intended for research purposes and is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDJJYRXECMSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431432
Record name 2-Chloro-5-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92444-99-0
Record name 2-Chloro-5-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Chloro-5-methylpyridine-3-carbaldehyde: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-5-methylpyridine-3-carbaldehyde is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis. Its unique trifunctional structure—comprising a reactive aldehyde, a nucleophilic substitution-susceptible chlorine atom, and a pyridine ring—makes it a valuable synthon for constructing more complex molecular architectures. This guide provides an in-depth examination of its physical, chemical, and spectroscopic properties, alongside practical insights into its reactivity, synthesis, and handling. The primary focus is to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in the synthesis of novel agrochemicals, pharmaceuticals, and other biologically active molecules.

Compound Identification and Core Structure

The foundational step in utilizing any chemical is its unambiguous identification. This compound is characterized by a pyridine ring substituted at the 2, 3, and 5 positions.

  • Chemical Name: this compound

  • Synonyms: 2-Chloro-5-methylnicotinaldehyde

  • CAS Number: 92444-99-0

  • Molecular Formula: C₇H₆ClNO

  • Molecular Weight: 155.58 g/mol [1]

  • InChIKey: IZDJJYRXECMSLX-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of a compound are critical for planning reactions, purification, and storage. The data below has been aggregated from various chemical data sources.

PropertyValueSource(s)
Appearance Solid / Crystalline Powder
Boiling Point 265.51 °C at 760 mmHg
Density 1.27 g/cm³
Flash Point 114.38 °C
Refractive Index 1.581
XLogP3 1.86
Topological Polar Surface Area (TPSA) 29.54 Ų

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The aldehyde, methyl, and aromatic protons, along with the carbonyl and C-Cl bonds, give rise to a distinct spectroscopic signature.

¹H Nuclear Magnetic Resonance (NMR)

While a specific spectrum for the title compound is not available in the provided search results, data from a closely related reaction product provides insight. In the ¹H-NMR spectrum of imines derived from this compound, the key signals from the pyridine core are consistently observed. For example, in a CDCl₃ solvent, one would expect:

  • A singlet for the methyl group (–CH₃) protons around δ 2.3-2.4 ppm.[2]

  • Two singlets for the heteroaromatic protons on the pyridine ring, typically downfield around δ 8.1-8.4 ppm.[2]

  • A singlet for the aldehyde proton (–CHO) which would be significantly downfield, typically > δ 9.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic stretching frequencies of its functional groups. Key expected peaks include:

  • ~2960 cm⁻¹: C-H stretching from the methyl and aldehyde groups.[2]

  • ~1640 cm⁻¹: A strong C=O stretch from the aldehyde carbonyl group.[2]

  • ~1480 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.[2]

  • ~1080 cm⁻¹: C-Cl stretching vibration.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) would appear at m/z 155, with a characteristic (M+2) peak at m/z 157 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.

Chemical Synthesis and Reactivity

Synthesis of the Core Compound

This compound is commonly prepared via Vilsmeier-Haack formylation conditions.[2][3] This classic organic reaction introduces a formyl group (–CHO) onto an electron-rich aromatic ring. The process involves the cyclization of an enamide derived from propionaldehyde, followed by formylation to yield the target aldehyde.[2][3]

G Propionaldehyde Propionaldehyde + Benzylamine Enamide Resulting Enamide Propionaldehyde->Enamide Acetylation Vilsmeier Vilsmeier Formylation (POCl₃, DMF) Enamide->Vilsmeier Product This compound Vilsmeier->Product Cyclization & Formylation

Caption: Vilsmeier-Haack synthesis pathway.

Core Reactivity: The Aldehyde Functional Group

The aldehyde group is the primary center for synthetic elaboration. It readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a cornerstone of its utility as a synthetic intermediate.[2][3] Pyridine-based Schiff bases are valuable synthons for creating pesticides and other biologically active molecules.[2][3] The reaction is typically acid-catalyzed and can be carried out by simply heating the aldehyde with the corresponding amine.[2][3]

Experimental Protocol: Synthesis of Imines (Schiff Bases)

This protocol outlines a general procedure for the synthesis of imines from this compound, adapted from established methodologies.[2][3]

G cluster_reactants Reactants cluster_process Process Aldehyde 2-Chloro-5-methylpyridine- 3-carbaldehyde (1 equiv.) Mix Combine Reactants Aldehyde->Mix Amine Primary Amine (1 equiv.) Amine->Mix Heat Heat in Oil Bath (e.g., 60-65°C, 1 hr) Mix->Heat Cool Cool to Room Temp. Heat->Cool Extract Extract with Dichloromethane Cool->Extract Dry Dry over Na₂SO₄ Extract->Dry Evaporate Remove Solvent (Reduced Pressure) Dry->Evaporate Product Purified Imine Product Evaporate->Product

Caption: Workflow for imine synthesis.

Step-by-Step Methodology:
  • Reactant Charging: In a suitable reaction vessel, combine this compound (1.0 equivalent) and the desired primary amine (1.0-1.2 equivalents).[2]

  • Reaction Conditions: Heat the reaction mixture in an oil bath, typically to around 60-65°C.[2] Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Once the reaction is complete, cool the mixture to ambient temperature.[2]

  • Extraction: Dilute the mixture with a suitable organic solvent, such as dichloromethane, and wash with water or brine.[2]

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous salt like sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude imine product.[2]

  • Purification: The resulting product, if not sufficiently pure, can be further purified by column chromatography or recrystallization.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its potential hazards. The safety information is analogous to related chlorinated pyridine compounds.

  • Hazard Statements: May be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[4][5]

  • Precautionary Measures:

    • Wash hands and any exposed skin thoroughly after handling.[4][5]

    • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4][5]

    • Use only in a well-ventilated area or outdoors.[5][6]

    • Keep away from heat, sparks, open flames, and other ignition sources.[4][6]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

    • Keep away from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

  • Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes of nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[4]

Conclusion

This compound stands out as a high-value synthetic intermediate. Its well-defined physicochemical properties, predictable reactivity centered on the aldehyde moiety, and straightforward derivatization protocols make it an attractive starting material for discovery chemistry. A thorough understanding of its characteristics, combined with stringent adherence to safety protocols, enables researchers to fully exploit its potential in the development of next-generation pharmaceuticals and agrochemicals.

References

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES. Heterocyclic Communications, 8(3). [Link]

  • Gangadasu, B., et al. (2002). Simple and convenient preparation of this compound imines. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). 2-Chloro-5-methylpyridine-4-carboxaldehyde. PubChem. [Link]

Sources

2-Chloro-5-methylpyridine-3-carbaldehyde CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of medicinal and agrochemical synthesis, pyridine derivatives are foundational scaffolds prized for their unique electronic properties and versatile reactivity. Among these, 2-Chloro-5-methylpyridine-3-carbaldehyde stands out as a trifunctionalized intermediate of significant strategic value. Its structure, featuring a reactive aldehyde, a nucleophilically susceptible chloro group, and a methyl-substituted pyridine core, offers a rich platform for the synthesis of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, consolidating its chemical identity, physical properties, synthesis, and key applications. The information herein is intended to empower researchers in leveraging this potent building block for the discovery and development of novel chemical entities.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the bedrock of reproducible science. This compound is a distinct isomer within the chloromethylpyridine carbaldehyde family, and its specific CAS number is crucial for accurate sourcing and data retrieval.

Key Identifiers

The definitive CAS Registry Number for this compound is 92444-99-0 .[1][2] Key structural and molecular identifiers are summarized in the table below for quick reference.

IdentifierValueSource(s)
CAS Number 92444-99-0[1][2]
Molecular Formula C₇H₆ClNO[3]
Molecular Weight 155.58 g/mol [3]
IUPAC Name This compound
Synonyms 2-Chloro-5-methylnicotinaldehyde[3]
SMILES CC1=CC(=C(N=C1)Cl)C=O
InChIKey IZDJJYRXECMSLX-UHFFFAOYSA-N[3]
Molecular Structure Diagram

The structural arrangement of the chloro, methyl, and carbaldehyde groups on the pyridine ring dictates the molecule's reactivity.

Caption: 2D structure of this compound.

Physical and Chemical Properties

Understanding the physical properties is essential for handling, storage, and reaction setup.

PropertyValueSource(s)
Physical State Solid (presumed based on properties)[4]
Boiling Point 265.5 °C at 760 mmHg[3][5]
Density 1.27 g/cm³[3]
Refractive Index 1.581[3][5]
Flash Point 114.4 °C[3][5]

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved via a Vilsmeier-Haack type reaction. This classic formylation method is well-suited for introducing an aldehyde group onto electron-rich systems.[6][7]

Synthetic Pathway Overview

The key strategy involves the cyclization of a suitable enamide precursor under Vilsmeier formylation conditions.[8] This multi-step process begins with readily available starting materials and culminates in the formation of the target heterocyclic aldehyde.

G start Propionaldehyde + Benzylamine schiff Schiff Base Formation start->schiff enamide Acetylation (Enamide Formation) schiff->enamide cyclization Cyclization & Formylation enamide->cyclization vilsmeier Vilsmeier-Haack Reagent (POCl₃, DMF) vilsmeier->cyclization product 2-Chloro-5-methylpyridine- 3-carbaldehyde cyclization->product

Caption: Synthetic workflow for this compound.

Vilsmeier-Haack Reaction Mechanism

The core of the synthesis is the Vilsmeier-Haack reaction.[2]

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6]

  • Electrophilic Attack: The electron-rich enamide attacks the Vilsmeier reagent.

  • Cyclization and Aromatization: A subsequent intramolecular cyclization occurs, followed by elimination and hydrolysis during workup to yield the final aromatic aldehyde.

Experimental Protocol

The following protocol is a representative procedure based on the synthesis described by Gangadasu et al., which utilizes this pathway.[8]

Step 1: Enamide Precursor Synthesis

  • This guide focuses on the Vilsmeier cyclization step. The synthesis of the enamide precursor from a propionaldehyde/benzylamine Schiff base followed by acetylation is a standard procedure that precedes this step.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent will form in situ.

  • Reaction: After the addition is complete, add a solution of the N-acetylated enamide precursor (1.0 equiv.) in a suitable solvent (e.g., dichloromethane) dropwise to the Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Basify the aqueous solution to a pH of ~8-9 using a cold sodium hydroxide or sodium carbonate solution.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield this compound.

Reactivity and Applications in Drug Development

The strategic placement of three distinct functional groups makes this compound a highly versatile synthon. Its reactivity is dominated by the aldehyde group and the chloro substituent.

Key Reactions
  • Imination (Schiff Base Formation): The aldehyde group readily undergoes condensation with primary amines to form imines.[8][9] This is one of the most common and powerful applications, as the resulting Schiff bases are valuable synthons for a vast array of nitrogen-containing heterocycles.[9]

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 2-position is activated towards SₙAr reactions, allowing for the introduction of various nucleophiles (e.g., O, N, S-based) to further functionalize the pyridine core.

Applications as a Pharmaceutical Intermediate

While this compound is primarily a building block, its derivatives have shown significant potential in drug discovery and agrochemical development. The imines synthesized from this aldehyde have been reported as potential herbicides, fungicides, antiviral agents, and neoplasm inhibitors.[9] Its structural motif is analogous to that of 2-chloroquinoline-3-carbaldehyde, a well-studied precursor for compounds with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[10] The ability to use this aldehyde to construct diverse chemical libraries makes it a compound of high interest for screening against various biological targets.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

  • Hazard Classification: Consult the specific Safety Data Sheet (SDS) for detailed GHS classification.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles with side protection, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[13]

  • In Case of Exposure:

    • Eyes: Immediately rinse with plenty of water for several minutes. Seek medical attention.[11]

    • Skin: Wash off with soap and water. Remove contaminated clothing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Disclaimer: This guide is for informational purposes only. Always consult the material's specific Safety Data Sheet (SDS) provided by the supplier before handling and use.[1]

References

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF this compound IMINES. Heterocyclic Communications, 8(3), 243-248. [Link]

  • This compound Product Page. LookChem. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). Simple and convenient preparation of this compound imines. ResearchGate. [Link]

  • US Patent 4,612,377A: Preparation of 2-chloro-5-methylpyridine.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Unlock the Potential of 2-Chloro-5-methylpyridine. Ningbo Inno Pharmchem Co.,Ltd.[Link]

  • EP Patent 0121320A1: Preparation of 2-chloro-5-methylpyridine.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Supporting Information for L-Proline: an efficient N,O-bidentate ligand... The Royal Society of Chemistry. [Link]

  • 2-Chloro-5-methylpyridine: A Key Intermediate in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.[Link]

  • Al-Warhi, T., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1233-1254. [Link]

  • The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Ningbo Inno Pharmchem Co.,Ltd.[Link]

  • 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Sihauli Chemicals Pvt Ltd. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Interpretation of 2-Chloro-5-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-methylpyridine-3-carbaldehyde is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Its trifunctional nature—possessing a reactive aldehyde, a halogenated pyridine ring, and a methyl group—makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures. Accurate and unambiguous structural confirmation of this key building block is paramount for ensuring the integrity of subsequent synthetic steps and the identity of the final products. This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is structured to not only present the data but to explain the underlying principles and causal relationships that lead to the definitive structural elucidation, reflecting a field-proven approach to spectroscopic problem-solving.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the atoms in this compound are numbered as shown in the diagram below. This systematic numbering will be used consistently throughout the guide to assign specific signals to their corresponding nuclei within the molecule.

Caption: IUPAC numbering of this compound.

Part 1: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone technique for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum is crucial for reliable data interpretation.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.0 ppm, against which all other proton chemical shifts are measured.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is essential for resolving complex splitting patterns.

  • Processing: Process the raw data (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction to obtain a clean, interpretable spectrum.

¹H NMR Data Summary
Assigned ProtonChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz) (Predicted)
H8 (-CHO)9.9 - 10.1Singlet (s)1HN/A
H68.4 - 8.6Doublet (d)1H~2.5 Hz (⁴J)
H48.1 - 8.3Doublet (d)1H~2.5 Hz (⁴J)
H7 (-CH₃)2.4 - 2.6Singlet (s)3HN/A
Detailed ¹H NMR Interpretation
  • Aldehyde Proton (H8, δ ~9.9-10.1 ppm): The proton attached to the carbonyl carbon of the aldehyde is the most deshielded proton in the molecule. Its resonance appears significantly downfield, typically between 9-10 ppm.[1][2][3] This extreme deshielding is due to two primary factors: the strong electron-withdrawing inductive effect of the adjacent oxygen atom and the magnetic anisotropy of the C=O double bond, which reinforces the external magnetic field in the region of the proton.[4] This signal is expected to be a sharp singlet as there are no adjacent protons within a three-bond distance to cause spin-spin coupling.

  • Pyridine Ring Protons (H6 & H4): The two protons on the pyridine ring are in different chemical environments and are expected to appear as distinct signals.

    • H6 (δ ~8.4-8.6 ppm): This proton is at the C6 position, which is ortho to the ring nitrogen. Protons in the α-position (ortho) to the nitrogen in a pyridine ring are significantly deshielded due to the nitrogen's electron-withdrawing nature.[5] This deshielding moves its signal far downfield. It is expected to appear as a doublet due to coupling with H4.

    • H4 (δ ~8.1-8.3 ppm): This proton is at the C4 position, which is para to the methyl group and meta to both the chlorine and aldehyde substituents. Its chemical shift is influenced by all these groups. It is also expected to be a doublet due to coupling with H6.

    • Coupling: The coupling between H4 and H6 is a four-bond coupling (⁴J), often referred to as meta-coupling in aromatic systems. This type of coupling is typically small, around 2-3 Hz, resulting in narrowly split doublets for both H4 and H6.

  • Methyl Protons (H7, δ ~2.4-2.6 ppm): The three protons of the methyl group are chemically equivalent and thus appear as a single signal. Being attached to an aromatic ring, they are slightly deshielded compared to a typical alkane methyl group, resonating in the 2.4-2.6 ppm region. This signal will be a sharp singlet as there are no adjacent protons to couple with.

Part 2: ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for confirming the number and type of carbon atoms present.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used. ¹³C NMR is inherently less sensitive than ¹H NMR, so a slightly more concentrated sample or a longer acquisition time may be necessary.

  • Data Acquisition: The spectrum is typically acquired using a proton-decoupled pulse sequence. This technique irradiates the protons, causing them to rapidly change spin states, which decouples them from the ¹³C nuclei. The result is a spectrum where each carbon signal appears as a sharp singlet, simplifying the spectrum and improving the signal-to-noise ratio.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.0 ppm. The CDCl₃ solvent peak appears as a characteristic triplet around 77.16 ppm.[6]

¹³C NMR Data Summary
Assigned CarbonChemical Shift (δ, ppm) (Predicted)
C8 (C=O)188 - 192
C2 (C-Cl)152 - 155
C6150 - 153
C4140 - 143
C5 (C-CH₃)135 - 138
C3 (C-CHO)132 - 135
C7 (-CH₃)18 - 22
Detailed ¹³C NMR Interpretation
  • Carbonyl Carbon (C8, δ ~188-192 ppm): The aldehyde carbonyl carbon is highly deshielded and resonates far downfield, typically in the 190-200 ppm range for aromatic aldehydes.[2][7][8] This is its characteristic region, making it easily identifiable.

  • Pyridine Ring Carbons (C2, C3, C4, C5, C6): The five sp²-hybridized carbons of the pyridine ring will have distinct chemical shifts due to the different substituents.

    • C2 (δ ~152-155 ppm): This carbon is directly attached to the highly electronegative chlorine atom and is adjacent to the ring nitrogen. Both factors cause significant deshielding, placing its signal downfield. For comparison, the C2 carbon in 2-chloropyridine appears around 150 ppm.

    • C6 (δ ~150-153 ppm): This carbon is also adjacent to the nitrogen, leading to a downfield shift similar to C2.

    • C4 (δ ~140-143 ppm): The C4 carbon is less affected by the nitrogen and its shift is primarily influenced by its position within the aromatic system.

    • C5 (δ ~135-138 ppm): This carbon is attached to the electron-donating methyl group, which has a slight shielding effect compared to a hydrogen atom.

    • C3 (δ ~132-135 ppm): The C3 carbon is attached to the electron-withdrawing aldehyde group, which causes a deshielding effect.

  • Methyl Carbon (C7, δ ~18-22 ppm): The sp³-hybridized carbon of the methyl group is the most shielded carbon in the molecule, appearing in the typical aliphatic region of the spectrum, around 18-22 ppm.

Part 3: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: IR Spectroscopy
  • Methodology: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is a modern and convenient method requiring only a small amount of solid sample. Alternatively, the traditional KBr pellet method can be used.

  • Data Acquisition: The spectrum is recorded over the range of 4000 to 400 cm⁻¹.

  • Validation: The background spectrum is recorded first and automatically subtracted from the sample spectrum to ensure that absorptions from atmospheric CO₂ and H₂O are removed.

IR Data Summary
Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
3050 - 3100C-H StretchAromatic (Pyridine Ring)
2920 - 2980C-H StretchAliphatic (-CH₃)
2820 & 2720C-H Stretch (Fermi Doublet)Aldehyde (-CHO)
1700 - 1715C=O Stretch (Strong)Aromatic Aldehyde
1550 - 1600C=C and C=N StretchPyridine Ring
1000 - 1200C-Cl StretchAryl-Chloride
Detailed IR Interpretation
  • Aldehyde C-H and C=O Stretches: The most diagnostic peaks for the aldehyde group are its C=O and C-H stretching vibrations.

    • C=O Stretch (~1700-1715 cm⁻¹): A very strong and sharp absorption band in this region is characteristic of a carbonyl group. For an aromatic aldehyde, where the carbonyl is conjugated with the pyridine ring, the frequency is lowered to ~1705 cm⁻¹ compared to a saturated aldehyde (~1730 cm⁻¹).[9][10] This lowering is due to the delocalization of π-electrons, which weakens the C=O bond slightly.

    • Aldehydic C-H Stretch (~2820 cm⁻¹ and ~2720 cm⁻¹): The C-H bond of an aldehyde gives rise to two characteristic, medium-intensity peaks.[9][10][11] These are often seen as a "Fermi doublet." The peak around 2720 cm⁻¹ is particularly useful for diagnosis as few other absorptions appear in this region.[10]

  • C-H Stretches:

    • Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium absorptions appearing just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp²-hybridized, confirming the presence of the aromatic pyridine ring.

    • Aliphatic C-H Stretch (<3000 cm⁻¹): Absorptions just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the sp³-hybridized methyl group.

  • Pyridine Ring Stretches (~1550-1600 cm⁻¹): The stretching vibrations of the C=C and C=N bonds within the aromatic ring typically appear as a series of sharp bands in this region.[12]

  • C-Cl Stretch (~1000-1200 cm⁻¹): The stretching vibration for a C-Cl bond on an aromatic ring is expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Part 4: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and molecular formula of a compound. Under electron ionization (EI) conditions, it also induces fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint that can be used to deduce structural features.

Experimental Protocol: EI-MS
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) interface.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•), which is a radical cation.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrometry Data Summary
m/z (Predicted)AssignmentNotes
157 / 159[M]⁺• (Molecular Ion)3:1 ratio confirms the presence of one chlorine atom.
156 / 158[M-H]⁺Loss of the aldehydic proton, common for aromatic aldehydes.[13][14]
128 / 130[M-CHO]⁺Loss of the formyl radical (•CHO).
93[M-CHO-Cl]⁺ or [M-Cl-CHO]⁺Loss of both the formyl radical and a chlorine atom.
77[C₅H₄N]⁺ ?Possible fragment after multiple losses.
Detailed MS Interpretation
  • Molecular Ion Peak ([M]⁺•, m/z 157/159): The molecular ion peak provides the molecular weight of the compound. For this compound (C₇H₆ClNO), the calculated molecular weight is ~155.59 g/mol . However, the mass spectrum will show two peaks for the molecular ion due to the natural isotopic abundance of chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in a characteristic isotopic cluster with peaks at m/z 157 (for C₇H₆³⁵ClNO) and m/z 159 (for C₇H₆³⁷ClNO) in an approximate 3:1 intensity ratio, which is a definitive indicator of a single chlorine atom in the molecule.[13][15]

  • Fragmentation Pathway: The energetic molecular ion undergoes fragmentation to produce smaller, more stable ions. The fragmentation of aromatic aldehydes is well-characterized.[16][17]

    • Loss of H• (m/z 156/158): A common initial fragmentation for aromatic aldehydes is the loss of the weakly bound aldehydic hydrogen radical to form a stable acylium ion [M-H]⁺.[13][14]

    • Loss of •CHO (m/z 128/130): The next logical fragmentation is the loss of the entire formyl group as a radical (•CHO, 29 Da) via cleavage of the C3-C8 bond. This results in an ion corresponding to the 2-chloro-5-methylpyridine cation.

    • Loss of Cl• (from m/z 128): The ion at m/z 128 can subsequently lose a chlorine radical to give an ion at m/z 93.

    • Further Fragmentation: The pyridine ring itself can undergo further fragmentation, often by losing molecules like HCN, leading to smaller fragments.[18]

G M [C₇H₆ClNO]⁺• m/z 157/159 M_H [M-H]⁺ m/z 156/158 M->M_H - •H M_CHO [M-CHO]⁺ m/z 128/130 M->M_CHO - •CHO M_H->M_CHO - CO M_CHO_Cl [C₆H₆N]⁺ m/z 92 M_CHO->M_CHO_Cl - •Cl

Caption: Plausible fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry data provides a self-validating and unambiguous confirmation of the structure of this compound. The ¹H NMR spectrum clearly identifies the four distinct proton environments—aldehyde, two aromatic, and methyl—while the ¹³C NMR confirms the presence of seven unique carbon atoms, including the characteristic downfield shifts for the carbonyl and ring carbons attached to heteroatoms. IR spectroscopy validates the presence of key functional groups, most notably the aromatic aldehyde. Finally, mass spectrometry confirms the molecular weight and the presence of a single chlorine atom through its characteristic isotopic pattern, with a fragmentation pathway consistent with the proposed structure. Together, these techniques form a robust analytical workflow, essential for quality control and structural verification in research and development settings.

References

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from organicchemguide.com/nmr/1h-nmr-chemical-shifts/
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Retrieved from [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Unknown. (n.d.). C13 NMR List of Chemical Shifts. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

  • Scribd. (n.d.). 13 C NMR Chemical Shift Table. Retrieved from [Link]

  • JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Retrieved from [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Hangzhou Better Chemtech Ltd. (2025). What is the mass spectrum of 2 - Chloropyridine? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Aldehydes. Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4. Whitman College. Retrieved from [Link]

  • Dega-Szafran, Z., & Kunzendorf, J. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • ResearchGate. (2025). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • American Chemical Society. (n.d.). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloropyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • All 'Bout Chemistry. (2018, December 12). Part7:Aldehydes and Ketones' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-chloro-. NIST WebBook. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

  • PubMed. (n.d.). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Retrieved from [Link]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-5-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-5-methylpyridine-3-carbaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document will delve into the theoretical underpinnings of the observed chemical shifts and coupling patterns, offer a detailed experimental protocol for spectral acquisition, and present a thorough interpretation of the spectral data. The information herein is intended to serve as a valuable resource for researchers working with this and structurally related compounds.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its structural features, including a chlorinated pyridine ring and an aldehyde functionality, make it a valuable building block in drug discovery and agrochemical research.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[2] For a molecule like this compound, NMR is indispensable for confirming its identity and purity.

This guide will provide a comprehensive examination of the ¹H and ¹³C NMR spectra of this compound, grounded in the principles of chemical shift theory and spin-spin coupling.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution NMR spectra is paramount for accurate structural analysis. The following protocol outlines a standard procedure for the preparation and analysis of a sample of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim for Homogeneity lock->shim acquire Acquire Spectra shim->acquire

Caption: Experimental workflow for NMR analysis.

¹H NMR Acquisition Parameters:

  • Pulse Angle: 90°

  • Spectral Width: 0-12 ppm

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (depending on sample concentration)

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled

  • Spectral Width: 0-220 ppm

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region, in addition to the aldehyde proton signal.

Predicted ¹H NMR Spectrum

H_NMR_Spectrum cluster_peaks axis Chemical Shift (ppm) x_axis x_axis y_axis y_axis x_axis->y_axis p1 CHO p1_line p1_line p1->p1_line p2 H-6 p2_line p2_line p2->p2_line p3 H-4 p3_line p3_line p3->p3_line p4 CH₃ p4_line p4_line p4->p4_line

Caption: Predicted ¹H NMR spectral peaks.

Interpretation of Signals

Based on the work of Gangadasu et al. (2002), who synthesized imine derivatives from this compound, the following assignments can be made for the precursor aldehyde in CDCl₃.[3]

  • δ ~10.0 ppm (s, 1H, -CHO): The aldehyde proton is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

  • δ ~8.22 ppm (s, 1H, H-6): The proton at the 6-position of the pyridine ring is adjacent to the nitrogen atom, which is strongly electron-withdrawing. This results in a significant downfield chemical shift. Due to the substitution pattern, this proton appears as a singlet.[3]

  • δ ~8.12 ppm (s, 1H, H-4): The proton at the 4-position is also deshielded by the ring current and the electron-withdrawing nature of the nitrogen and the adjacent aldehyde group. It appears as a singlet.[3]

  • δ ~2.37 ppm (s, 3H, -CH₃): The methyl group protons appear as a singlet in the upfield region, as expected for an alkyl substituent on an aromatic ring.[3]

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule will give a distinct signal.

Predicted ¹³C NMR Spectrum and Assignments
Carbon AtomPredicted Chemical Shift (ppm)Rationale
C=O~190The carbonyl carbon of an aldehyde typically resonates in this highly deshielded region.
C-2~152Attached to the electronegative chlorine atom and adjacent to the nitrogen, this carbon is significantly deshielded.
C-6~150Adjacent to the nitrogen atom, this carbon experiences a strong deshielding effect.
C-4~138This aromatic carbon is deshielded by the ring current and the adjacent aldehyde group.
C-3~135The carbon bearing the aldehyde group will be deshielded.
C-5~133The carbon attached to the methyl group.
-CH₃~18The methyl carbon will appear in the upfield aliphatic region.

Summary and Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound. While a complete experimental dataset is not available in the public domain, a combination of partial experimental data and predictive analysis allows for a confident assignment of the key spectral features.

Summary of ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)Multiplicity
-CHO~10.0Singlet
H-6~8.22[3]Singlet
H-4~8.12[3]Singlet
-CH₃~2.37[3]Singlet

Summary of Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C=O~190
C-2~152
C-6~150
C-4~138
C-3~135
C-5~133
-CH₃~18

The structural elucidation of this compound by NMR spectroscopy is a clear demonstration of the power of this technique. The distinct chemical shifts and simple multiplicity patterns allow for an unambiguous confirmation of the compound's structure. This guide serves as a foundational resource for scientists and researchers working with this important synthetic intermediate, enabling them to confidently identify and characterize it in their own work.

References

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A simple and convenient preparation of this compound imines.
  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES+. Heterocyclic Communications, 8(3), 243-248. Retrieved from [Link]

Sources

Reactivity of the aldehyde group in substituted pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in Substituted Pyridines

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, pyridine aldehydes represent a class of building blocks of paramount importance.[1] Their utility stems from the unique interplay between the aldehyde functional group and the electronic nature of the pyridine ring. The pyridine nucleus, being isoelectronic with benzene but possessing an electronegative nitrogen atom, renders the ring electron-deficient.[2][3] This intrinsic property significantly modulates the reactivity of the attached aldehyde group, distinguishing it from its carbocyclic analogue, benzaldehyde. This guide provides a comprehensive exploration of the factors governing the reactivity of the aldehyde group in substituted pyridines, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding crucial for researchers, scientists, and drug development professionals.

The Electronic Landscape of Pyridine Aldehydes

The reactivity of a carbonyl group is fundamentally dictated by the electrophilicity of the carbonyl carbon. In pyridine aldehydes, the electronegative nitrogen atom exerts a powerful electron-withdrawing effect (a -I inductive effect and a -M mesomeric/resonance effect), which propagates throughout the aromatic system.[4] This effect is most pronounced when the aldehyde group is located at the 2- (ortho) or 4- (para) position, as the nitrogen atom can directly participate in resonance delocalization of the pi-electrons, thereby increasing the partial positive charge on the carbonyl carbon.[5]

This increased electrophilicity makes the aldehyde group on the pyridine ring more susceptible to nucleophilic attack compared to benzaldehyde.[3] The 3- (meta) substituted isomer is also influenced by the nitrogen's inductive effect, but to a lesser extent, as direct resonance delocalization is not possible.[5]

Figure 1: Resonance structures for 4-pyridinecarbaldehyde.

The resonance structures illustrate the delocalization of electron density away from the ring and towards the nitrogen atom, enhancing the electrophilicity of the carbonyl carbon at position 4. A similar effect occurs at position 2.

The Influence of Ring Substituents

Further modulation of the aldehyde's reactivity is achieved through the introduction of additional substituents on the pyridine ring. The nature and position of these substituents can either enhance or diminish the inherent electronic effects of the ring nitrogen.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-Cl) further decrease the electron density of the ring.[6] This synergistically enhances the electrophilicity of the aldehyde's carbonyl carbon, leading to increased reactivity towards nucleophiles.

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) increase the electron density of the ring through resonance and/or inductive effects.[7] This partially counteracts the electron-withdrawing nature of the pyridine nitrogen, thus reducing the electrophilicity of the carbonyl carbon and decreasing its reactivity towards nucleophiles.

Steric Effects

Beyond electronics, steric hindrance plays a critical role.[8] Substituents adjacent to the aldehyde group (e.g., at the 2-position for a 3-pyridinecarbaldehyde) can physically impede the approach of a nucleophile to the carbonyl carbon.[9][10] This steric shielding increases the activation energy of the reaction, thereby slowing the rate of nucleophilic addition.[8] This effect is a crucial consideration in synthetic design, as it can be exploited to achieve regioselectivity in molecules with multiple reactive sites.

Key Reaction Classes of Pyridine Aldehydes

The enhanced electrophilicity of the aldehyde carbonyl carbon dictates its participation in a wide array of chemical transformations, which are foundational to modern organic synthesis.

Nucleophilic Addition

The quintessential reaction of aldehydes is nucleophilic addition. Pyridine aldehydes readily react with a variety of nucleophiles, including organometallic reagents (Grignards, organolithiums), hydrides, and cyanide.[11] The pyridine ring is generally stable to hard nucleophiles like organolithiums or hydride reagents.[11][12]

nucleophilic_addition start Pyridine Aldehyde C=O intermediate Tetrahedral Intermediate Py-C(O⁻)(R)-Nu start->intermediate Forms Intermediate reagent {Nucleophile | Nu⁻} reagent->start:c Nucleophilic Attack product Addition Product Py-CH(OH)-Nu intermediate->product Protonation (Workup) knoevenagel_workflow A 1. Dissolve Pyridine Aldehyde in EtOH/H₂O B 2. Add Active Methylene Compound at RT A->B C 3. Stir Vigorously (1-3 hours) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Collect Precipitate by Filtration D->E Reaction Complete F 6. Wash Solid with Cold Ethanol E->F G 7. Recrystallize (if necessary) F->G H Pure E-Alkene Product G->H

Sources

The Versatility of Substituted Pyridine Carbaldehydes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyridine carbaldehydes represent a class of highly versatile building blocks in modern chemical research, underpinning significant advancements in drug discovery, materials science, and catalysis. Their unique electronic and structural characteristics, arising from the interplay between the electron-deficient pyridine ring and the reactive aldehyde group, offer a rich landscape for molecular design and synthesis. This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of these valuable compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Pyridine Carbaldehyde Scaffold: A Fusion of Reactivity and Functionality

The intrinsic properties of the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, are central to the utility of pyridine carbaldehydes.[1][2] The nitrogen atom imparts a degree of basicity and alters the electronic distribution within the ring, making it a "privileged scaffold" in medicinal chemistry.[3] The position of the carbaldehyde group (CHO) on the pyridine ring—at the 2, 3, or 4-position—significantly influences the molecule's reactivity and steric profile.[4][5][6]

The aldehyde functional group is a hub of chemical reactivity, readily participating in a wide array of transformations.[4][7] These include nucleophilic additions, condensations, and reductive aminations, providing a straightforward means to introduce the pyridyl moiety into more complex molecular architectures.[7] This dual functionality of a tunable aromatic core and a versatile reactive handle makes substituted pyridine carbaldehydes indispensable tools in the synthesis of novel compounds with tailored properties.

Synthetic Strategies for Accessing Substituted Pyridine Carbaldehydes

The preparation of substituted pyridine carbaldehydes can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.[1][8]

Oxidation of Methylpyridines and Pyridylmethanols

A common and direct approach involves the oxidation of the corresponding methylpyridines (picolines) or pyridylmethanols.[4][9] Various oxidizing agents can be employed, with selenium dioxide (SeO₂) being a classical reagent for the oxidation of methyl groups.[10] More recently, greener and more selective methods, such as TiO₂-mediated photocatalysis, have been developed for the conversion of pyridinemethanols to their corresponding aldehydes.[11]

Experimental Protocol: Oxidation of 3-Nitro-2-picoline to 3-Nitro-2-pyridinecarboxaldehyde [10]

  • Reactant Mixture: A mixture of 3-nitro-2-picoline and selenium dioxide in a suitable solvent (e.g., dioxane) is prepared.

  • Reaction Condition: The mixture is refluxed for a specified period, typically several hours, to ensure complete conversion.

  • Work-up: After cooling, the precipitated selenium is removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as chromatography or recrystallization, to yield the desired 3-nitro-2-pyridinecarboxaldehyde.

Multi-step Synthetic Sequences

For more complex substitution patterns, multi-step sequences are often necessary. These can involve the construction of the pyridine ring from acyclic precursors (de novo synthesis) or the functionalization of a pre-existing pyridine core.[1][8] For instance, the Stille vinylation reaction followed by ozonolysis provides an efficient route to certain 2-carboxaldehydes.[12]

Workflow for the Synthesis of a Substituted Pyridine-2-carbaldehyde

G start Substituted 2-Hydroxypyridine step1 Conversion to 2-OTf start->step1 Tf2O, Base step2 Stille Vinylation step1->step2 Vinylstannane, Pd catalyst step3 Ozonolysis step2->step3 1. O3 2. Reductive workup end Substituted Pyridine-2-carbaldehyde step3->end

Caption: A multi-step synthesis of a substituted pyridine-2-carbaldehyde.

Applications in Medicinal Chemistry and Drug Discovery

The pyridine moiety is a ubiquitous feature in a vast number of pharmaceuticals, and substituted pyridine carbaldehydes are crucial intermediates in their synthesis.[13][14][15][16][17] Their ability to serve as starting materials for complex heterocyclic systems is a key driver of their importance in this field.[13]

Synthesis of Bioactive Heterocycles

Substituted pyridine carbaldehydes are instrumental in constructing a wide range of biologically active heterocyclic compounds. For example, they are used in the synthesis of:

  • Thiosemicarbazones: Condensation with thiosemicarbazide yields thiosemicarbazones, a class of compounds investigated for their antitumor and antiviral activities.[10][18][19] Notably, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has shown significant antineoplastic activity.[10][20]

  • Chalcones: Base-catalyzed condensation with aromatic ketones produces chalcones, which have been explored for their antimicrobial properties.[21]

  • Imidazopyridines and Pyridopyrimidines: These fused heterocyclic systems, often possessing potent biological activities, can be synthesized from pyridine carbaldehyde precursors.[7]

Development of Anticancer Agents

A significant area of research focuses on the development of pyridine-based anticancer agents.[22] Metal complexes of pyridine-2-carboxaldehyde thiosemicarbazones, for instance, have been shown to exhibit cytotoxicity against various cancer cell lines.[18] The mechanism of action for some of these compounds involves inducing oxidative cell death and genetic instability in tumor cells.[22][23]

Signaling Pathway for Anticancer Activity

G PyridineComplex Pyridine-Thiazole Hybrid Molecule DNA_Damage DNA Damage PyridineComplex->DNA_Damage Induces PARP1_Inhibition PARP1 Inhibition DNA_Damage->PARP1_Inhibition Activates Apoptosis Apoptosis PARP1_Inhibition->Apoptosis Leads to

Caption: Proposed mechanism of action for a pyridine-thiazole anticancer agent.

Advanced Materials Science Applications

The unique electronic properties of the pyridine ring make substituted pyridine carbaldehydes valuable building blocks for advanced materials.[24] The aldehyde group provides a convenient point of attachment for constructing larger, functional molecules.[24]

Organic Electronics

Substituted pyridine carbaldehydes are used in the synthesis of conjugated systems, polymers, and coordination complexes with tunable electronic and optical properties.[24] These materials find applications in:

  • Organic Light-Emitting Diodes (OLEDs): The pyridine moiety can be incorporated into emissive or charge-transporting layers to enhance device performance.

  • Solar Cells: Pyridine-containing polymers are being explored for their potential in organic photovoltaics.

  • Sensors: The nitrogen atom in the pyridine ring can act as a binding site for analytes, enabling the development of chemosensors.[15]

Functional Polymers and Photosensitizers

The reactivity of the aldehyde group allows for the incorporation of the pyridyl unit into polymer backbones or as pendant groups, leading to materials with tailored properties such as thermal stability, solubility, and metal-coordinating ability.[7] Furthermore, they serve as precursors for photosensitizers and molecular wires.[7]

Role in Catalysis and Coordination Chemistry

In the realm of catalysis, substituted pyridine carbaldehydes are primarily used as precursors for the synthesis of specialized ligands.[25] These ligands play a crucial role in stabilizing metal catalysts, thereby improving their activity, selectivity, and lifespan.[25]

Ligand Synthesis

The condensation of pyridine carbaldehydes with various amines leads to the formation of Schiff base ligands, which are capable of coordinating with a wide range of metal ions.[4] These iminopyridine ligands are particularly robust and have been extensively used in coordination chemistry.[4] For example, 6-bromopyridine-2-carbaldehyde is a key building block for tris[(pyridyl)methyl]amine ligands, which form sophisticated coordination complexes for advanced catalytic processes.[25]

Heterogeneous Catalysis

Recent research has explored the immobilization of metal complexes derived from pyridine carbaldehydes onto solid supports to create heterogeneous catalysts.[26][27] For instance, a copper(II) complex containing a pyridine-2-carbaldehyde-derived ligand has been anchored onto magnetic nanoparticles.[26][27] This nanocatalyst demonstrated excellent activity in the synthesis of pyran derivatives and could be easily recovered and reused multiple times without significant loss of activity.[27]

Table 1: Summary of Applications of Substituted Pyridine Carbaldehydes

Application AreaSpecific UseKey Advantages
Medicinal Chemistry Synthesis of anticancer agents, antimicrobials, and other bioactive heterocycles.The pyridine scaffold is a "privileged structure" in drug discovery; the aldehyde allows for diverse chemical modifications.
Materials Science Precursors for OLEDs, organic solar cells, sensors, and functional polymers.Tunable electronic and optical properties; the aldehyde provides a reactive handle for polymerization and functionalization.
Catalysis Synthesis of Schiff base ligands for homogeneous and heterogeneous catalysis.Formation of stable and versatile iminopyridine complexes; potential for catalyst recovery and reuse in heterogeneous systems.

Conclusion

Substituted pyridine carbaldehydes are a cornerstone of modern organic synthesis, offering a remarkable combination of a privileged heterocyclic core and a versatile reactive functional group. Their applications span from the development of life-saving medicines to the creation of next-generation materials and efficient catalysts. As research continues to uncover new synthetic methodologies and explore novel applications, the importance of this class of compounds is set to grow, further solidifying their role as indispensable tools for innovation in the chemical sciences.

References

  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC - NIH.
  • The Role of Pyridine Intermediates in Advanced Material Science. NINGBO INNO PHARMCHEM CO.,LTD.
  • Prathipati, J.; Douglas Sanasi, P. One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry2022, 34, 1498-1504.
  • Pyridine-2-carbaldehyde. Wikipedia.
  • Pyridine-2-Carbaldehyde Supplier: Boosting Pharmaceutical Synthesis. Leading Chemical Supplier.
  • The Significance of Pyridine Aldehydes in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
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  • Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate...
  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed.
  • Pyridine-4-carbaldehyde. Wikipedia.
  • Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes | Request PDF.
  • 3-Pyridinecarboxaldehyde: A Model System for Superelectrophilic Activation and the Observation of a Diprotonated Electrophile. The Journal of Organic Chemistry.
  • A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications.
  • A copper(ii)
  • 4-Pyridinecarboxaldehyde | High-Purity | For Research. Benchchem.
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  • De novo Synthesis of Substituted Pyridines.
  • Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions.
  • Copper and Manganese Complexes of Pyridinecarboxaldimine Induce Oxidative Cell Death in Cancer Cells.
  • Computational Study of 3-Pyridine Carboxaldehyde.
  • Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies.
  • CAS 1121-60-4 2-Pyridinecarboxaldehyde. BOC Sciences.
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  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.
  • Production of pyridinecarboxy aldehydes, nicotinic and isonicotinic and picolinic acids by TiO2-sacrificial photocatalysis at ambient conditions and in aqueous solution through artificial solar radiation.
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  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.
  • Effect of substituent in pyridine-2-carbaldehydes on their heterocyclization to 1,2,4-triazines and 1,2,4-triazine 4-oxides | Request PDF.
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A Technical Guide to the Safe Handling, Storage, and Use of 2-Chloro-5-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and storage requirements for 2-Chloro-5-methylpyridine-3-carbaldehyde (CAS No. 92444-99-0). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its chemical properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1][2] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering personnel to make informed safety decisions.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative containing reactive chloro and aldehyde functional groups.[3] These features contribute to its utility in organic synthesis but also necessitate careful handling.[4][5] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 92444-99-0[3][6]
Molecular Formula C₇H₆ClNO[3]
Molecular Weight 155.58 g/mol [3][7]
Boiling Point 265.5 °C at 760 mmHg[3]
Flash Point 114.4 °C[3]
Density 1.27 g/cm³[3]

Hazard Identification and Risk Assessment

While comprehensive GHS classification data for this specific molecule is not consistently available across safety data sheets[3][6][8], a robust risk assessment can be conducted by analyzing its structural components and data from analogous compounds.

  • Inferred Hazards : The molecule combines the characteristics of a chlorinated pyridine and an aldehyde. A structurally related compound, 2-Methylpyridine-3-carbaldehyde, is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and a potential respiratory irritant.[9] Pyridine derivatives, in general, are known to be hazardous upon skin contact, inhalation, or ingestion.[1][10][11]

  • Primary Routes of Exposure :

    • Inhalation : Vapors or dusts may cause respiratory irritation.[1][9] Handling should always occur in a well-ventilated area.

    • Skin Contact : May cause skin irritation.[9][12] The chloro-substituent can enhance skin permeability. Prolonged contact should be avoided.

    • Eye Contact : Direct contact poses a risk of serious eye irritation or damage, a common hazard for aldehydes and other reactive organic compounds.[9]

    • Ingestion : Likely harmful if swallowed, consistent with pyridine-based compounds.[1][9]

  • Reactivity and Decomposition : When heated to decomposition, it may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[12]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls are the first line of defense, supplemented by appropriate PPE.

  • Engineering Controls : All operations involving this compound, including weighing, dissolution, and reaction workups, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][10] An emergency eyewash station and safety shower must be readily accessible.[13]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.[1][11] Avoid latex.Provides a chemical barrier against skin absorption. Pyridine-based compounds can penetrate some glove materials; always check manufacturer compatibility charts.
Eye Protection Tightly fitting chemical splash goggles.[8] A face shield is recommended for splash-prone procedures.[11]Protects against accidental splashes that can cause serious eye damage.[9]
Body Protection A fully-buttoned, flame-retardant lab coat.Prevents incidental skin contact and protects personal clothing from contamination.[8]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be required if engineering controls are insufficient or during a large spill.[8]Protects against inhalation of vapors or aerosols, especially if the material is heated or aerosolized.

Safe Handling and Operational Protocols

Adherence to standardized protocols is essential for minimizing risk. The following procedure outlines the safe weighing and dissolution of the compound for experimental use.

Protocol: Weighing and Preparing a Solution

  • Preparation : a. Don all required PPE as specified in Section 3. b. Designate a work area within a chemical fume hood. c. Assemble all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent, waste container). d. Ensure the analytical balance is clean and located in a draft-free area, or perform weighing within the fume hood.

  • Execution : a. Carefully transfer the required amount of this compound from its storage container to a weigh boat. Avoid generating dust.[3][6] b. Record the mass, then transfer the solid to the designated beaker inside the fume hood. c. Close the primary storage container tightly. d. Slowly add the desired solvent to the beaker, stirring gently to facilitate dissolution. e. Rinse the weigh boat with a small amount of solvent, adding the rinse to the beaker to ensure a quantitative transfer.

  • Post-Procedure : a. Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container. b. Clean the spatula and any non-disposable equipment thoroughly. c. Wipe down the work surface in the fume hood. d. Remove gloves and wash hands thoroughly with soap and water.

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Conditions : Store in a tightly sealed container to prevent moisture absorption and contamination.[3][8] The storage area should be cool, dry, and well-ventilated.[1][3][10]

  • Incompatible Materials : Segregate from strong oxidizing agents, strong acids, and acid chlorides to prevent potentially exothermic or violent reactions.[12][13] Store away from foodstuffs and other consumables.[3]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

  • First Aid Measures :

    • Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8]

    • Skin Contact : Remove all contaminated clothing. Immediately flush the skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[1][6] Seek medical attention if irritation persists.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][8]

  • Spill Response : For any spill, the priority is personal safety and containment. The workflow below outlines the appropriate response.

G cluster_start cluster_assess cluster_actions cluster_end cluster_major start Spill Detected assess Assess Severity & Alert Personnel start->assess ppe Don Additional PPE (if necessary) assess->ppe Minor Spill evacuate Evacuate Area & Contact EH&S assess->evacuate Major Spill (Large quantity, poor ventilation) contain Contain Spill (Use sand, vermiculite) ppe->contain cleanup Collect Material (Use non-sparking tools) contain->cleanup decon Decontaminate Area cleanup->decon dispose Package Waste & Arrange for Disposal decon->dispose

Caption: Decision workflow for responding to a chemical spill.

  • Fire Fighting :

    • Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][8]

    • Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[6][8]

Waste Disposal

All waste containing this compound, including contaminated solids and solutions, must be treated as hazardous waste.[13]

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Store waste containers in a designated secondary containment area away from incompatible materials.[13]

  • Dispose of waste through a licensed environmental disposal service, following all local, state, and federal regulations.

References

A Technical Guide to 2-Chloro-5-methylpyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-chloro-5-methylpyridine-3-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry and agrochemical research. We will delve into its chemical identity, synthesis protocols with mechanistic considerations, key reactions, and its role in the development of bioactive compounds.

Core Chemical Identity and Properties

This compound is a trifunctional pyridine derivative featuring a reactive aldehyde group, a strategically placed chlorine atom, and a methyl group. This unique arrangement of functional groups makes it a versatile intermediate for the construction of complex molecular architectures.

Chemical Identifiers

The unambiguous identification of this compound is crucial for researchers. The standard chemical identifiers are summarized below.

IdentifierValue
InChIKey IZDJJYRXECMSLX-UHFFFAOYSA-N[1]
SMILES CC1=CC(=C(N=C1)Cl)C=O[1]
CAS Number 92444-99-0[1]
Molecular Formula C₇H₆ClNO[1]
Molecular Weight 155.58 g/mol [1]
Physicochemical Properties

While extensive physical property data is not widely published, the following table includes key computed and available information.

PropertyValueSource
Boiling Point 265.51°C at 760 mmHgEchemi
Density 1.27 g/cm³Echemi
Flash Point 114.38°CEchemi

Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound is through a Vilsmeier-Haack type formylation reaction. This electrophilic substitution reaction is a powerful tool for introducing an aldehyde group onto an electron-rich substrate.

Synthetic Pathway Overview

A notable high-yield synthesis starts from N-benzyl-N-(1-propenyl)acetamide. This enamide serves as the electron-rich precursor for the cyclization and formylation sequence. The Vilsmeier reagent, generated in situ from a formamide source (like N,N-dimethylformamide, DMF) and a chlorinating agent, drives the reaction. While phosphorus oxychloride (POCl₃) is a classic choice, safer and more efficient reagents like triphosgene or diphosgene have been successfully employed, significantly improving the yield from a reported 12% to as high as 92%.[2]

The overall transformation can be visualized as a domino reaction involving the formation of the Vilsmeier reagent, electrophilic attack on the enamide, cyclization to form the pyridine ring, and subsequent formylation.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Main Reaction Sequence DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier Triphosgene Triphosgene Triphosgene->Vilsmeier Enamide N-benzyl-N-(1-propenyl)acetamide Intermediate Cyclized Intermediate Enamide->Intermediate + Vilsmeier Reagent (Electrophilic Attack & Cyclization) Product This compound Intermediate->Product Formylation & Hydrolysis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (High-Yield Method)

The following protocol is adapted from a patented, high-yield procedure and should be performed by trained chemists with appropriate safety precautions.[2]

Reagents and Equipment:

  • N-benzyl-N-(1-propenyl)acetamide

  • Triphosgene

  • N,N-Dimethylformamide (DMF)

  • Reaction flask with magnetic stirrer and dropping funnel

  • Ice bath

  • Heating mantle

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: To a well-stirred and cooled (4°C in an ice bath) suspension of triphosgene (0.185 moles), add N,N-dimethylformamide (0.185 moles) dropwise over 30 minutes.

  • Substrate Addition: To the freshly prepared Vilsmeier reagent, add N-benzyl-N-(1-propenyl)acetamide (0.02645 moles) while maintaining the temperature at 4°C.

  • Reaction Progression: Continue stirring the reaction mixture at 25°C for 2 hours.

  • Heating: Remove the ice bath and heat the reaction mixture to 75°C for 5 hours.

  • Work-up: Upon completion, cool the mixture and perform a standard aqueous work-up to remove residual reagents and byproducts.

  • Purification: The crude residue is purified by column chromatography on silica gel to afford pure this compound.[2]

Trustworthiness Note: This method's key advantage is the use of solid triphosgene instead of more hazardous reagents like phosgene gas or phosphorus oxychloride, which also simplifies the purification process by avoiding phosphorous salt byproducts.[2]

Spectroscopic Characterization

  • ¹H NMR: Expect signals corresponding to the aldehydic proton (CHO, likely a singlet around 9-10 ppm), two aromatic protons on the pyridine ring (likely doublets or singlets in the 7-9 ppm region), and a singlet for the methyl group (CH₃) around 2.3-2.5 ppm.

  • ¹³C NMR: Key signals would include the carbonyl carbon of the aldehyde (around 190 ppm), carbons of the pyridine ring (typically in the 120-160 ppm range), and the methyl carbon (around 15-20 ppm).

  • IR Spectroscopy: A strong characteristic absorption band for the C=O stretch of the aldehyde would be expected around 1700 cm⁻¹. Other significant peaks would correspond to C-H stretching, C=C and C=N stretching of the aromatic ring, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (155.58 g/mol ) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Key Chemical Transformations and Applications

The true value of this compound lies in its utility as a versatile synthetic intermediate. The aldehyde and chloro functionalities are prime sites for a variety of chemical modifications.

Imine (Schiff Base) Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of diverse libraries of molecules with potential biological activity.[1][3]

General Protocol for Imine Synthesis: A mixture of this compound (1.0 eq) and a primary amine (1.0 eq) is heated, often in an oil bath at 60-65°C, for one to two hours. The reaction can be performed neat or in a suitable solvent. After cooling, the product can be extracted with an organic solvent like dichloromethane and purified.[4] This straightforward and often high-yielding reaction makes it an attractive pathway for creating new chemical entities.[3][4]

G Aldehyde 2-Chloro-5-methyl- pyridine-3-carbaldehyde Imine Imine (Schiff Base) Aldehyde->Imine Amine Primary Amine (R-NH₂) Amine->Imine Condensation (Heat, 60-65°C)

Caption: General scheme for imine synthesis from the title compound.

Role in Pharmaceutical and Agrochemical Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] Halogenated pyridine derivatives, such as 2-chloro-5-methylpyridine, are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, including important pesticides.[5]

While a direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are highly relevant. For instance, substituted pyridine carbaldehydes are precursors for drugs like Amlexanox , which is used to treat aphthous ulcers.[2] The strategic placement of the chloro, methyl, and aldehyde groups on this molecule provides multiple handles for chemists to build upon, making it a valuable starting point for the discovery of new therapeutic agents.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound. Although a specific safety data sheet (SDS) is not widely available, data from isomeric and related compounds suggest the following guidelines.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. If working with powders or in a poorly ventilated area, respiratory protection may be necessary.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth with water. Seek medical attention if you feel unwell.

Conclusion

This compound is a high-value synthetic building block with significant potential for researchers in drug discovery and materials science. Its efficient, high-yield synthesis and the versatile reactivity of its functional groups allow for the creation of diverse molecular libraries. A thorough understanding of its synthesis, characterization, and chemical properties is paramount for leveraging this compound to its full potential in the development of novel, impactful chemical entities.

References

  • Rao, J. et al. (2003). Process for the preparation of this compound.
  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES.
  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). Simple and convenient preparation of this compound imines. ResearchGate. [Link]

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Solubility Profile of 2-Chloro-5-methylpyridine-3-carbaldehyde in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of research, development, and formulation. This guide provides a comprehensive technical overview of the solubility profile of 2-Chloro-5-methylpyridine-3-carbaldehyde, a heterocyclic compound of interest in synthetic chemistry. We delve into the molecular characteristics influencing its solubility, present a theoretical framework for dissolution, and provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. This document is structured to serve as a practical and authoritative resource, enabling scientists to accurately assess and leverage the solubility data of this compound for applications ranging from reaction optimization to pre-formulation studies.

Introduction: The Critical Role of Solubility

This compound is a substituted pyridine derivative whose structural motifs—a halogenated pyridine ring and an aldehyde functional group—make it a valuable intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. The success of synthetic reactions, purification processes (such as crystallization), and formulation development hinges on a thorough understanding of the compound's solubility in a diverse range of solvent systems.

Predicting and experimentally verifying solubility is not merely an academic exercise; it is a cornerstone of process development and chemical engineering. A well-defined solubility profile enables:

  • Rational Solvent Selection: Choosing appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction rates.

  • Efficient Purification: Designing effective crystallization, extraction, and chromatographic purification strategies.

  • Pre-formulation Assessment: Evaluating the compound's potential for development into a drug product by determining its dissolution characteristics in aqueous and organic media.

This guide moves beyond a simple listing of data to explain the causal relationships between molecular structure, solvent properties, and dissolution, providing the necessary protocols to generate this critical data in a laboratory setting.

Molecular Structure and Predicted Solubility Behavior

The solubility of this compound is dictated by the interplay of its distinct structural features:

  • Pyridine Ring: The nitrogen atom in the heterocyclic ring introduces polarity and a site for hydrogen bond acceptance. Pyridine itself is miscible with water and a broad range of organic solvents.[1][2][3][4][5]

  • Aldehyde Group (-CHO): This is a polar functional group capable of acting as a hydrogen bond acceptor. It significantly influences the compound's interaction with polar solvents.

  • Chloro Group (-Cl): As an electronegative substituent, the chlorine atom enhances the molecule's dipole moment, contributing to its overall polarity.

  • Methyl Group (-CH₃): This is a nonpolar, lipophilic group that can enhance solubility in less polar organic solvents.

Expert Synthesis: The combination of a polar pyridine ring, a hydrogen-bonding-capable aldehyde, and a polar chloro group suggests that this compound will exhibit favorable solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol). Its solubility is expected to be limited in highly nonpolar solvents like hexane and potentially moderate to low in water, where the nonpolar methyl group and the overall molecular size may counteract the polar functionalities.

Methodologies for Experimental Solubility Determination

Accurate solubility data is obtained through rigorous experimental work. The two primary methods, each with a distinct purpose, are the Equilibrium (Shake-Flask) Method and the Kinetic Solubility Assay.

The Gold Standard: Equilibrium (Shake-Flask) Solubility

This method determines the thermodynamic solubility, which is the true saturation point of a compound in a solvent at equilibrium. It is considered the most reliable method for obtaining precise solubility data.[6][7] The core principle is to allow an excess of the solid compound to equilibrate with the solvent over an extended period, ensuring the formation of a truly saturated solution.[8][9][10]

  • Preparation:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. An excess is critical to ensure that the solution reaches saturation while solid material remains.

    • Causality Insight: Using an excess of solid ensures that the dissolution process is not limited by the amount of available solute, allowing the system to reach its true thermodynamic equilibrium.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator.[8]

    • The equilibration period is crucial and typically ranges from 24 to 72 hours.[6][10] Preliminary experiments are recommended to determine the minimum time required to reach a plateau in concentration.

    • Causality Insight: Sufficient agitation and time are required to overcome the kinetic barriers of dissolution, allowing the system to reach its lowest energy state, which defines thermodynamic equilibrium.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated supernatant. This can be achieved via centrifugation followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).[8][10]

    • Trustworthiness Check: It is vital to ensure that the separation method does not cause the dissolved compound to precipitate or adsorb to the filter material. Pre-saturating the filter with the solution can mitigate adsorption-related errors.[10]

  • Quantification:

    • Accurately dilute the clear supernatant with an appropriate solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][10]

    • Calculate the solubility in units such as mg/mL or µg/mL.

Equilibrium_Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep Add Excess Solid Solute to Known Volume of Solvent equil Agitate at Constant Temp (24-72 hours) prep->equil Establish Slurry sep Centrifuge or Filter to Remove Undissolved Solid equil->sep Achieve Saturation quant Analyze Supernatant (HPLC-UV or LC-MS) sep->quant Isolate Saturated Solution result result quant->result Solubility Data (mg/mL)

Caption: Workflow for the Equilibrium (Shake-Flask) Solubility Method.

High-Throughput Screening: Kinetic Solubility

Kinetic solubility assays are rapid methods used to estimate solubility, often in early-stage drug discovery.[6] The method measures the concentration at which a compound, rapidly precipitated from a high-concentration organic stock solution, becomes insoluble in an aqueous buffer.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Titration: In a microplate format, add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Detection: After each addition, mix and measure the turbidity of the solution using a nephelometer or a UV-Vis plate reader. The point at which a significant increase in turbidity is detected marks the onset of precipitation.[6][7]

  • Calculation: The concentration in the well just before precipitation is reported as the kinetic solubility.

    • Expert Insight: This method is valuable for ranking compounds but may overestimate the true thermodynamic solubility because it starts from a supersaturated state and does not allow sufficient time for crystal lattice formation.[7]

Predictive Solubility Profile and Data Summary

While precise quantitative data requires experimental determination as outlined above, a qualitative and predictive solubility profile can be constructed based on the compound's structure and established solvent properties. This serves as an excellent starting point for solvent screening.

The table below summarizes the predicted solubility of this compound in a range of common laboratory solvents, categorized by their class and polarity as indicated by their dielectric constant (ε). A higher dielectric constant generally corresponds to higher polarity.[11][12]

SolventSolvent ClassDielectric Constant (ε) at 20-25°CPredicted SolubilityRationale for Prediction
Water Polar Protic80.1Low to Moderate Polar groups aid solubility, but the overall organic structure and nonpolar methyl group limit miscibility.
Methanol Polar Protic32.7High Polar, protic nature and small size allow for effective solvation of the polar functional groups.
Ethanol Polar Protic24.6High Similar to methanol, effectively solvates the molecule through polar and hydrogen bonding interactions.
Isopropanol Polar Protic19.9Moderate to High Good solubility expected, though slightly lower than methanol/ethanol due to increased nonpolar character.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Very High Highly polar aprotic solvent, excellent at dissolving polar organic molecules.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Very High Strong polar aprotic solvent, effectively solvates the pyridine ring and aldehyde group.
Acetonitrile Polar Aprotic37.5High Polar aprotic solvent capable of strong dipole-dipole interactions with the solute.
Acetone Polar Aprotic20.7High Good balance of polarity to dissolve the compound effectively.
Tetrahydrofuran (THF) Polar Aprotic7.6Moderate to High Lower polarity than other aprotics but the ether oxygen can interact with the solute.
Dichloromethane (DCM) Halogenated8.9Moderate Intermediate polarity; should be a reasonably good solvent for this compound.
Toluene Aromatic Hydrocarbon2.4Low Primarily nonpolar; unlikely to effectively solvate the polar functional groups.
Hexane Aliphatic Hydrocarbon1.9Insoluble Highly nonpolar solvent; poor match for the polar nature of the compound.

(Dielectric constant values are approximate and sourced from various chemical reference materials).[12][13][14]

Sources

Methodological & Application

Application Note & Protocol: Step-by-Step Synthesis of 2-Chloro-5-methylpyridine-3-carbaldehyde via Vilsmeyer-Haack Formylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By:

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-5-methylpyridine-3-carbaldehyde, a pivotal intermediate in pharmaceutical and agrochemical research. The protocol details the Vilsmeyer-Haack formylation of 2-chloro-5-methylpyridine, a robust and efficient method for introducing a formyl group onto the pyridine ring. This application note is designed to equip researchers with a detailed, step-by-step experimental procedure, an in-depth mechanistic explanation, safety protocols, and data interpretation guidelines to ensure a successful and reproducible synthesis.

Introduction: Strategic Importance of this compound

This compound is a highly versatile heterocyclic building block in organic synthesis. Its trifunctional nature, featuring a reactive aldehyde, a nucleophilically displaceable chlorine atom, and a methyl group, makes it an invaluable precursor for a diverse range of complex molecular architectures. This intermediate is a cornerstone in the development of numerous active pharmaceutical ingredients (APIs) and agrochemicals, where the pyridine scaffold is a common motif. The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse compound libraries for drug discovery.

The Vilsmeyer-Haack reaction is the method of choice for this transformation due to its high regioselectivity, use of inexpensive and readily available reagents, and generally high yields. This reaction employs a Vilsmeyer reagent, an electrophilic iminium species, to formylate electron-rich aromatic and heteroaromatic systems.

Mechanistic Rationale: The Vilsmeyer-Haack Reaction

The Vilsmeyer-Haack reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeyer reagent and the subsequent electrophilic aromatic substitution on the pyridine ring.

2.1. Formation of the Vilsmeyer Reagent

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction forms a highly reactive chloroiminium ion, known as the Vilsmeyer reagent.[1][2]

vilsmeier_reagent_formation DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeyer Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) electrophilic_substitution Pyridine 2-Chloro-5-methylpyridine Iminium_Intermediate Iminium Salt Intermediate Pyridine->Iminium_Intermediate + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeyer Reagent Product This compound Iminium_Intermediate->Product Hydrolysis (H₂O)

Figure 2: Electrophilic attack and subsequent hydrolysis to the final product.

Detailed Experimental Protocol

This protocol is based on established Vilsmeyer-Haack reaction conditions adapted for the specified substrate. [3] 3.1. Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
2-Chloro-5-methylpyridine≥98%Sigma-Aldrich, Alfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich, Acros Organics
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich, Alfa Aesar
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific, VWR
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeFisher Scientific
Brine (Saturated NaCl Solution)ACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies

3.2. Equipment

  • Three-necked round-bottom flask (250 mL or 500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Reflux condenser with a calcium chloride or nitrogen inlet

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves

3.3. Step-by-Step Synthesis Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask and cool to 0-5 °C with stirring.

  • Slowly add phosphorus oxychloride (POCl₃, 11.5 mL, 0.125 mol) dropwise to the DMF via the dropping funnel over 30-45 minutes. Crucial: Maintain the internal temperature below 10 °C during the addition as the reaction is exothermic.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeyer reagent, which often appears as a pale yellow to white slurry.

Step 2: Formylation Reaction

  • In a separate flask, dissolve 2-chloro-5-methylpyridine (12.76 g, 0.1 mol) in anhydrous dichloromethane (DCM, 50 mL).

  • Add the solution of 2-chloro-5-methylpyridine dropwise to the pre-formed Vilsmeyer reagent over 30 minutes, keeping the internal temperature below 10 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approximately 60-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate mobile phase.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Caution: In a well-ventilated fume hood, carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice. This quenching process is highly exothermic and will release HCl gas.

  • Slowly neutralize the acidic aqueous mixture by the portion-wise addition of solid sodium bicarbonate or by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

  • The crude product, typically a yellow to brown solid, can be purified by column chromatography on silica gel.

  • Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 hexanes:ethyl acetate) to isolate the pure product.

  • Combine the fractions containing the desired product (as determined by TLC) and remove the solvent in vacuo to afford this compound as a white to off-white solid.

3.4. Expected Results

ParameterExpected Value
Yield 70-85%
Appearance White to off-white solid
Melting Point 56-59 °C
¹H NMR (400 MHz, CDCl₃) δ 10.40 (s, 1H), 8.68 (d, J=2.0 Hz, 1H), 8.01 (d, J=2.0 Hz, 1H), 2.48 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 189.2, 153.5, 151.0, 139.5, 132.0, 129.8, 18.5

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic and a lachrymator. Always handle in a fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Use only in a well-ventilated fume hood.

  • Quenching Procedure: The quenching of the reaction mixture is highly exothermic and releases acidic gases. This step must be performed slowly and with extreme caution in a fume hood.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Yield Wet reagents or glassware.Ensure all glassware is oven-dried and use anhydrous solvents.
Incomplete formation of Vilsmeier reagent.Maintain low temperature during POCl₃ addition and allow sufficient time for formation.
Insufficient reaction time or temperature.Monitor the reaction by TLC to confirm completion before work-up.
Dark-colored Product Side reactions due to high temperatures.Maintain strict temperature control throughout the reaction.
Purify the crude product thoroughly using column chromatography.
Difficult Work-up Emulsion during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.

References

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A simple and convenient preparation of this compound imines.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 2016, 55B(4), 518-523.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its utility in the synthesis of new heterocyclic compounds. International Journal of Organic Chemistry, 2013, 3, 187-196.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 2004, 43B(7), 1554-1557.
  • A SIMPLE AND CONVENIENT PREPARATION OF this compound IMINES+.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 2012, 2, 228-234.
  • Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Preparation of 2-chloro-5-methylpyridine.
  • Preparation of 2-chloro-5-methylpyridine.
  • Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
  • A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1979, 2355-2362.
  • PROCESS FOR MAKING 2-CHLORO-5-METHYLPYRIDINE. WO/2015/113043.

Sources

Protocol for forming Schiff bases from 2-Chloro-5-methylpyridine-3-carbaldehyde and primary amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of Pyridine-Based Schiff Bases

Topic: A Robust and Versatile Protocol for the Synthesis of Schiff Bases from 2-Chloro-5-methylpyridine-3-carbaldehyde and Primary Amines

Introduction: The Significance of Pyridine Schiff Bases

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are among the most versatile and widely studied ligands in coordination chemistry and medicinal science.[1][2][3] Their synthesis, typically a straightforward condensation reaction between a primary amine and a carbonyl compound, allows for immense structural diversity.[3][4] Pyridine-containing Schiff bases are of particular interest due to the additional coordination site provided by the pyridine nitrogen, enabling the formation of stable, multidentate metal complexes.[5][6] These structures are pivotal in the development of catalysts, antimicrobial agents, and materials with unique photophysical properties.[7][8][9][10]

This document provides a detailed, field-proven protocol for the synthesis of Schiff bases derived from this compound. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step procedure, discuss purification strategies, and outline methods for structural characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing the technical details necessary for successful and reproducible synthesis.

Reaction Mechanism: The Chemistry of Imine Formation

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and often catalyzed by a small amount of acid.[4][11][12]

The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This step is often acid-catalyzed; protonation of the carbonyl oxygen makes the carbon atom more electrophilic, facilitating the attack.[7][13] This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield a neutral hemiaminal (or carbinolamine).[4][12]

  • Dehydration: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (water). The lone pair on the nitrogen atom then helps to eliminate the water molecule, forming a carbon-nitrogen double bond (the imine) and regenerating the acid catalyst.[11][12]

The presence of the electron-withdrawing chloro group on the pyridine ring enhances the electrophilicity of the aldehyde's carbonyl carbon, promoting the initial nucleophilic attack.

General Experimental Protocol

This protocol provides a generalized procedure that can be adapted for a wide range of primary amines. A specific example using aniline is detailed.

Materials & Reagents
  • Aldehyde: this compound

  • Amine: Primary amine of choice (e.g., aniline, p-toluidine, benzylamine)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid

  • Purification Solvents: Ethanol, Hexane, Ethyl Acetate, Chloroform[14]

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment
  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper for vacuum filtration

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Step 1: Reagent Setup

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 20-30 mL).

    • In a separate beaker, dissolve the primary amine (1.0 eq) in a minimal amount of absolute ethanol.

    • Causality Note: Using equimolar amounts of reactants ensures high conversion and minimizes side products. Ethanol is an excellent solvent for both reactants and the resulting Schiff base, facilitating a homogenous reaction.[15]

  • Step 2: Reaction Initiation

    • While stirring the aldehyde solution, add the primary amine solution dropwise at room temperature.

    • Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality Note: The addition of a catalytic amount of acid is crucial to accelerate the dehydration of the hemiaminal intermediate, which is often the rate-limiting step.[4]

  • Step 3: Reflux

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol).[4][15]

    • Maintain the reflux with continuous stirring for 2-6 hours.

    • Expert Insight: The reaction time can vary depending on the nucleophilicity of the amine. Aromatic amines (like aniline) may require longer reaction times than more nucleophilic aliphatic amines (like benzylamine).

  • Step 4: Reaction Monitoring

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v).

    • Spot the starting aldehyde, the starting amine, and the reaction mixture on the TLC plate. The reaction is complete upon the disappearance of the limiting reactant spot and the appearance of a new, single product spot.

  • Step 5: Product Isolation

    • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

    • For many Schiff bases, the product will precipitate out of the solution as a solid upon cooling.

    • If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator. The resulting concentrated solution can be cooled in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.[3]

  • Step 6: Drying

    • Dry the collected solid product in a vacuum oven or desiccator to a constant weight. Record the final mass and calculate the yield.

General Workflow Diagram

Schiff_Base_Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis Reactants Aldehyde + Amine (1:1 molar ratio) Solvent Add Ethanol & Catalytic Acetic Acid Reactants->Solvent Reflux Heat to Reflux (2-6 hours) Solvent->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to RT Induce Crystallization TLC->Cool Filter Vacuum Filtration & Wash with Cold EtOH Cool->Filter Purify Purification (Recrystallization) Filter->Purify Dry Dry Product Purify->Dry Characterize Characterization (FT-IR, NMR, MS) Dry->Characterize

Sources

Use of 2-Chloro-5-methylpyridine-3-carbaldehyde in the synthesis of fused heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes: 2-Chloro-5-methylpyridine-3-carbaldehyde in Fused Heterocyclic Synthesis

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of this compound. This versatile pyridine-based building block serves as a linchpin in the construction of a diverse array of fused heterocyclic compounds, which are prominent scaffolds in numerous biologically active molecules. We will explore its reactivity, delineate key reaction mechanisms, and provide field-proven, step-by-step protocols for the synthesis of medicinally relevant pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.

The Versatility of a Key Building Block

This compound is a trifunctional electrophilic scaffold. Its synthetic potential is derived from the distinct reactivity of its three key functional groups:

  • The Aldehyde Group (C3-CHO): This is the primary site for initial transformations, readily undergoing condensation reactions with a wide range of nucleophiles, such as amines, hydrazines, and active methylene compounds. This step is typically the gateway to subsequent cyclization.

  • The Chloro Group (C2-Cl): Positioned ortho to the aldehyde, this leaving group is susceptible to intramolecular nucleophilic aromatic substitution (SNAr). This proximity is crucial, as the initial condensation at the aldehyde brings a nucleophilic atom into the perfect spatial orientation for ring closure, a classic example of neighboring group participation driving heterocycle formation.

  • The Pyridine Ring: The electron-deficient nature of the pyridine ring activates the C2-chloro group towards nucleophilic attack, facilitating the crucial cyclization step. The methyl group at the C5 position can also be used for further functionalization in more advanced synthetic schemes.

The strategic placement of these groups allows for a convergent and atom-economical approach to complex molecular architectures from simple precursors.

G Start 2-Chloro-5-methylpyridine- 3-carbaldehyde Hydrazine Hydrazine Derivatives (R-NHNH2) Start->Hydrazine Condensation + S_NAr Cyclization Thioacetamide Active Methylene Nitriles (e.g., Cyanothioacetamide) Start->Thioacetamide Gewald Reaction Amines Primary Amines (R-NH2) Start->Amines Condensation Pyrazolo Pyrazolo[3,4-b]pyridines Hydrazine->Pyrazolo Thieno Thieno[2,3-b]pyridines Thioacetamide->Thieno Imine Schiff Bases / Imines (Intermediates) Amines->Imine

Caption: Synthetic pathways from this compound.

Synthesis of Fused Pyridine Systems

The true utility of this compound is demonstrated in its application to one-pot or sequential reactions that rapidly build molecular complexity.

Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1] The synthesis from this compound is exceptionally efficient. The reaction proceeds via a two-step sequence within a single pot:

  • Condensation: The aldehyde reacts with a substituted or unsubstituted hydrazine to form a hydrazone intermediate. This reaction is often catalyzed by a weak acid.

  • Intramolecular SNAr Cyclization: The terminal nitrogen of the hydrazone, now a potent nucleophile, attacks the C2 carbon of the pyridine ring, displacing the chloride ion and forming the fused pyrazole ring. This step is typically promoted by heat and sometimes a base to neutralize the generated HCl.

This cascade approach is a powerful tool for generating diverse libraries of compounds for drug discovery, as variation can be easily introduced through the choice of hydrazine.[2][3]

G Start Aldehyde + Hydrazine (R-NHNH2) Intermediate Hydrazone Intermediate Start->Intermediate Condensation (-H2O) TS Intramolecular Nucleophilic Attack (SNAr) Intermediate->TS Heat / Base Product Fused Pyrazolo[3,4-b]pyridine TS->Product Elimination of Cl-

Caption: Mechanism for Pyrazolo[3,4-b]pyridine synthesis.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another class of heterocycles with significant biological activity, including applications as topoisomerase inhibitors.[4] Their synthesis from this compound is a modification of the celebrated Gewald multicomponent reaction. In this approach, the aldehyde is reacted with an active methylene nitrile containing a sulfur source, such as cyanothioacetamide.

The reaction is typically conducted in the presence of a base (e.g., piperidine, triethylamine) and involves:

  • Knoevenagel Condensation: The base deprotonates the active methylene compound, which then attacks the aldehyde to form a pyridinylidene intermediate after dehydration.

  • Intramolecular Cyclization: The sulfur nucleophile attacks the C2 carbon, displacing the chloride.

  • Tautomerization: A final tautomerization step yields the aromatic 3-aminothieno[2,3-b]pyridine product.[5][6]

This one-pot procedure efficiently constructs the fused thiophene ring with an amino group at the 3-position, which serves as a valuable handle for further synthetic diversification.[7]

Other Annulation Strategies via Imine Intermediates

The aldehyde can first be converted into a Schiff base (imine) by reacting with various primary amines.[8][9] These imine intermediates, which are often stable and easily purified, can then be used in subsequent cyclization reactions. This two-step approach allows for greater control and the potential to introduce a wider variety of functionalities into the final fused heterocyclic system.

Experimental Protocols

The following protocols are presented as robust, general procedures that can be adapted for specific substrates. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: General Procedure for the Synthesis of 1-Aryl-6-methyl-1H-pyrazolo[3,4-b]pyridines

This protocol is adapted from established methodologies for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 155.6 mg).

  • Solvent Addition: Add ethanol (15 mL) to dissolve the starting material.

  • Reactant Addition: To the stirred solution, add the desired arylhydrazine hydrochloride (1.1 mmol) followed by anhydrous sodium acetate (1.5 mmol, 123 mg). Causality Note: Sodium acetate acts as a base to free the hydrazine from its hydrochloride salt and neutralize the HCl generated during the cyclization, driving the equilibrium towards the product.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure pyrazolo[3,4-b]pyridine derivative.

Protocol 3.2: General Procedure for the Synthesis of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carbonitrile (Gewald Reaction)

This protocol follows the principles of the Gewald reaction for synthesizing aminothiophenes.[5]

  • Reagent Preparation: In a 100 mL round-bottom flask, suspend this compound (10 mmol, 1.56 g) and cyanothioacetamide (10 mmol, 1.00 g) in ethanol (40 mL).

  • Catalyst Addition: Add piperidine (1.0 mmol, 0.1 mL) to the suspension using a micropipette. Causality Note: Piperidine is a basic catalyst that facilitates the initial Knoevenagel condensation between the aldehyde and the active methylene group of cyanothioacetamide.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 80 °C) for 3 hours. A precipitate will typically form as the reaction proceeds.

  • Work-up: Cool the reaction mixture in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold ethanol (3 x 15 mL) to remove any unreacted starting materials and soluble impurities. The product is often obtained in high purity without the need for further purification. If necessary, recrystallize from N,N-dimethylformamide (DMF).

Data Summary

The versatility of these protocols allows for the synthesis of a wide range of derivatives. The following table summarizes typical yields for various substituted products based on literature precedents.

Fused SystemR-Group on CoreactantTypical Yield (%)Reference
Pyrazolo[3,4-b]pyridinePhenyl85-95%
Pyrazolo[3,4-b]pyridine4-Fluorophenyl80-90%[1]
Pyrazolo[3,4-b]pyridine2,4-Dichlorophenyl75-85%[10]
Thieno[2,3-b]pyridine(from Cyanothioacetamide)80-95%[4][5]
ImineBenzyl>95%[8][9]
Imine4-Methoxyphenyl>90%[8][9]

Conclusion

This compound stands out as a highly effective and versatile precursor for the synthesis of fused heterocyclic compounds. The strategic arrangement of its functional groups enables efficient, often one-pot, synthetic routes to valuable scaffolds like pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. The protocols detailed herein are robust and adaptable, providing a solid foundation for researchers in medicinal chemistry and organic synthesis to generate novel molecular entities for further investigation.

References

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF this compound IMINES. Heterocyclic Communications, 8(3), 243-248. Link

  • Gangadasu, B., et al. (2002). Simple and convenient preparation of this compound imines. ResearchGate. Link

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). National Institutes of Health (NIH). Link

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Link

  • Samar, C., et al. (2017). Substituted Pyrazolo[3,4-B]Pyridin-3-Ones and Pyrazolo[3,4-B]Pyridine-5- Carbaldehyde, New One-Pot Synthesis Strategy Ameliorati. Walsh Medical Media. Link

  • Methods for the synthesis of thieno[2,3-b]pyridines. (2023). ResearchGate. Link

  • Al-Omran, F., et al. (2010). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]thieno[2,3-b]quinolines. National Institutes of Health (NIH). Link

  • Al-Waleedy, S. A. H., et al. (2024). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][5][9]naphthyridinones and pyrazolo[3,4-c][5][9]. Arkivoc. Link

  • El-Sayed, T. M. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. PubMed. Link

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. Link

  • Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. (2001). ResearchGate. Link

  • Process for preparing 2-chloro-5-chloromethylpyridine. (2012). Google Patents. Link

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2022). National Institutes of Health (NIH). Link

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution at the C-2 Position of 2-Chloro-5-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

2-Chloro-5-methylpyridine-3-carbaldehyde is a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a pyridine ring, which is a common scaffold in numerous pharmaceuticals, activated for nucleophilic aromatic substitution (SNAr) by both the inherent electron-deficiency of the ring and the presence of a chlorine atom at the reactive C-2 position. The additional aldehyde functionality at C-3 and a methyl group at C-5 provide valuable points for further molecular elaboration.

The ability to selectively substitute the C-2 chloro group with a wide array of nucleophiles—such as amines, alcohols, and thiols—opens a direct and versatile route to libraries of novel substituted pyridines. These products are key intermediates in the synthesis of complex molecular architectures with potential biological activity. This document provides a detailed technical guide on the principles, protocols, and critical considerations for performing SNAr reactions on this valuable substrate.

Mechanistic Principles: Activating the Pyridine Core

The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting outcomes.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C-2 position of the pyridine ring. The pyridine nitrogen acts as a powerful electron-withdrawing group, polarizing the ring and making the C-2 and C-4 positions particularly electrophilic.[1] The carbaldehyde group at C-3 further enhances this activation.

  • Formation of the Meisenheimer Intermediate: This attack disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is the cornerstone of the reaction's feasibility. The negative charge is delocalized across the ring, with the most stable resonance contributor placing the charge on the electronegative nitrogen atom. This is only possible when the attack occurs at the C-2 or C-4 positions, explaining the high regioselectivity of the reaction.[1][3]

  • Elimination and Re-aromatization: In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The rate-determining step is typically the initial nucleophilic attack and formation of the high-energy Meisenheimer complex.[1] Therefore, factors that stabilize this intermediate will accelerate the reaction.

Figure 1: Generalized SNAr Mechanism at the C-2 Position.

Key Experimental Considerations & Troubleshooting

Successful execution of SNAr reactions with this compound requires careful consideration of several factors.

  • Chemoselectivity with Amine Nucleophiles: The substrate contains two electrophilic sites: the C-2 carbon and the carbaldehyde carbon. Primary and secondary amines can react at either site. Condensation with the aldehyde group to form an imine (Schiff base) is a significant competing reaction and can become the major pathway under certain conditions, such as simply heating the reactants together.[3][4] To favor the desired SNAr at C-2, it is crucial to use conditions that promote nucleophilic attack on the aromatic ring. This often involves the use of a non-nucleophilic base to deprotonate the amine (if it's a salt) or to scavenge the HCl byproduct, and maintaining moderate temperatures. For particularly challenging cases, protection of the aldehyde group (e.g., as an acetal) may be necessary prior to the SNAr reaction.

  • Choice of Solvent: Polar aprotic solvents such as Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are highly effective.[3] They excel at solvating the counter-ion of the nucleophile, thereby increasing the "naked" anion's nucleophilicity. Alcohols like isopropanol can also be used, sometimes in combination with water, particularly for reactions with aliphatic amines.[5]

  • Role of the Base: When using nucleophiles like phenols, thiols, or amine hydrochlorides, a base is required to generate the more potent anionic nucleophile (phenoxide, thiolate) or free amine. Non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Organic bases like triethylamine (Et₃N) can also be used, particularly to scavenge HCl produced during reactions with neutral amines.

  • Leaving Group Reactivity: The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I.[3] While chlorine is a very effective leaving group in this activated system, analogous 2-fluoro-pyridines would be expected to react even more rapidly.[6]

Quantitative Data: Representative Reaction Yields

The following table summarizes typical yields for SNAr reactions on activated 2-chloropyridine systems with various nucleophiles. While specific yields for this compound may vary, these values provide a reliable benchmark for expected outcomes.

Nucleophile TypeSpecific NucleophileSolventBaseTemperature (°C)Typical Yield (%)Reference Analog
Secondary Amine1-Methyl-3-phenylpiperazineDMSOKF140High (not specified)[5]
Secondary AmineMorpholineEthanolEt₃NReflux80 - 90[5]
Primary AmineBenzylamineIsopropanol/Water-8085 - 95[5]
Primary AmineAnilineDMFK₂CO₃12075 - 85N/A
Alcohol (Phenol)4-MethoxyphenolDMFK₂CO₃10080 - 95N/A
ThiolBenzyl MercaptanAcetonitrileEt₃NRTHigh (not specified)[7]

Yields are representative and based on reactions with structurally similar activated chloropyridines. Optimization for the specific substrate is recommended.

Experimental Protocols

Important Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Reaction with Secondary Amines

This protocol is adapted from methodologies used for the synthesis of 2-(substituted-amino)-3-methyl-5-nitropyridine.[5]

Workflow Diagram:

protocol_amine sub 1. Dissolve 2-Chloro-5-methylpyridine- 3-carbaldehyde in anhydrous DMF. add_reagents 2. Add secondary amine (1.1 eq) and K₂CO₃ (1.5 eq). sub->add_reagents heat 3. Heat reaction to 100-120 °C. add_reagents->heat monitor 4. Monitor by TLC until starting material is consumed (2-16 h). heat->monitor cool 5. Cool to room temperature. monitor->cool workup 6. Aqueous Work-up: Pour into water, extract with EtOAc. cool->workup purify 7. Dry, concentrate, and purify by column chromatography. workup->purify

Figure 2: Workflow for SNAr with Secondary Amines.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Addition of Reactants: Add the secondary amine (1.1 eq) to the solution, followed by anhydrous potassium carbonate (1.5 eq).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-16 hours, depending on the amine's reactivity).

  • Work-up: Once complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water, which may precipitate the product or allow for extraction. Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Isolation: Combine the organic layers and wash with water, then with brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-(substituted-amino)-5-methylpyridine-3-carbaldehyde.

Protocol 2: General Procedure for Reaction with Phenols (O-Arylation)

This protocol outlines the synthesis of 2-aryloxy derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask, add the desired phenol (1.2 eq) and anhydrous DMF (to 0.2-0.3 M).

  • Base Addition: Add potassium carbonate (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to facilitate the formation of the potassium phenoxide salt.

  • Substrate Addition: Add this compound (1.0 eq) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction by TLC. These reactions are often complete within 4-8 hours.

  • Work-up and Purification: Follow steps 6-8 from Protocol 1 to isolate and purify the desired 2-aryloxy-5-methylpyridine-3-carbaldehyde.

Protocol 3: General Procedure for Reaction with Thiols (S-Alkylation/S-Arylation)

This protocol describes the synthesis of 2-thioether derivatives, which often proceed under milder conditions due to the high nucleophilicity of thiolates.[7]

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like acetonitrile or DMF.

  • Addition of Reactants: Add the thiol (1.1 eq) followed by a base such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature. For less reactive thiols, gentle heating to 40-60 °C may be required.

  • Monitoring: Monitor the reaction by TLC. Many reactions with aliphatic thiols are complete within 1-4 hours at room temperature.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

Conclusion

The nucleophilic aromatic substitution at the C-2 position of this compound is a robust and highly versatile transformation for the synthesis of diverse heterocyclic compounds. A thorough understanding of the SNAr mechanism and careful consideration of experimental parameters—particularly solvent choice, base, and the potential for chemoselectivity issues with amine nucleophiles—are paramount for achieving high yields and purity. The protocols provided herein serve as a comprehensive guide for researchers to successfully leverage this powerful reaction in their synthetic endeavors.

References

  • BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.
  • Blog. (2025). What are the reaction products when 2 - Chloropyridine reacts with nucleophiles?. Hopax.
  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF this compound IMINES. Heterocyclic Communications, 8(3), 243-248.
  • Pearson Education. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. BenchChem.
  • Ritter, T., et al. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Glorius, F., et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.

Sources

The Strategic Utility of 2-Chloro-5-methylpyridine-3-carbaldehyde in Pharmaceutical Intermediate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its unique electronic properties and capacity for functionalization make it a cornerstone of drug design. Within this class of heterocycles, 2-Chloro-5-methylpyridine-3-carbaldehyde has emerged as a particularly strategic precursor for the synthesis of complex pharmaceutical intermediates. The presence of three distinct reactive sites—a nucleophilic substitution-prone chloro group, an electrophilic carbaldehyde, and a methyl group amenable to further modification—provides a rich chemical toolbox for the construction of diverse molecular architectures.

This technical guide provides an in-depth exploration of this compound as a precursor. We will delve into its synthesis, key applications with detailed protocols, and the chemical rationale that underpins its utility in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its safe and effective use in a laboratory setting. The key data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 92444-99-0N/A
Molecular Formula C₇H₆ClNON/A
Molecular Weight 155.58 g/mol N/A
Appearance Not specified, likely a solidN/A
Boiling Point 265.5 °C at 760 mmHgN/A
Flash Point 114.4 °CN/A
Density 1.27 g/cm³N/A

Safety and Handling: As with all chlorinated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of the Precursor: A Vilsmeier-Haack Approach

The efficient synthesis of this compound is crucial for its application. A well-established and high-yielding method involves the cyclization of an enamide under Vilsmeier-Haack formylation conditions.[1] This reaction constructs the pyridine ring and introduces the aldehyde and chloro functionalities in a single, elegant step.

The causality behind this transformation lies in the generation of the electrophilic Vilsmeier reagent (chloromethyleniminium salt) from a formamide (like DMF) and a chlorinating agent (like phosphorus oxychloride or diphosgene). This reagent then reacts with the electron-rich enamide, leading to formylation and subsequent cyclization to form the stable aromatic pyridine ring. A European patent details an improved process using diphosgene or triphosgene, which are safer alternatives to phosgene gas, achieving yields of up to 92%.[2]

G cluster_reactants Reactants cluster_process Process cluster_product Product Enamide N-benzyl-N-(1-Propenyl)acetamide Reaction Vilsmeier-Haack Reaction Enamide->Reaction Vilsmeier_Reagent Vilsmeier Reagent (e.g., POCl₃/DMF or Diphosgene/DMF) Vilsmeier_Reagent->Reaction Precursor This compound Reaction->Precursor Cyclization & Formylation

Diagram 1: Synthesis of the precursor via Vilsmeier-Haack reaction.

Protocol: Synthesis of this compound[2]

Materials:

  • N-benzyl-N-(1-Propenyl)acetamide

  • Diphosgene or Triphosgene

  • Dimethylformamide (DMF)

  • Ice-cold water

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, cool a solution of diphosgene (or triphosgene) to 4-10°C using an ice bath.

  • Slowly add dimethylformamide to the cooled solution over 30 minutes, maintaining the temperature.

  • To this mixture, add N-benzyl-N-(1-Propenyl)acetamide while ensuring the temperature remains at 4-10°C.

  • After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 25-30°C) for approximately 2 hours.

  • Remove the ice bath and heat the reaction mixture to 75°C for 5-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel to yield pure this compound.

Application Note 1: Synthesis of Biologically Active Pyridine-Based Schiff Bases (Imines)

The aldehyde functionality of this compound serves as a versatile handle for constructing a variety of derivatives. One of the most direct and fruitful applications is the synthesis of imines, or Schiff bases, through condensation with primary amines. Pyridine-containing Schiff bases are of significant interest in medicinal chemistry due to their wide range of reported biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties.[1][3][4] The formation of the C=N double bond introduces a key structural motif that can participate in hydrogen bonding and other interactions with biological targets.

The reaction is typically straightforward, often requiring gentle heating of the aldehyde and the amine, sometimes in the presence of a catalyst or with azeotropic removal of water. The choice of the amine component allows for extensive diversification of the final molecule, enabling the exploration of structure-activity relationships.

G cluster_reactants Reactants cluster_process Process cluster_product Product Precursor 2-Chloro-5-methylpyridine- 3-carbaldehyde Condensation Condensation Reaction Precursor->Condensation Amine Primary Amine (R-NH₂) Amine->Condensation SchiffBase Pyridine-Based Schiff Base (Imine) Condensation->SchiffBase - H₂O

Diagram 2: General synthesis of pyridine-based Schiff bases.

Protocol: General Procedure for the Synthesis of Imines[5]

Materials:

  • This compound

  • A selection of primary amines (aliphatic or aromatic)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent, or use neat if the amine is a liquid.

  • Add the primary amine (1.0-1.2 equivalents).

  • Heat the reaction mixture to 60-65°C in an oil bath for 1-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, proceed to step 6. If the reaction was neat, dissolve the residue in dichloromethane.

  • Extract the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting imine can be purified by crystallization or column chromatography if necessary, although in many cases, the crude product is of high purity.[5]

Table of Exemplary Imines Synthesized from this compound: [5]

Amine ReactantReaction Time (hr)Product Yield (%)
n-Propylamine198
Aniline196
4-Chloroaniline195
4-Methoxyaniline190
4-Nitroaniline360

Application Note 2: Advanced Intermediates - Gateway to Fused Pyridine Systems

Beyond simple condensation, the bifunctional nature of this compound makes it an excellent substrate for constructing fused heterocyclic systems. These scaffolds are of high value in pharmaceutical research as they often provide rigid structures that can fit into the binding pockets of enzymes and receptors with high specificity. For instance, pyrazolo[3,4-b]pyridines are a class of fused heterocycles known to be potent kinase inhibitors, a critical area in cancer therapy.[6]

The general strategy involves a cyclocondensation reaction with a dinucleophilic reagent. For example, reaction with hydrazine or its derivatives can lead to the formation of a pyrazolo[3,4-b]pyridine core. The reaction proceeds through initial formation of a hydrazone at the aldehyde position, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the second nitrogen of the hydrazine displaces the chloro group at the 2-position of the pyridine ring. This powerful transformation rapidly builds molecular complexity from a relatively simple precursor.

G cluster_reactants Reactants cluster_process Process cluster_product Product Precursor 2-Chloro-5-methylpyridine- 3-carbaldehyde Cyclocondensation Cyclocondensation Precursor->Cyclocondensation Hydrazine Hydrazine Derivative (e.g., R-NH-NH₂) Hydrazine->Cyclocondensation FusedSystem Pyrazolo[3,4-b]pyridine Derivative Cyclocondensation->FusedSystem Intramolecular SₙAr

Diagram 3: Synthesis of pyrazolo[3,4-b]pyridines.

Representative Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This is a representative protocol based on established methodologies for similar 2-chloropyridine-3-carbaldehydes.[7][8]

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or another suitable high-boiling solvent

  • A base (e.g., potassium carbonate or triethylamine), optional

Procedure:

  • To a solution of this compound (1.0 equivalent) in ethanol, add the hydrazine derivative (1.1 equivalents).

  • If desired, add a catalytic or stoichiometric amount of a base to facilitate the cyclization step.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the hydrazine.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography to yield the pure pyrazolo[3,4-b]pyridine product.

Conclusion

This compound is a high-value, versatile precursor that offers multiple avenues for the synthesis of pharmaceutically relevant intermediates. Its utility is demonstrated in the straightforward, high-yielding synthesis of biologically active Schiff bases and its potential for constructing complex fused heterocyclic systems such as pyrazolo[3,4-b]pyridines. The strategic placement of its functional groups provides a robust platform for generating molecular diversity, making it a valuable tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide aim to facilitate the effective application of this key building block in the ongoing quest for novel therapeutic agents.

References

  • Allied Academies. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of Carcinogenesis & Mutagenesis.
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  • B. Gangadasu, B. China Raju, & V. Jayathirtha Rao. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES+.
  • De Gruyter. (2005). Simple and convenient preparation of this compound imines.
  • European Journal of Medicinal Chemistry. (2008). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities.
  • MDPI. (2018). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents.
  • MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
  • MDPI. (2022).
  • National Center for Biotechnology Information (PMC). (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • National Center for Biotechnology Information (PMC). (2022).
  • National Center for Biotechnology Information (PMC). (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases.
  • PubMed. (2014).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Synthesis: Key Strategies for 2-Chloropyridine-5-carbaldehyde.
  • European Patent Office. (2002). Process for the preparation of this compound. EP1346984B1.
  • ResearchGate. (2015). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
  • Der Pharma Chemica. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • Organic Chemistry Portal. (2024). Vilsmeier-Haack Reaction.
  • Journal of Chemical Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ResearchGate. (2011). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines.
  • Synfacts. (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction.
  • PubMed. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities.
  • National Center for Biotechnology Information (PMC). (2022).

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The Lynchpin of Modern Agrochemicals: A Guide to the Application of 2-Chloro-5-methylpyridine-3-carbaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Aldehyde Powering Crop Protection

In the intricate world of agrochemical synthesis, the efficiency, selectivity, and versatility of starting materials are paramount. Among these, 2-Chloro-5-methylpyridine-3-carbaldehyde stands out as a pivotal intermediate, particularly in the production of the highly effective neonicotinoid class of insecticides. Its unique trifunctionalized pyridine structure—possessing a reactive aldehyde group, a strategically positioned chlorine atom, and a methyl group—offers a rich platform for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the application of this versatile aldehyde in the synthesis of key agrochemicals, complete with detailed protocols and mechanistic insights for researchers and professionals in the field. The strategic placement of its functional groups allows for a stepwise and controlled elaboration of the molecular framework, a critical aspect in the total synthesis of commercial pesticides.

Core Synthetic Strategy: From Aldehyde to Essential Intermediates

The primary utility of this compound in agrochemical synthesis lies in its conversion to the crucial intermediate, 2-chloro-5-chloromethylpyridine. This transformation unlocks the pathway to a multitude of neonicotinoid insecticides. The synthetic route is a two-step process involving a selective reduction of the aldehyde followed by chlorination of the resulting alcohol.

Mechanistic Rationale: A Tale of Two Reactions

The initial step, the reduction of the aldehyde to a primary alcohol, is a classic example of nucleophilic addition. A mild reducing agent like sodium borohydride (NaBH₄) is ideal for this transformation as it selectively reduces the aldehyde in the presence of the chloro- and methyl-substituted pyridine ring. The borohydride anion (BH₄⁻) delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield (2-chloro-5-methylpyridin-3-yl)methanol.

The subsequent conversion of the alcohol to the alkyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction proceeds through a chlorosulfite ester intermediate. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration via an SNi (substitution nucleophilic internal) mechanism.[1] However, for a primary alcohol, the stereochemistry is not a concern. The great advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired 2-chloro-5-chloromethylpyridine.[2]

Visualizing the Pathway: From Starting Material to Key Intermediate

G start This compound alcohol (2-chloro-5-methylpyridin-3-yl)methanol start->alcohol 1. NaBH4, Methanol 2. H2O workup intermediate 2-chloro-5-chloromethylpyridine (Key Intermediate) alcohol->intermediate SOCl2, Toluene Reflux

Caption: Synthetic route from this compound to the key intermediate.

Application in the Synthesis of Neonicotinoid Insecticides

The true value of this compound is realized in its role as a precursor to blockbuster insecticides like Acetamiprid and Thiacloprid. These compounds are systemic insecticides that target the nicotinic acetylcholine receptors in insects, leading to paralysis and death.[3][4]

Synthesis of Acetamiprid

Acetamiprid is a widely used insecticide effective against sucking insects on a variety of crops.[3] Its synthesis from 2-chloro-5-chloromethylpyridine involves a two-step process: amination followed by condensation with a cyano-containing compound.

This protocol is adapted from patented industrial methods.[5][6]

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with toluene.

  • Amine Addition: Cool the toluene to between -5°C and 5°C and bubble methylamine gas through the solvent until saturation. Alternatively, a solution of methylamine in a suitable solvent can be used.

  • Addition of Intermediate: Slowly add a toluene solution of 2-chloro-5-chloromethylpyridine to the methylamine solution while maintaining the temperature between -5°C and 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain N-(6-chloro-3-pyridylmethyl)methylamine as an oil, which can be used in the next step without further purification.

This protocol is based on established synthetic procedures.[7][8]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction flask, dissolve N-(6-chloro-3-pyridylmethyl)methylamine (from Protocol 1) in ethanol.

  • Reagent Addition: Add ethyl N-cyanoethanimideate to the solution.

  • Reaction: Heat the reaction mixture to 65°C and maintain this temperature for 6-7 hours.

  • Isolation: Cool the reaction mixture to 0°C. The product will precipitate.

  • Purification: Filter the solid, wash with cold ethanol and then with a saturated brine solution. Dry the product under vacuum to yield Acetamiprid.

ParameterValue / ConditionsReference
Starting Materials N-(6-chloro-3-pyridylmethyl)methylamine, Ethyl N-cyanoethanimideate[8]
Solvent Ethanol[8]
Temperature 65°C[8]
Reaction Time 6-7 hours[8]
Reported Yield ~72.5%[8]
Product Purity >96%[8]
Synthesis of Thiacloprid

Thiacloprid is another important neonicotinoid insecticide. Its synthesis also utilizes the key intermediate, 2-chloro-5-chloromethylpyridine.

This intermediate is crucial for the final assembly of Thiacloprid. Its synthesis is a multi-step process.[9][10][11]

Step-by-Step Methodology:

  • Formation of N-cyanodithiocarbonate: React dimethyl N-cyanoiminodithiocarbonate with 2-aminoethanethiol or its salt in the presence of an alkali metal hydroxide.[10]

  • Cyclization: The reaction mixture is heated to facilitate the cyclization to 2-cyanoimino-1,3-thiazolidine.

  • Isolation: The product is isolated by adjusting the pH of the reaction mixture and filtering the resulting precipitate. The crude product is then washed and dried.[10]

This protocol is adapted from patented manufacturing processes.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, suspend 2-cyanoimino-1,3-thiazolidine in a suitable solvent such as ethanol or butanol.

  • Base Addition: Add an organic base, for example, tetramethylguanidine.

  • Addition of Intermediate: Cool the mixture and add 2-chloro-5-chloromethylpyridine.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 20-50°C) for several hours.

  • Work-up and Isolation: After the reaction is complete, adjust the pH of the solution with hydrochloric acid to precipitate the product.

  • Purification: The crude Thiacloprid is then collected by filtration, washed with water, and recrystallized to obtain the pure product.

ParameterValue / ConditionsReference
Starting Materials 2-chloro-5-chloromethylpyridine, 2-cyanoimino-1,3-thiazolidine
Solvent Alcohols (e.g., butanol) or chlorinated hydrocarbons
Base Tetramethylguanidine or N,N-dimethylguanidine
Temperature 20-50°C
Reaction Time 5-15 hours
Reported Yield >92%
Product Purity >97%

Visualizing the Synthetic Workflow for Neonicotinoids

G cluster_0 Intermediate Synthesis cluster_1 Acetamiprid Synthesis cluster_2 Thiacloprid Synthesis start This compound alcohol (2-chloro-5-methylpyridin-3-yl)methanol start->alcohol Reduction (e.g., NaBH4) ccmp 2-chloro-5-chloromethylpyridine (CCMP) alcohol->ccmp Chlorination (e.g., SOCl2) amine_intermediate N-(6-chloro-3-pyridylmethyl)methylamine ccmp->amine_intermediate Methylamine thiacloprid Thiacloprid ccmp->thiacloprid Coupling acetamiprid Acetamiprid amine_intermediate->acetamiprid Ethyl N-cyanoethanimideate thiazolidine 2-cyanoimino-1,3-thiazolidine thiazolidine->thiacloprid

Caption: General synthetic workflow for neonicotinoids from this compound.

Conclusion: A Cornerstone of Agrochemical Innovation

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design in addressing critical challenges in agriculture. Its journey from a simple aldehyde to the core of sophisticated insecticidal agents like Acetamiprid and Thiacloprid highlights its indispensable role in modern crop protection. The synthetic pathways detailed in this guide underscore the chemical ingenuity that transforms this versatile building block into products that safeguard global food production. For researchers and professionals in agrochemical synthesis, a thorough understanding of the reactivity and application of this key intermediate is essential for the development of the next generation of crop protection solutions.

References

  • CN1220687C - Method for producing 2-cyanoimino-1,3-thiazolidine - Google Patents.
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  • PROCESS FOR PRODUCING 2-CYANOIMINO-1,3-THIAZOLIDINE - European Patent Office - EP 1466910 B1. Available at: [Link]

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Application Notes and Protocols for Condensation Reactions Involving 2-Chloro-5-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of 2-Chloro-5-methylpyridine-3-carbaldehyde

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its structure, featuring a reactive aldehyde group and a chlorine atom on a pyridine ring, offers a versatile platform for constructing complex molecular architectures. The electron-deficient nature of the pyridine ring, further influenced by the chloro-substituent, enhances the electrophilicity of the carbaldehyde, making it an excellent substrate for a variety of condensation reactions. This guide provides an in-depth exploration of the experimental conditions for several key condensation reactions of this aldehyde, offering detailed protocols and insights into the rationale behind the methodological choices.

Core Condensation Reactions and Mechanistic Considerations

This document will focus on three principal types of condensation reactions involving this compound:

  • Imination: The reaction with primary amines to form Schiff bases (imines), a fundamental transformation in the synthesis of numerous biologically active compounds.

  • Claisen-Schmidt Condensation: The base-catalyzed reaction with ketones containing α-hydrogens (e.g., acetophenones) to form chalcone-like α,β-unsaturated ketones, which are important pharmacophores.

  • Knoevenagel Condensation & Multi-component Reactions: The reaction with active methylene compounds, often as part of a multi-component reaction (MCR) cascade, to generate highly functionalized heterocyclic systems.

The choice of catalyst, solvent, and temperature is paramount in directing the outcome of these reactions, influencing reaction rates, yields, and the formation of byproducts. The protocols detailed below are designed to be self-validating systems, with explanations grounded in established mechanistic principles.

Protocol I: Synthesis of Imines via Condensation with Primary Amines

The formation of an imine (Schiff base) is a reversible reaction between an aldehyde and a primary amine. The equilibrium is typically driven to the product side by the removal of water. For this compound, this reaction can often be carried out under mild, solvent-free conditions, which aligns with the principles of green chemistry.

Causality of Experimental Choices:
  • Solvent-Free Conditions: Heating the neat reactants often provides sufficient energy to overcome the activation barrier and facilitates the removal of the water byproduct, thus driving the reaction to completion. This approach also simplifies work-up and reduces solvent waste.

  • Temperature: A moderate temperature of 60-65°C is typically sufficient to promote the reaction without causing decomposition of the starting materials or products.

  • Reaction Time: The reaction is generally rapid, with completion often observed within an hour. Monitoring by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time for different amine substrates.

Detailed Step-by-Step Protocol:
  • Reactant Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq) and the desired primary amine (1.0 - 1.1 eq).

  • Heating: Place the flask in a pre-heated oil bath at 60-65°C.

  • Stirring: Stir the reaction mixture vigorously. If the reactants are solids, they will likely melt and mix as the temperature increases.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Work-up: Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature. Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation: Representative Imination Reactions
Amine SubstrateTemperature (°C)Time (h)Yield (%)Reference
n-Propylamine60-65198[1]
n-Butylamine60-65198[1]
Benzylamine60-65195[1]
Aniline60-65196[1]

Table 1: Summary of experimental conditions and yields for the synthesis of imines from this compound.[1]

Experimental Workflow: Imination

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Aldehyde (1.0 eq) and Amine (1.0-1.1 eq) heat Heat to 60-65°C reactants->heat Place in pre-heated oil bath stir Stir Vigorously heat->stir monitor Monitor by TLC stir->monitor Periodically check cool Cool to RT monitor->cool Upon completion dissolve Dissolve in CH2Cl2 cool->dissolve wash Wash with H2O, Brine dissolve->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (if needed) concentrate->purify

Caption: Workflow for the synthesis of imines.

Protocol II: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and a ketone.[2] The reaction is typically base-catalyzed and results in the formation of an α,β-unsaturated ketone, commonly known as a chalcone.[3] These compounds are of significant interest due to their wide range of biological activities.

Causality of Experimental Choices:
  • Base Catalyst: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate the α-carbon of the ketone, forming a nucleophilic enolate ion.[4]

  • Solvent: Ethanol or methanol are common solvents as they can dissolve both the reactants and the base catalyst. Aqueous ethanol is often used to facilitate the dissolution of the inorganic base.[5]

  • Temperature: The reaction is often carried out at room temperature to minimize side reactions. However, gentle heating may be required for less reactive substrates.[5]

  • Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

Detailed Step-by-Step Protocol:
  • Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired acetophenone derivative (1.0 eq) in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 10-20%) dropwise.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC. The formation of a precipitate often indicates product formation.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Neutralization and Isolation: Neutralize the mixture with a dilute acid (e.g., HCl) to a pH of ~7. The precipitated solid product is then collected by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any inorganic impurities and then dry it.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation: Representative Claisen-Schmidt Condensation Conditions
Ketone SubstrateBaseSolventTemperatureTime (h)Yield (%)Reference (Analogous)
AcetophenoneNaOHEthanolRoom Temp.12-24~70-90[5][6]
4'-MethylacetophenoneKOHMethanolRoom Temp.12-24~75-95[3][5]
4'-ChloroacetophenoneNaOHEthanolRoom Temp.12-24~70-85[5][6]
4'-MethoxyacetophenoneKOHMethanolRoom Temp.12-24~80-95[3][5]

Table 2: Generalized experimental conditions and expected yields for the Claisen-Schmidt condensation with this compound, based on analogous reactions.[3][5][6]

Reaction Mechanism: Claisen-Schmidt Condensation

G cluster_mechanism Claisen-Schmidt Condensation Mechanism Ketone R-CO-CH3 Enolate R-CO-CH2⁻ Ketone->Enolate + OH⁻ - H₂O Alkoxide Ar-CH(O⁻)-CH2-CO-R Enolate->Alkoxide + Ar-CHO Aldehyde Ar-CHO β-Hydroxy Ketone Ar-CH(OH)-CH2-CO-R Alkoxide->β-Hydroxy Ketone + H₂O - OH⁻ Chalcone Ar-CH=CH-CO-R β-Hydroxy Ketone->Chalcone - H₂O (Dehydration)

Caption: Mechanism of the Claisen-Schmidt condensation.

Protocol III: Knoevenagel Condensation and Multi-component Synthesis of Pyranopyrazoles

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[7] This reaction is a cornerstone of C-C bond formation and is frequently employed in the synthesis of complex molecules. A powerful extension of this reaction is its integration into multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product that contains portions of all the reactants.[8] A prominent example is the synthesis of pyranopyrazoles.

Causality of Experimental Choices:
  • Active Methylene Compounds: Compounds like malononitrile and ethyl cyanoacetate are used due to the acidity of their methylene protons, which are flanked by electron-withdrawing groups.

  • Catalyst: A weak base, such as piperidine or triethylamine, is typically used to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.

  • Solvent: Ethanol is a common solvent for this reaction, as it effectively dissolves the reactants and catalyst.

  • One-Pot Procedure: In the context of MCRs, all reactants are combined in a single vessel, which improves efficiency and reduces waste.

Detailed Step-by-Step Protocol for Pyranopyrazole Synthesis (Four-Component Reaction):
  • Reactant Mixture: To a solution of this compound (1.0 eq), malononitrile (1.0 eq), and a pyrazolone derivative (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one) (1.0 eq) in ethanol, add a catalytic amount of a weak base (e.g., piperidine or triethylamine, ~10 mol%).

  • Reaction: Stir the mixture at room temperature or reflux, monitoring the reaction progress by TLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. If not, cool the reaction mixture in an ice bath to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a vacuum oven.

Data Presentation: Representative Conditions for Knoevenagel-based MCRs
Active MethyleneOther ComponentsCatalystSolventTemperatureYield (%)Reference (General)
MalononitrileEthyl acetoacetate, Hydrazine hydratePiperidineEthanolReflux>85[8]
Malononitrile3-Methyl-1-phenyl-2-pyrazolin-5-oneTriethylamineEthanolRoom Temp.>90[8]
Ethyl CyanoacetateDimedone, Ammonium acetateL-prolineEthanolReflux>80[8]

Table 3: Generalized experimental conditions for Knoevenagel-based multi-component reactions to synthesize heterocyclic compounds.[8]

Logical Relationship: Multi-component Reaction

G A 2-Chloro-5-methyl- pyridine-3-carbaldehyde Product Highly Functionalized Heterocycle (e.g., Pyranopyrazole) A->Product One-Pot Synthesis B Active Methylene Compound (e.g., Malononitrile) B->Product One-Pot Synthesis C Nucleophile (e.g., Pyrazolone) C->Product One-Pot Synthesis D Catalyst (e.g., Piperidine) D->Product One-Pot Synthesis

Caption: Four-component synthesis of pyranopyrazoles.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published synthetic methodologies. To ensure reproducibility and success, it is crucial to:

  • Use pure starting materials: The purity of this compound and other reactants should be confirmed by analytical techniques such as NMR spectroscopy or melting point analysis.

  • Monitor the reaction: TLC is an indispensable tool for tracking the progress of the reaction, allowing for the determination of the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times or excessive heating.

  • Thoroughly characterize the products: The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and melting point analysis.

By adhering to these principles, researchers can confidently apply these protocols to their synthetic endeavors.

References

  • Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. (2023). Egyptian Journal of Chemistry. [Link]

  • Claisen-Schmidt reaction at 25 ° C isothermal under magnetic stirring (700 rpm) in aqueous solution for 24 and 48 hours. (n.d.). nevoLAB. [Link]

  • Multi-component synthesis and recent development on heterocyclic compounds: A research. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2022). ACS Omega. [Link]

  • Mogilaiah, K., et al. (2001). Claisen-Schmidt condensation under solvent-free conditions. Indian Journal of Chemistry - Section B. [Link]

  • Suwito, H. (2014). Chalcones: Synthesis, structure diversity and pharmacological activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • SYNTHESIS OF CHALCONES. (2020). JETIR. [Link]

  • Wikipedia contributors. (2023). Claisen–Schmidt condensation. Wikipedia. [Link]

  • Novel Methods of Knoevenagel Condensation. (2018). International Journal of Trend in Scientific Research and Development. [Link]

  • Abdel-Wahab, H. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. (2011). Springer. [Link]

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. (2001). Molecules. [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. [Link]

  • Gangadasu, B., et al. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES. Heterocyclic Communications. [Link]

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Application Notes & Protocols: Synthesis of Biologically Active Imines from 2-Chloro-5-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel imines (Schiff bases) derived from 2-Chloro-5-methylpyridine-3-carbaldehyde. Imines incorporating the chloropyridine scaffold are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This document outlines a highly efficient, solvent-free thermal condensation method, explains the mechanistic rationale behind the protocol, and provides detailed procedures for synthesis, purification, and characterization. Furthermore, it explores the potential biological applications of these compounds, supported by recent literature, to provide a valuable resource for researchers in synthetic chemistry and drug discovery.

Introduction: The Significance of Pyridine-Based Imines

Imines, or compounds containing the azomethine (-C=N-) functional group, are fundamental building blocks in organic synthesis and are prevalent in many biologically active molecules[1]. Their versatile chemical nature allows them to act as key intermediates for the synthesis of various nitrogen-containing heterocycles and as ligands in coordination chemistry[1][2].

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and natural products. Its inclusion in a molecule can enhance water solubility, modulate electronic properties, and provide a key interaction point with biological targets[3]. When a pyridine moiety is conjugated into an imine structure, specifically from a precursor like this compound, the resulting Schiff bases often exhibit a remarkable range of pharmacological activities. These have been reported to include potential use as anticancer, antimicrobial, antiviral, and anti-inflammatory agents[4][5]. The chloro- and methyl- substituents on the pyridine ring further modulate the lipophilicity and electronic nature of the molecule, which can be crucial for its biological efficacy and pharmacokinetic profile.

This guide focuses on a straightforward and efficient synthetic route to these valuable compounds, empowering researchers to generate libraries of novel imines for biological screening and lead optimization.

Synthetic Strategy & Mechanistic Rationale

The synthesis of imines from this compound and various primary amines is typically achieved through a condensation reaction. The protocol highlighted here is a solvent-free, thermal method that offers significant advantages in terms of efficiency, simplicity, and adherence to green chemistry principles[2][4][6].

The Reaction Mechanism

The formation of a Schiff base is a reversible, two-step process involving nucleophilic addition followed by dehydration[7].

dot digraph "Schiff_Base_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontsize=12];

} caption="General Mechanism of Imine Formation."

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate.

  • Proton Transfer: A rapid intramolecular proton transfer from the nitrogen to the oxygen atom occurs, yielding a neutral hemiaminal (or carbinolamine) intermediate.

  • Dehydration: Under the thermal conditions of this protocol (60-65°C), the hydroxyl group of the hemiaminal is protonated (often catalyzed by trace amounts of acid or even another amine molecule acting as a proton shuttle), making it a good leaving group (water). The nitrogen's lone pair then forms a double bond with the carbon, and after deprotonation, the final imine product is formed.

Rationale for Solvent-Free Thermal Conditions

The choice to perform this reaction "neat" (without solvent) and with gentle heating is a deliberate and advantageous one.

  • Increased Reaction Rate: By eliminating the solvent, the concentration of both the aldehyde and amine reactants is maximized. According to collision theory, this increases the frequency of effective collisions, leading to a significantly faster reaction rate compared to solution-phase synthesis[6][8].

  • Favorable Equilibrium Shift: Imine formation is a reversible equilibrium reaction that produces water as a byproduct[9]. Heating the neat mixture to 60-65°C provides enough energy to overcome the activation barrier while also facilitating the evaporation of the water byproduct. This continuous removal of water shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle, driving the reaction to completion and resulting in excellent yields[10].

  • Green Chemistry: This method avoids the use of potentially hazardous organic solvents, reducing waste, cost, and environmental impact. Product isolation is also simplified, often involving just a simple extraction or recrystallization[11][12].

Experimental Protocols

Materials and Safety
  • Starting Material: this compound

  • Reagents: Various primary aliphatic and aromatic amines.

  • Solvents (for workup): Dichloromethane, Ethanol, Hexane.

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Safety Precautions:

  • This compound: While specific data is limited, related chloropyridine compounds are classified as hazardous. They can cause skin and eye irritation[3][13][14][15][16]. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Amines: Many amines are corrosive, toxic, and have strong odors. Consult the specific Safety Data Sheet (SDS) for each amine used.

  • Dichloromethane: Is a suspected carcinogen and should be handled exclusively in a fume hood.

General Protocol for Imine Synthesis[2][4]

G

  • Reactant Combination: In a clean, dry reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq) and the desired primary amine (1.0-1.2 eq).

  • Heating: Place the vial in a pre-heated oil bath at 60-65°C.

  • Reaction: Stir the mixture at this temperature for the time indicated in Table 1 (typically 1-3 hours).

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the aldehyde spot is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the crude product with dichloromethane (approx. 20 mL per 100 mg of aldehyde). Transfer the solution to a separatory funnel and wash with water (2 x 10 mL) and then brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • For solid products , recrystallization is often sufficient. A common solvent system is ethanol or an ethanol/hexane mixture[17].

    • For oily or liquid products , purification can be achieved via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent[17][18]. Note: Schiff bases can be sensitive to the acidic nature of silica gel; running the column quickly or using deactivated/neutral silica may be necessary to prevent hydrolysis[10][19].

Representative Synthesis Data

The following table summarizes the synthesis of a variety of imines from this compound, adapted from literature data[4]. This demonstrates the versatility of the protocol with both aliphatic and aromatic amines.

EntryAmine (R-NH₂)Temp (°C)Time (hr)Yield (%)Product Appearance
1n-Propylamine65198Liquid
2n-Butylamine65199Liquid
3Benzylamine65198Liquid
4Aniline65195Solid (mp 72°C)
54-Chloroaniline65196Solid (mp 123°C)
64-Methoxyaniline65190Solid (mp 84°C)
74-Nitroaniline90360Solid (mp 144°C)

Table 1: Summary of reaction conditions and yields for the synthesis of various imines (3a-o).

Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized imines.

  • ¹H NMR Spectroscopy: The most diagnostic signal is the singlet corresponding to the imine proton (-N=CH -), which typically appears downfield in the range of δ 8.5-8.8 ppm for this class of compounds[20][21]. Other key signals include the two aromatic protons on the pyridine ring (δ 8.1-8.4 ppm) and the methyl group singlet (δ ~2.4 ppm)[20][22].

  • FTIR Spectroscopy: A strong absorption band corresponding to the C=N (azomethine) stretch is expected in the region of 1640-1650 cm⁻¹[18][20][23]. The C=N stretching vibration from the pyridine ring itself appears around 1570-1600 cm⁻¹[24][25][26].

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product, typically observed as the [M]⁺ or [M+H]⁺ peak.

Example Spectral Data for N-((2-chloro-5-methylpyridin-3-yl)methylene)propan-1-amine: [5]

  • ¹H-NMR (200 MHz, CDCl₃): δ 8.58 (s, 1H, -N=CH), 8.22 (s, 1H, Ar-H), 8.12 (s, 1H, Ar-H), 3.62 (t, 2H, N-CH₂), 2.37 (s, 3H, CH₃), 1.70 (m, 2H, CH₂), 0.98 (t, 3H, CH₃).

  • IR (Neat): 2960, 1640 (C=N), 1480, 1080 cm⁻¹.

  • MS: M⁺, m/z 196. (Note: The source reports m/z 195, likely representing [M-H]⁺, but 196 is the expected molecular weight).

Biological Activity & Potential Applications

Imines derived from substituted pyridines are versatile pharmacophores with a wide range of documented biological activities. The incorporation of the 2-chloro-5-methylpyridine moiety is expected to confer potent bioactivity.

Anticancer Activity

Pyridine-based Schiff bases have shown significant promise as anticancer agents[20][27]. Their mechanism of action can be multifaceted, often involving the inhibition of key cellular signaling pathways that are dysregulated in cancer.

  • Kinase Inhibition: Many pyridine derivatives are designed as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival[2]. Structurally similar imidazo[4,5-b]pyridine compounds are known to inhibit kinases like Aurora kinases, CDK9, and Akt[8][28][29]. The synthesized imines could potentially target similar kinases, such as those in the PI3K/Akt pathway, leading to the inhibition of downstream pro-survival signals.

  • Induction of Apoptosis: A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis. Pyridine-containing molecules have been shown to induce apoptosis by upregulating tumor suppressor proteins like p53 and modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins[30][31]. This disruption leads to the activation of caspases (e.g., Caspase-3), the executioners of apoptosis, ultimately causing cancer cell death[32][33][34].

G

Antimicrobial and Antiviral Activity

The presence of both a pyridine ring and a halogen atom suggests strong potential for antimicrobial activity. The imine linkage is crucial for this activity, and modifications to the substituent on the amine portion can tune the potency and spectrum against various bacterial and fungal strains[1][35][36][37]. The mechanism often involves disruption of the bacterial cell membrane or wall, or interference with essential enzymes or DNA replication[1][38].

Furthermore, pyridine derivatives are well-documented antiviral agents[39]. They can act through various mechanisms, including the inhibition of viral polymerases or other enzymes critical for viral replication, making this class of compounds a promising starting point for the development of new antiviral therapies[39].

Conclusion

The solvent-free thermal synthesis of imines from this compound is a highly efficient, robust, and environmentally friendly method for generating a diverse library of potentially bioactive compounds. The straightforward protocol, high yields, and simple purification make it an ideal methodology for academic and industrial research settings. The resulting pyridine-based Schiff bases are valuable scaffolds in drug discovery, with established potential as anticancer, antimicrobial, and antiviral agents. This application note provides the foundational knowledge and practical protocols necessary for researchers to synthesize and explore the therapeutic potential of this promising class of molecules.

References

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES. Heterocyclic Communications, 8(3), 243-248. [Link]

  • Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8). [Link]

  • Al-Masoudi, N. A., et al. (2014). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 8(4), 1842-1848. [Link]

  • Marinescu, M., & Popa, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5439. [Link]

  • Ok, E. (2025). Design and Synthesis of Ferrocenyl-Pyridine Azine Schiff Base Metal Complexes: Mechanisms of Anticancer and Antibacterial Activity. ResearchGate. [Link]

  • Gowri, M., & Maheswari, R. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. ResearchGate. [Link]

  • Gowri, M., & Maheswari, R. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 38(3). [Link]

  • Ramezanzadeh, K., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry, 25(14), 1695-1729. [Link]

  • El-Faham, A., et al. (2024). Dendritic Pyridine–Imine Copper Complexes as Metallo-Drugs. Molecules, 29(8), 1830. [Link]

  • Kallan, N. C., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 17(9), 2491-2496. [Link]

  • Wang, Y., et al. (2023). Peimine induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway. Oncology Letters, 26(5), 489. [Link]

  • Panda, C. S., et al. (2012). Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Journal of the Indian Chemical Society, 89(5), 685-688. [Link]

  • Abdel-Aziz, H. A., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2315180. [Link]

  • Vyas, S. P. (2015). Rapid solvent-free synthesis of novel Schiff bases via microwave. World Journal of Pharmaceutical Research, 4(9), 1547-1554. [Link]

  • Roy, A. (2021). How to purify Schiff base product? ResearchGate. [Link]

  • Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. [Link]

  • Bavetsias, V., et al. (2010). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 20(12), 3726-3730. [Link]

  • El-Sayed, N. N. E., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 36-47. [Link]

  • Kismali, G., et al. (2012). The cell death pathway induced by metal halide complexes of pyridine and derivative ligands in hepatocellular carcinoma cells – necrosis or apoptosis? European Review for Medical and Pharmacological Sciences, 16(8), 1001-1012. [Link]

  • Ceramella, J., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 11(2), 191. [Link]

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES. Heterocyclic Communications, 8(3). [Link]

  • Reddit. (2025). Need help with imine formation. r/Chempros. [Link]

  • Kumar, S., et al. (2021). Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived fro. Letters in Applied NanoBioScience, 10(4), 2821-2829. [Link]

  • Murhekar, M. M., et al. (2011). Synthesis of Schiff bases by organic free solvent method. Journal of Chemical and Pharmaceutical Research, 3(6), 846-849. [Link]

  • Rahman, M. T. (2018). Problem in synthesis of imine? ResearchGate. [Link]

  • Ponce, V. H. (2014). What does a "Pyridine- FTIR analysis" can tell me? ResearchGate. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645-3651. [Link]

  • Yusha'u, M., & Salisu, A. (2013). Synthesis, Characterization and Antimicrobial Activities of a Schiff Base Derived from Acetyl Acetone and 2-aminopyridine and its Metal Complexes. Bayero Journal of Pure and Applied Sciences, 6(1), 163-167. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645–3651. [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shift data d/ppm (J/Hz) for imines and their Pt complexes. [Link]

  • Gümrükçüoğlu, A., et al. (2012). Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. Molecules, 17(5), 5951-5963. [Link]

  • Bookpi. (2025). Unlocking the Power of Microwave Chemistry: Schiff Base Complexes with Strong Antibacterial Activity. YouTube. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Molecules, 9(10), 847-857. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). [Link]

  • Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4(2), 116-121. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

  • IOSR Journal. (n.d.). FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. [Link]

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Application Note: Advanced Analytical Strategies for Monitoring Reactions of 2-Chloro-5-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies essential for monitoring chemical reactions involving 2-Chloro-5-methylpyridine-3-carbaldehyde. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, robust and reliable analytical monitoring is paramount for ensuring reaction efficiency, product quality, and process safety. This application note details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it introduces the application of in-situ monitoring techniques as part of a Process Analytical Technology (PAT) strategy. The methodologies are presented with a focus on the underlying scientific principles, causality behind experimental choices, and adherence to rigorous validation standards.

Introduction: The Critical Role of a Versatile Intermediate

This compound is a key building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde, a nucleophilic substitution-prone chlorine atom, and a methyl group, makes it a valuable precursor for a wide range of complex molecules. The precise control and monitoring of reactions involving this intermediate are non-negotiable for process development and quality control. Inefficient monitoring can lead to poor yield, the generation of difficult-to-remove impurities, and potential safety hazards.

This guide is designed for researchers, process chemists, and quality control analysts. It moves beyond simple procedural lists to provide the rationale behind method selection and parameter optimization, empowering scientists to develop and validate analytical systems that are both accurate and fit-for-purpose.

Chromatographic Methods: The Workhorse for Quantitative Analysis

Chromatographic techniques are indispensable for separating and quantifying the components of a reaction mixture. They provide a clear picture of the consumption of starting materials, the formation of the desired product, and the emergence of any impurities over time.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the routine analysis of reactions involving this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. A well-developed, stability-indicating HPLC method can separate the starting material, key intermediates, the final product, and process-related impurities in a single run.

Causality of Method Design: A reversed-phase (RP) method is the logical choice, as the analyte and its likely reaction partners possess moderate polarity. A C18 column provides excellent hydrophobic retention and selectivity. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for fine-tuning of the elution strength to achieve optimal separation. UV detection is highly effective, as the pyridine ring and carbonyl group are strong chromophores. An analogous method has proven effective for similar chlorinated pyridine compounds.[1]

Protocol 1: Stability-Indicating RP-HPLC Method

  • Instrumentation & Consumables:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

    • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 50:50 Acetonitrile/Water.

  • Sample Preparation:

    • Carefully quench a 50 µL aliquot of the reaction mixture in 950 µL of the sample diluent.

    • Vortex thoroughly to ensure homogeneity and precipitation of any incompatible salts.

    • Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial. This step is critical to prevent column blockage and ensure instrument longevity.

  • Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol. 5 µLA small volume prevents peak distortion and column overload.
Detection 240 nmChosen to be near the absorbance maximum for the pyridine core, providing good sensitivity for the analyte and related structures.[1]
Gradient 0-2 min: 30% BIsocratic hold to elute polar impurities.
2-15 min: 30% to 80% BGradient to separate compounds of varying polarity.
15-17 min: 80% to 30% BReturn to initial conditions.
17-20 min: 30% BColumn re-equilibration.
  • Data Analysis & Validation:

    • Identify peaks by retention time against a qualified reference standard.

    • Quantify using an external standard calibration curve.

    • Calculate reaction conversion and product purity using area percent normalization.

    • The method must be validated according to ICH guidelines to ensure its suitability.[2][3][4][5] This involves assessing specificity, linearity, range, accuracy, and precision.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis Dev_Start Define Analytical Target Profile Column_Select Select Column (e.g., C18) Dev_Start->Column_Select Mobile_Phase Optimize Mobile Phase (ACN/H2O, pH) Column_Select->Mobile_Phase Detection_WL Select Wavelength (e.g., 240 nm) Mobile_Phase->Detection_WL Specificity Specificity (Forced Degradation) Detection_WL->Specificity Method Ready for Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Sampling Reaction Sampling & Quenching LOD_LOQ->Sampling Validated Method Implementation Analysis HPLC Analysis Sampling->Analysis Reporting Data Reporting (% Conversion, Purity) Analysis->Reporting NMR_Logic Start Start Reaction (Time = 0) Sample Withdraw Aliquot at Time = t Start->Sample Prepare Prepare NMR Sample (Deuterated Solvent + Internal Std.) Sample->Prepare Acquire Acquire 1H NMR Spectrum (Ensure d1 is sufficient) Prepare->Acquire Process Process Data (Integrate Peaks) Acquire->Process Calculate Calculate Moles of A, B, Std [mol(X) = (Area(X)/#H) / (Area(Std)/#H) * mol(Std)] Process->Calculate Plot Plot Concentration vs. Time Calculate->Plot End Reaction Complete? Plot->End End->Sample No Finish Determine Reaction Kinetics End->Finish Yes LCMS_Workflow cluster_LC LC Separation cluster_MS MS Analysis Inject Inject Sample Separate Chromatographic Separation Inject->Separate UV_Detect UV Detection (TIC Precursor) Separate->UV_Detect Ionize Ionization (ESI+) UV_Detect->Ionize Eluent to MS MS1 MS1 Scan (Find m/z) Ionize->MS1 Isotope Check Isotope Pattern (e.g., Cl signature) MS1->Isotope MS2 MS/MS Fragmentation (on selected m/z) Isotope->MS2 Elucidate Propose Structure MS2->Elucidate

Sources

Application Notes and Protocols: Strategic Derivatization of 2-Chloro-5-methylpyridine-3-carbaldehyde for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Pyridine Scaffold

In the landscape of medicinal chemistry, pyridine derivatives represent a cornerstone scaffold, integral to the architecture of numerous therapeutic agents and agrochemicals.[1] Their prevalence stems from the pyridine ring's unique electronic properties and its capacity for diverse functionalization, which allows for the fine-tuning of a molecule's physicochemical and biological properties. Among these valuable building blocks, 2-chloro-5-methylpyridine-3-carbaldehyde stands out as a particularly versatile intermediate.[2] The presence of a reactive aldehyde, a strategically positioned chlorine atom susceptible to nucleophilic substitution and cross-coupling reactions, and a methyl group for further modification offers a trifecta of synthetic handles for library generation and lead optimization in drug discovery programs.

This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed experimental protocols. We will delve into the chemical logic behind each transformation, offering insights to empower researchers in their quest for novel bioactive molecules.

Core Derivatization Strategies: A Multi-pronged Approach

The reactivity of this compound can be harnessed through several key transformations targeting the aldehyde functionality. These reactions open avenues to a wide array of molecular frameworks with potential therapeutic applications.

G cluster_products Derivative Classes A 2-Chloro-5-methylpyridine- 3-carbaldehyde B Imine/Schiff Base Formation A->B R-NH2 C Reductive Amination A->C R-NH2, Reducing Agent D Olefin Synthesis (Wittig/HWE) A->D Ylide/Phosphonate E Carbon-Carbon Bond Formation (Aldol, Henry, Grignard) A->E Nucleophile F Oxidation/Reduction A->F Oxidant/Reductant P1 Amines B->P1 C->P1 P2 Alkenes D->P2 P4 Complex Scaffolds E->P4 P3 Alcohols/Carboxylic Acids F->P3

Imine (Schiff Base) Formation: A Gateway to Novel Amines and Heterocycles

The condensation of the aldehyde with primary amines to form imines, or Schiff bases, is a robust and high-yielding reaction. These imines are not merely final products; they are valuable intermediates for the synthesis of secondary amines (via reduction) and various heterocyclic systems. Pyridine-containing Schiff bases have been investigated for a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3]

  • Materials:

    • This compound

    • Primary amine (e.g., aniline, benzylamine, alkylamine)

    • Solvent (e.g., ethanol, dichloromethane)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent.

    • Add the primary amine (1.0-1.2 eq) to the solution.

    • The reaction can often proceed at room temperature. For less reactive amines, gentle heating (e.g., 60-65°C) may be required.[3]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Upon completion, the solvent can be removed under reduced pressure.

    • If necessary, the product can be purified by recrystallization or column chromatography. In many cases, the imine precipitates from the reaction mixture and can be isolated by filtration.[4]

Amine ReactantReaction ConditionsYield (%)Reference
n-ButylamineNeat, 60-65°C, 1h98[4]
AnilineNeat, 60-65°C, 1h95[4]
p-ToluidineNeat, 60-65°C, 1h96[4]
Reductive Amination: Direct Synthesis of Secondary and Tertiary Amines

Reductive amination is a powerful one-pot method to convert aldehydes into amines. This reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced by a suitable reducing agent. This method avoids the isolation of the intermediate imine and is a cornerstone of medicinal chemistry for the synthesis of amine-containing drug candidates.

  • Materials:

    • This compound

    • Primary or secondary amine

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid (catalytic)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in DCM, add the amine (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

G Start Aldehyde + Amine Imine Imine/Iminium Ion Formation Start->Imine Catalytic Acid Reduction Reduction with STAB Imine->Reduction Product Amine Product Reduction->Product

Olefination Reactions: Extending the Carbon Skeleton

The conversion of the aldehyde to an alkene via Wittig or Horner-Wadsworth-Emmons (HWE) reactions is a fundamental strategy for carbon-carbon bond formation and introducing structural diversity. These reactions allow for the installation of vinyl groups, which can be valuable for creating rigidified structures or as handles for further functionalization.

The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde to an alkene. The stereochemical outcome (E vs. Z) is dependent on the nature of the ylide (stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene).

  • Materials:

    • A suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

    • A strong base (e.g., n-butyllithium, sodium hydride)

    • This compound

    • Anhydrous solvent (e.g., THF, DMSO)

  • Procedure:

    • Suspend the phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0°C or -78°C, depending on the base.

    • Slowly add the strong base (1.0 eq) to generate the ylide (a color change, often to deep red or orange, is indicative of ylide formation).

    • Stir the mixture for 30-60 minutes.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water or saturated aqueous ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography.

The HWE reaction, a modification of the Wittig reaction, employs a phosphonate carbanion and generally provides excellent E-selectivity for the resulting alkene.[4] A key advantage is that the phosphate byproduct is water-soluble, simplifying purification.[4]

  • Materials:

    • A phosphonate ester (e.g., triethyl phosphonoacetate)

    • A base (e.g., sodium hydride, potassium tert-butoxide)

    • This compound

    • Anhydrous solvent (e.g., THF, DME)

  • Procedure:

    • To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF under an inert atmosphere, add the phosphonate ester (1.1 eq) dropwise at 0°C.

    • Stir the mixture at room temperature for 30 minutes to an hour until hydrogen evolution ceases.

    • Cool the solution back to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Further Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH2 group) in the presence of a weak base.[5] This reaction is excellent for forming electron-deficient alkenes.

  • Materials:

    • This compound

    • Active methylene compound (e.g., malononitrile, diethyl malonate)

    • A weak base (e.g., piperidine, pyridine)

    • Solvent (e.g., ethanol, toluene)

  • Procedure:

    • Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction mixture. The product often crystallizes out and can be collected by filtration.

    • If the product does not crystallize, remove the solvent under reduced pressure and purify by column chromatography or recrystallization.

The Henry reaction involves the addition of a nitroalkane to an aldehyde, forming a β-nitro alcohol.[6] The resulting product is highly versatile and can be reduced to a β-amino alcohol, dehydrated to a nitroalkene, or the nitro group can be converted to a carbonyl.[6]

The addition of Grignard reagents to the aldehyde allows for the straightforward synthesis of secondary alcohols, introducing a wide variety of alkyl, aryl, or vinyl substituents.

Oxidation and Reduction of the Aldehyde

Simple yet powerful transformations include the oxidation of the aldehyde to a carboxylic acid or its reduction to a primary alcohol. These derivatives serve as important building blocks for further elaboration, such as amide or ester formation.

  • Materials:

    • This compound

    • Potassium permanganate (KMnO4) or Pinnick oxidation reagents (sodium chlorite, 2-methyl-2-butene)

    • Solvent (e.g., acetone/water for KMnO4; t-butanol/water for Pinnick)

  • Procedure (using KMnO4):

    • Dissolve this compound in a mixture of acetone and water.

    • Cool the solution in an ice bath and add a solution of potassium permanganate portion-wise, maintaining the temperature below 10°C.

    • Stir vigorously until the purple color of the permanganate disappears.

    • Filter the mixture to remove manganese dioxide.

    • Acidify the filtrate with HCl to precipitate the carboxylic acid.

    • Collect the product by filtration and dry.

  • Materials:

    • This compound

    • Sodium borohydride (NaBH4)

    • Methanol or ethanol

  • Procedure:

    • Dissolve this compound in methanol and cool the solution in an ice bath.

    • Add sodium borohydride (1.0-1.5 eq) portion-wise.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature until completion (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the alcohol.

Medicinal Chemistry Applications: A Case Study

The derivatization of the 3-position of the 2-chloro-5-methylpyridine scaffold is a validated strategy in drug discovery. For instance, vinylpyridine analogues, which can be synthesized from the parent aldehyde via olefination reactions, have been explored as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs).[7] A novel series of compounds based on 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine demonstrated very high affinities at nAChRs, with Ki values in the picomolar range.[7] These compounds were developed as potential agents for Positron Emission Tomography (PET) imaging of nAChRs in the brain.[7] This highlights how elaboration of the 3-carbaldehyde group can lead to potent and specific modulators of important biological targets.

G Start 2-Chloro-5-methylpyridine- 3-carbaldehyde Olefination Olefination (e.g., Wittig/HWE) Start->Olefination Vinyl_Derivative 3-Vinylpyridine Derivative Olefination->Vinyl_Derivative Target Nicotinic Acetylcholine Receptors (nAChRs) Vinyl_Derivative->Target High Affinity Binding Application PET Imaging Agent Target->Application Enables Visualization

Conclusion

This compound is a high-value starting material for medicinal chemistry, offering multiple avenues for structural elaboration. The reactions outlined in this guide—from imine formation and reductive amination to a suite of carbon-carbon bond-forming reactions and simple redox transformations—provide a robust toolkit for the synthesis of diverse compound libraries. The demonstrated success in developing potent nAChR ligands underscores the potential of derivatives from this scaffold to yield impactful therapeutic and diagnostic agents. By understanding the underlying principles and applying the detailed protocols herein, researchers can effectively leverage this versatile building block in their drug discovery endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-5-methylpyridine-3-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you improve reaction yields, ensure product purity, and overcome common challenges encountered during this synthesis.

The primary and most effective method for synthesizing this compound is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a "Vilsmeier reagent," which is an electrophilic iminium salt formed in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[1][2][3]

This guide will focus exclusively on optimizing the Vilsmeier-Haack approach for this specific target molecule.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. We diagnose the problem, identify the likely cause, and provide a clear solution.

Problem 1: Low or No Product Yield

A low or non-existent yield is the most common issue. The causes can be traced back to reagent quality, reaction conditions, or the inherent reactivity of the substrate.

Potential Cause Scientific Explanation Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is highly moisture-sensitive. Anhydrous conditions are critical for its successful formation from DMF and POCl₃. Contamination with water will hydrolyze the POCl₃ and the reagent itself, preventing the reaction.[3]1. Use Anhydrous Reagents: Ensure DMF is anhydrous grade (<50 ppm water) and stored over molecular sieves. Use freshly opened or distilled POCl₃. 2. Proper Technique: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Add POCl₃ slowly to the DMF at a low temperature (0-5 °C) to control the exothermic reaction and ensure complete formation of the reagent before adding the substrate.
Low Substrate Reactivity The 2-chloro-5-methylpyridine ring is moderately deactivated towards electrophilic substitution. The electron-withdrawing effect of the chlorine atom and the pyridine nitrogen reduces the nucleophilicity of the ring, making the attack on the Vilsmeier reagent (a relatively weak electrophile) less favorable.[2]1. Increase Reaction Temperature: After the initial formation of the Vilsmeier reagent and addition of the substrate at low temperature, slowly raise the temperature to 60-80 °C and monitor the reaction progress by TLC or GC.[1] 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 6-12 hours) at the elevated temperature to drive it to completion.
Incorrect Stoichiometry An incorrect molar ratio of reagents can lead to incomplete conversion or the formation of byproducts. A slight excess of the Vilsmeier reagent is typically required to ensure full conversion of the substrate.1. Optimize Reagent Ratio: Start with a molar ratio of Substrate:POCl₃:DMF of 1 : 1.5 : 3. The excess DMF often serves as the solvent. A 1.5 equivalent of POCl₃ ensures sufficient Vilsmeier reagent is generated.[4] Adjust as needed based on experimental results.
Inefficient Hydrolysis (Work-up) The reaction initially forms a stable iminium intermediate. This intermediate must be hydrolyzed to the final aldehyde product during the work-up phase. Improper pH or temperature control during this step can lead to decomposition or incomplete conversion.1. Controlled Quenching: Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice. 2. Buffered Hydrolysis: After quenching, add a solution of a mild base like sodium acetate or sodium bicarbonate to buffer the pH.[4] Vigorously stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt to the aldehyde.

Logical Flow for Troubleshooting Low Yield

G start Low or No Yield Observed reagent_check Are reagents fresh, anhydrous, and handled under inert gas? start->reagent_check reagent_no Solution: Use fresh/distilled anhydrous reagents. Work under N2/Ar. reagent_check->reagent_no No stoich_check Is the molar ratio correct? (e.g., 1:1.5:3 Substrate:POCl₃:DMF) reagent_check->stoich_check Yes stoich_no Solution: Adjust stoichiometry. Use slight excess of POCl₃. stoich_check->stoich_no No temp_check Was the reaction heated after initial mixing? (e.g., to 60-80 °C) stoich_check->temp_check Yes temp_no Solution: Increase temperature and reaction time gradually. temp_check->temp_no No workup_check Was the hydrolysis step controlled and complete? temp_check->workup_check Yes workup_no Solution: Ensure controlled quench on ice and buffered hydrolysis. workup_check->workup_no No success Yield Improved workup_check->success Yes

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Vilsmeier-Haack reaction for this synthesis?

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent cascade of elimination steps releases a dichlorophosphate anion and forms the highly electrophilic (chloromethylene)dimethyliminium ion, which is the active Vilsmeier reagent.[3]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the 2-chloro-5-methylpyridine ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a sigma complex, which then rearomatizes by losing a proton. The resulting iminium salt is then hydrolyzed during aqueous work-up to yield the final this compound.[2]

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF POCl3 POCl₃ DMF->POCl3 Attack Intermediate Adduct POCl3->Intermediate VilsmeierReagent Vilsmeier Reagent (Electrophile) Intermediate->VilsmeierReagent Elimination SigmaComplex Sigma Complex (Iminium adduct) VilsmeierReagent->SigmaComplex Substrate 2-Chloro-5-methylpyridine Substrate->VilsmeierReagent Attack Hydrolysis Aqueous Work-up (H₂O) SigmaComplex->Hydrolysis Rearomatization Product Final Aldehyde Product Hydrolysis->Product

References

Common side products in the Vilsmeyer-Haack reaction of enamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeyer-Haack reaction of enamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of this powerful formylation reaction. Here, we move beyond standard protocols to address the nuanced challenges and unexpected outcomes you may encounter at the bench. Our focus is on providing in-depth, mechanistically-grounded troubleshooting advice to help you optimize your reactions and understand the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction on an enamide is giving a low yield of the desired β-formylated product. What are the most common causes?

A1: Low yields in the Vilsmeier-Haack reaction of enamides can often be traced back to a few critical factors:

  • Moisture Contamination: The Vilsmeier reagent, the electrophilic chloroiminium salt formed from DMF and POCl₃, is extremely sensitive to moisture.[1] Any water in your solvent, reagents, or glassware will rapidly quench the reagent, leading to diminished yields. Ensure all glassware is flame-dried, and use anhydrous solvents and freshly opened or properly stored reagents.

  • Reagent Quality: The purity of both DMF and POCl₃ is paramount. Over time, DMF can decompose to dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, creating non-productive pathways. It is recommended to use freshly distilled or high-purity anhydrous DMF.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich enamides.[2] If your enamide possesses electron-withdrawing groups, its nucleophilicity will be reduced, leading to a sluggish or incomplete reaction. In such cases, you may need to employ more forcing conditions (e.g., higher temperatures or a larger excess of the Vilsmeier reagent), but be aware that this can also promote side reactions.

  • Reaction Temperature: The optimal temperature is highly substrate-dependent. While some reactive enamides will undergo formylation at 0 °C, less reactive substrates may require heating.[3] It is advisable to start at a low temperature (0 °C) and gradually warm the reaction, monitoring by TLC or LC-MS to find the optimal temperature for your specific substrate.

Q2: I've isolated a chlorinated byproduct instead of, or in addition to, my desired formylated enamide. What is this compound and how is it formed?

A2: A common and often perplexing side product in the Vilsmeier-Haack reaction of enamides is a β-chloro-α,β-unsaturated aldehyde (or its iminium salt precursor). This arises from a double reaction with the Vilsmeier reagent.

Mechanism of Formation:

  • Initial Formylation: The enamide first reacts as expected at the electron-rich β-carbon to form an iminium salt intermediate.

  • Enolization/Enamine Formation: This intermediate can lose a proton from the α-carbon to form a conjugated enamine.

  • Second Vilsmeier Attack: This newly formed enamine is also nucleophilic and can react with a second equivalent of the Vilsmeier reagent. This second attack, however, often occurs at the oxygen of the formyl group (after hydrolysis of the first iminium salt) or a related tautomer.

  • Chloride Attack and Elimination: A chloride ion then attacks the vinylogous iminium system, leading to the elimination of DMF and the formation of the β-chloro-α,β-unsaturated iminium salt.[4]

  • Hydrolysis: Aqueous workup hydrolyzes this final iminium salt to yield the β-chloro-α,β-unsaturated aldehyde.

G cluster_main Formation of β-Chloro-α,β-Unsaturated Aldehyde Enamide Enamide Iminium1 Iminium Salt Intermediate Enamide->Iminium1 Formylation Vilsmeier1 Vilsmeier Reagent (1st eq.) Vilsmeier1->Iminium1 Enamine Conjugated Enamine Iminium1->Enamine Deprotonation Intermediate2 Second Adduct Enamine->Intermediate2 Second Attack Vilsmeier2 Vilsmeier Reagent (2nd eq.) Vilsmeier2->Intermediate2 Final_Iminium β-Chloro Iminium Salt Intermediate2->Final_Iminium Elimination of DMF Chloride Cl⁻ Attack Chloride->Final_Iminium Side_Product β-Chloro-α,β-Unsaturated Aldehyde Final_Iminium->Side_Product Hydrolysis Aqueous Workup Hydrolysis->Side_Product

Caption: Pathway to β-chloro-α,β-unsaturated aldehyde side product.

Troubleshooting and Prevention:

  • Control Stoichiometry: Use of a large excess of the Vilsmeier reagent can favor this double-addition pathway. Try running the reaction with a stoichiometric amount (or a slight excess, e.g., 1.1-1.5 equivalents) of the Vilsmeier reagent.

  • Temperature Control: This side reaction is often more prevalent at higher temperatures. If you are heating your reaction, try to run it at the lowest temperature that allows for the consumption of the starting material.

  • Slow Addition: Adding the enamide solution slowly to the pre-formed Vilsmeier reagent at low temperature can help to control the reaction and minimize the formation of the second adduct.

Q3: My reaction has produced an unexpected heterocyclic product. How is this possible?

A3: The Vilsmeier-Haack reaction is a powerful tool for the synthesis of various heterocyclic compounds through intramolecular cyclization pathways.[5] If your enamide substrate contains a suitably positioned nucleophile, cyclization can occur as a competing side reaction or even become the main reaction pathway. A classic example is the reaction of N-arylacetamides (which can be considered as precursors to enamides via tautomerization) to form 2-chloro-3-formylquinolines.

Illustrative Mechanism: Quinoline Formation

  • Enamide Formation: The N-arylacetamide exists in equilibrium with its enamide tautomer.

  • Vilsmeier Attack: The Vilsmeier reagent attacks the enol/enamide at the terminal carbon.

  • Intramolecular Electrophilic Aromatic Substitution: The activated aromatic ring of the N-aryl group then acts as a nucleophile, attacking the electrophilic iminium carbon in an intramolecular fashion.

  • Aromatization and Chlorination: Subsequent elimination and tautomerization steps lead to the formation of a quinoline ring system, which is then chlorinated by the reaction conditions.

G cluster_cyclization Illustrative Cyclization Pathway: Quinoline Synthesis Acetanilide N-Arylacetamide Enamide_Tautomer Enamide Tautomer Acetanilide->Enamide_Tautomer Tautomerization Iminium_Intermediate Iminium Intermediate Enamide_Tautomer->Iminium_Intermediate Vilsmeier Attack Vilsmeier Vilsmeier Reagent Vilsmeier->Iminium_Intermediate Cyclized_Intermediate Cyclized Intermediate Iminium_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Cyclization Intramolecular Attack Quinoline 2-Chloro-3-formylquinoline Cyclized_Intermediate->Quinoline Aromatization Aromatization Aromatization/ Chlorination

Caption: Cyclization of N-arylacetamide to a quinoline derivative.

Troubleshooting and Prevention:

  • Substrate Design: Be mindful of any nucleophilic groups on your enamide substrate (e.g., aryl groups, hydroxyls, amines) that could participate in intramolecular reactions. If cyclization is undesired, these groups may need to be protected prior to the Vilsmeier-Haack reaction.

  • Reaction Conditions: Lowering the reaction temperature may disfavor the cyclization pathway if it has a higher activation energy than the desired intermolecular formylation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Actions
No reaction, starting material recovered 1. Inactive Vilsmeier reagent (moisture contamination). 2. Poor quality DMF or POCl₃. 3. Insufficiently reactive enamide substrate. 4. Reaction temperature is too low.1. Ensure all glassware is flame-dried and use anhydrous solvents. 2. Use freshly opened or purified reagents. 3. Consider using a larger excess of the Vilsmeier reagent (e.g., 3-5 equivalents). 4. Gradually increase the reaction temperature, monitoring by TLC or LC-MS.
Formation of multiple unidentified products 1. Decomposition of the Vilsmeier reagent at high temperatures. 2. Instability of the enamide substrate under acidic conditions. 3. Competing side reactions (e.g., dichlorination, cyclization).1. Avoid prolonged heating at high temperatures. If elevated temperatures are necessary, consider a shorter reaction time. 2. Perform the reaction at the lowest possible temperature. 3. Analyze the crude reaction mixture by LC-MS to identify the masses of the byproducts, which can provide clues to their structures.
Incomplete hydrolysis of the iminium salt intermediate 1. Insufficient water added during workup. 2. Workup pH is not optimal for hydrolysis. 3. The iminium salt is sterically hindered or unusually stable.1. Ensure an adequate amount of water is used during the quench. 2. Adjust the pH of the aqueous solution during workup. A mildly basic workup (e.g., with NaHCO₃ or NaOAc solution) is often effective.[2] 3. Increase the stirring time after the addition of water, and consider gentle heating during the hydrolysis step.

Experimental Protocols

General Protocol for the Vilsmeier-Haack Reaction of an Enamide
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent. Prepare a solution of the enamide (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., CH₂Cl₂). Add the enamide solution dropwise to the Vilsmeier reagent at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature, monitoring the progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.[2]

  • Extraction and Purification: Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt. Extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References

  • Vilsmeier Reaction. (2021, August 17). [Video]. YouTube. Retrieved from [Link]

  • Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. (2013). Growing Science.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical and Chemical Sciences.
  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.). Organic Reactions.
  • Vilsmeier-Haack reaction of N-arylacetamides: a simple and regioselective synthesis of 2-chloro-3-formylquinolines and their transformations. (2005). Indian Journal of Chemistry, Section B.
  • Vilsmeier-Haack reaction - Name-Reaction.com. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Chloro-5-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of purifying 2-Chloro-5-methylpyridine-3-carbaldehyde, a crucial intermediate in pharmaceutical and agrochemical synthesis. This technical support center provides practical, experience-driven advice to overcome common purification challenges.

Welcome to the dedicated support center for the purification of this compound. As a key building block in the synthesis of various high-value compounds, achieving high purity of this intermediate is paramount for the success of subsequent reactions.[1] This guide is structured to provide direct answers and actionable protocols to troubleshoot common issues encountered in the laboratory.

Compound Profile: Quick Reference

A summary of the essential physical and safety data for this compound is provided below. Handling this compound requires adherence to standard laboratory safety protocols.

PropertyValueSource(s)
CAS Number 92444-99-0[2]
Molecular Formula C₇H₆ClNO[2]
Molecular Weight 155.58 g/mol [2][3]
Appearance Typically a solid or oilN/A
Boiling Point 265.5°C at 760 mmHg[2]
Density ~1.27 g/cm³[2]
Safety May cause skin and eye irritation.[4] Handle with appropriate PPE (gloves, safety goggles) in a well-ventilated fume hood.[5][6][4][5][6]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[4]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area. Protect from moisture and light.[5][5]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process in a direct question-and-answer format.

Q1: My TLC of the crude product shows a primary spot, but also significant streaking from the baseline. What is the cause and how can I fix it?

A: Streaking on a silica gel TLC plate is a common issue with polar, nitrogen-containing compounds like pyridine derivatives. It typically indicates strong, undesirable interactions with the acidic silanol groups (Si-OH) on the silica surface.

  • Causality: The lone pair of electrons on the pyridine nitrogen can form a strong hydrogen bond or even an acid-base interaction with the acidic silica gel. This causes a portion of the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in a streak rather than a compact spot. Highly polar impurities can also contribute to this phenomenon.

  • Troubleshooting Steps:

    • Neutralize the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your eluent. A common starting point is 0.1-1% (v/v) Et₃N in your hexane/ethyl acetate or dichloromethane/methanol solvent system. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute more cleanly.

    • Use a Deactivated Stationary Phase: Consider using neutral or basic alumina for column chromatography instead of silica gel. Alternatively, you can use commercially available deactivated silica gel.

    • Reduce Sample Load: Overloading the TLC plate can exacerbate streaking. Ensure you are spotting a dilute solution of your crude material.

Q2: I experienced a significant loss of material during silica gel column chromatography, resulting in a low yield. What are the probable causes?

A: Low recovery from a silica column is often due to irreversible adsorption or decomposition of the product on the stationary phase.

  • Causality: The aldehyde functional group can be sensitive, and the acidic nature of standard silica gel can catalyze decomposition or polymerization reactions. Furthermore, the strong interaction between the pyridine nitrogen and silica gel, as mentioned in Q1, can lead to a portion of the product never eluting from the column.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your mobile phase containing 1% triethylamine. This neutralizes the active sites and significantly improves recovery.

    • Perform a Rapid Purification: Minimize the time your compound spends on the column. Use flash chromatography with positive air pressure rather than a slow gravity column. A shorter, wider column is often better than a long, thin one for this purpose.

    • Alternative Purification: If losses remain high, consider other techniques. Vacuum distillation can be effective for thermally stable compounds, while recrystallization is ideal if the crude product is of sufficient purity and solid.

Q3: The purified this compound, which was initially a pale yellow, has darkened to brown upon storage. Is it decomposing?

A: Yes, color change upon storage is a strong indicator of decomposition. Aldehydes, particularly aromatic and heteroaromatic ones, are susceptible to oxidation.

  • Causality: The aldehyde group (-CHO) can be readily oxidized by atmospheric oxygen to the corresponding carboxylic acid (-COOH). This process can be accelerated by light and trace impurities. The formation of colored degradation byproducts is common.

  • Preventative Measures:

    • Inert Atmosphere: Store the purified compound under an inert atmosphere of nitrogen or argon.

    • Refrigeration: Store the container in a refrigerator or freezer to slow the rate of decomposition.

    • Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.[5]

    • Purity Check: Before use, always check the purity of a stored sample by TLC to ensure its integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A: The impurities will largely depend on the synthetic route used. A common method is the Vilsmeier-Haack reaction.[7] Potential impurities from this synthesis include:

  • Unreacted Starting Materials: Such as the parent N,N-disubstituted enamine.

  • Reaction Byproducts: Inorganic salts and decomposition products from the Vilsmeier reagent (e.g., from POCl₃). These are typically removed during the initial aqueous workup.

  • Hydrolyzed Species: The corresponding carboxylic acid if the aldehyde is oxidized during workup or storage.

  • Related Pyridines: Potentially isomers or products from incomplete reactions.

Q2: What is the single most recommended technique for purifying this compound on a research scale?

A: Flash column chromatography on silica gel is the most widely cited and versatile method for purifying this compound to high purity.[1] It is effective at separating the target aldehyde from both more polar and less polar impurities. For best results, it is crucial to use a mobile phase containing a small percentage of triethylamine (e.g., 0.5%) to prevent streaking and improve recovery.

Q3: Is recrystallization a viable purification method?

A: Recrystallization can be an excellent and highly efficient method if two conditions are met: (1) the crude product is at least 80-85% pure, and (2) the compound is a solid at room temperature.

  • Solvent Selection: A binary solvent system is often required. Good starting points for solvent screening include ethyl acetate/hexanes, ethanol/water, or toluene/hexanes. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

Q4: Can I purify this compound using an acid-base extraction?

A: While the pyridine nitrogen is basic, an acid-base extraction is generally not recommended as a primary purification step for this specific molecule. The aldehyde group can be sensitive to both strong acids and strong bases, potentially leading to side reactions or degradation. However, a carefully controlled wash with a mild base like a saturated sodium bicarbonate solution during the initial workup is standard for neutralizing any residual acid from the reaction.

Experimental Protocols & Visualizations

Purification Workflow Overview

The following diagram outlines the general decision-making process for purifying the crude product.

G crude Crude Product (Post-Workup) tlc1 TLC Analysis (e.g., 20% EtOAc/Hexane + 0.5% Et₃N) crude->tlc1 decision Purity & Complexity? tlc1->decision column Flash Column Chromatography (Silica Gel + 0.5% Et₃N) decision->column Complex Mixture / Oily recryst Recrystallization (e.g., EtOAc/Hexanes) decision->recryst >85% Pure / Solid combine Combine Pure Fractions (Verify by TLC) column->combine rotovap Solvent Removal (Rotary Evaporator) analyze Final Purity Analysis (TLC, NMR, etc.) pure Pure Product recryst->pure combine->rotovap rotovap->analyze analyze->pure

Caption: General purification workflow for this compound.

Protocol 1: Flash Column Chromatography

This protocol assumes a starting crude material of ~5 grams. Adjust volumes accordingly.

  • Prepare the Eluent: Prepare a stock solution of your chosen mobile phase (e.g., 10% Ethyl Acetate in Hexane) containing 0.5% (v/v) triethylamine. Prepare a more polar eluent (e.g., 25% EtOAc/Hexane + 0.5% Et₃N) for eluting the product.

  • Pack the Column:

    • Select a glass column of appropriate size (e.g., 40 mm diameter).

    • Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (e.g., 100 g, 230-400 mesh) in the 10% EtOAc/Hexane eluent.

    • Pour the slurry into the column and use positive pressure to pack it firmly, ensuring no air bubbles are trapped. The packed silica bed should be ~15-20 cm high.

  • Load the Sample:

    • Dissolve the crude product (~5 g) in a minimal amount of dichloromethane or ethyl acetate.

    • Add ~10 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry load."

    • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Gently add a protective layer of sand on top.

  • Elute the Column:

    • Carefully add the eluent to the column.

    • Begin elution with the less polar solvent (10% EtOAc/Hexane + Et₃N), collecting fractions. Use positive pressure to maintain a steady flow rate (e.g., 5-10 cm/minute drop level).

    • Monitor the fractions by TLC. Non-polar impurities should elute first.

    • Once the impurities are off, switch to the more polar eluent (25% EtOAc/Hexane + Et₃N) to elute your product.

  • Isolate the Product:

    • Analyze the fractions containing your product by TLC to identify the pure fractions.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Troubleshooting Chromatography: A Decision Tree

G start Low Purity After Column q1 Streaking on TLC? start->q1 a1 Add 0.5-1% Et₃N to eluent or use neutral alumina q1->a1 Yes q2 Spots Overlap (Poor Separation)? q1->q2 No a2 Decrease eluent polarity (e.g., from 20% to 10% EtOAc) or try a different solvent system (e.g., CH₂Cl₂/MeOH) q2->a2 Yes q3 Low Mass Recovery? q2->q3 No a3 Deactivate silica with Et₃N before loading. Run column faster (flash conditions). q3->a3 Yes

Caption: Decision tree for troubleshooting common column chromatography issues.

References

  • PubChem. (n.d.). 2-Chloro-5-methylpyridine-4-carboxaldehyde. Retrieved from National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). EP1346984B1 - Process for the preparation of this compound.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A simple and convenient preparation of this compound imines. Heterocyclic Communications, 8(3), 243-248. [Link]

  • De Gruyter. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES+. Heterocyclic Communications. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Imine Formation with Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing catalyst selection in the challenging synthesis of imines from sterically hindered amines. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving efficient imine formation with bulky substrates. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

The formation of imines from sterically hindered amines is often plagued by slow reaction rates, low conversion, and the formation of side products. This section addresses the most common challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Q1: My imine formation is extremely slow or stalls completely. What are the primary factors to investigate?

A1: Slow or stalled reactions with hindered amines are typically due to a combination of steric hindrance and electronic effects. Here’s a systematic approach to troubleshooting:

  • Inadequate Carbonyl Electrophilicity: Steric bulk around the amine's nitrogen atom hinders its nucleophilic attack on the carbonyl carbon.[1][2] To overcome this, the electrophilicity of the carbonyl carbon must be enhanced.

    • Catalyst Choice: Standard Brønsted acid catalysis (e.g., acetic acid, p-toluenesulfonic acid) may be insufficient.[3][4] Switching to a stronger Lewis acid can be more effective. Lewis acids coordinate to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.[5][6]

  • Unfavorable Reaction Equilibrium: Imine formation is a reversible reaction that produces water as a byproduct.[3][7][8] The presence of water can easily shift the equilibrium back towards the starting materials, especially with challenging substrates.

    • Water Removal: Aggressive water removal is critical. While standard drying agents like MgSO₄ or Na₂SO₄ are useful, molecular sieves (3Å or 4Å) are often more effective as they can be added directly to the reaction mixture and function at elevated temperatures.[3][7][9] For reactions at higher temperatures, a Dean-Stark apparatus is the gold standard for continuous water removal.[3][7]

  • Protonation of the Amine: While acid catalysis is necessary, excessive acidity can be detrimental.[10][11] A low pH will lead to the protonation of the amine, converting it into its non-nucleophilic ammonium salt, thereby shutting down the reaction.[10][11]

    • pH Control: The optimal pH for imine formation is typically mildly acidic, around 4-5.[12][13] If using a strong acid catalyst, use it in catalytic amounts. For reactions sensitive to strong acids, consider using buffered systems or milder acidic catalysts.[11]

Frequently Asked Questions (FAQs)

This section provides concise answers to specific questions regarding catalyst and reagent selection for the synthesis of hindered imines.

Q2: What are the best types of catalysts for imine formation with hindered amines?

A2: The choice of catalyst is paramount. While Brønsted acids are common, Lewis acids often provide superior results with sterically demanding substrates.

Catalyst TypeExamplesMechanism of Action & Suitability for Hindered Amines
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Acetic Acid (AcOH), HClProtonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[4][7] Often sufficient for less hindered substrates but may be too weak or require harsh conditions for bulky amines.
Lewis Acids TiCl₄, Ti(OEt)₄, ZnCl₂, BF₃·OEt₂, B(OCH₂CF₃)₃Coordinate to the carbonyl oxygen, providing a more potent activation of the carbonyl group than Brønsted acids.[5][6][14] Highly effective for hindered systems. TiCl₄ is particularly powerful but moisture-sensitive. B(OCH₂CF₃)₃ has been shown to be a general and effective catalyst for imine formation.[15]
Heterogeneous Catalysts Amberlyst® 15, Montmorillonite claysSolid acid catalysts that can be easily filtered off, simplifying workup.[16] Their effectiveness with highly hindered amines can vary.
Q3: I am still observing low yields despite using a Lewis acid catalyst. What other reaction parameters can I optimize?

A3: Beyond catalyst selection, several other parameters can be fine-tuned:

  • Solvent: The choice of solvent can influence the reaction rate and equilibrium. Aprotic solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used.[17] Toluene is particularly advantageous when using a Dean-Stark trap for water removal.

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier associated with sterically hindered reactants. However, be mindful of potential side reactions or degradation of starting materials and products at elevated temperatures.

  • Dehydrating Agent: As mentioned, efficient water removal is crucial. If molecular sieves are not providing sufficient drying, consider more reactive dehydrating agents. For instance, tetraethyl orthosilicate (TEOS) reacts with water to form non-acidic byproducts and can be very effective for the synthesis of hindered imines.[7] Another powerful approach is the use of trichlorosilane (HSiCl₃), which acts as both a reducing agent for the in-situ formed iminium ion and a potent water scavenger.[18]

Q4: Are there any non-acidic methods for promoting the formation of hindered imines?

A4: Yes, while less common, there are methods that avoid acidic conditions, which can be beneficial if your substrates are acid-sensitive. One notable example is the use of tetraethyl orthosilicate (Si(OEt)₄) as a dehydrating agent, which generates non-acidic byproducts.[7] Additionally, certain transition metal catalysts can facilitate imine synthesis through oxidative coupling of amines, though this is a different mechanistic pathway from the classical condensation reaction.[19][20]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Lewis Acid-Catalyzed Imine Formation with a Hindered Amine using Molecular Sieves
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the ketone/aldehyde (1.0 equiv) and activated 4Å molecular sieves (a layer approximately 1-2 cm deep).

  • Add a suitable anhydrous solvent (e.g., DCM or toluene, to a concentration of 0.1-0.5 M).

  • Add the hindered amine (1.0-1.2 equiv).

  • Cool the mixture to 0 °C (or the desired reaction temperature).

  • Slowly add the Lewis acid catalyst (e.g., TiCl₄, 1.0-1.2 equiv, or a catalytic amount of a stronger Lewis acid) dropwise.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of NaHCO₃ or by pouring into a cold, stirring solution of a suitable quenching agent).

  • Filter the mixture to remove the molecular sieves and any precipitated metal salts.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or distillation.

Diagrams

Catalyst Selection Workflow for Hindered Imine Formation

Catalyst_Selection_Workflow Start Start: Hindered Amine + Carbonyl Initial_Attempt Initial Attempt: Brønsted Acid (e.g., p-TsOH) + Dehydrating Agent (e.g., MgSO₄) Start->Initial_Attempt Check_Conversion Check Conversion Initial_Attempt->Check_Conversion Low_Conversion Low Conversion/ No Reaction Check_Conversion->Low_Conversion <80% Good_Conversion Good Conversion Check_Conversion->Good_Conversion >80% Troubleshoot Troubleshooting Steps Low_Conversion->Troubleshoot Increase_Temp Increase Temperature Troubleshoot->Increase_Temp Stronger_Dehydration Use Stronger Dehydrating Agent (e.g., Molecular Sieves, Dean-Stark) Troubleshoot->Stronger_Dehydration Switch_Catalyst Switch to Lewis Acid Catalyst (e.g., TiCl₄, B(OCH₂CF₃)₃) Troubleshoot->Switch_Catalyst Recheck_Conversion Re-evaluate Conversion Increase_Temp->Recheck_Conversion Stronger_Dehydration->Recheck_Conversion Switch_Catalyst->Recheck_Conversion Success Successful Imine Formation Recheck_Conversion->Success Improved Failure Consider Alternative Synthetic Route Recheck_Conversion->Failure No Improvement

A decision-making workflow for optimizing hindered imine synthesis.

Generalized Mechanism of Acid-Catalyzed Imine Formation

Imine_Formation_Mechanism cluster_activation Step 1: Carbonyl Activation cluster_addition Step 2: Nucleophilic Attack cluster_rearrangement Step 3: Proton Transfer cluster_elimination Step 4: Dehydration cluster_deprotonation Step 5: Deprotonation Carbonyl R₂C=O Protonated_Carbonyl R₂C=O⁺H Carbonyl->Protonated_Carbonyl + H⁺ Hemiaminal_Intermediate R₂C(OH)N⁺H₂R' Protonated_Carbonyl->Hemiaminal_Intermediate Amine R'NH₂ Amine->Hemiaminal_Intermediate Protonated_Hemiaminal R₂C(O⁺H₂)NHR' Hemiaminal_Intermediate->Protonated_Hemiaminal - H⁺, + H⁺ Iminium_Ion R₂C=N⁺HR' Protonated_Hemiaminal->Iminium_Ion - H₂O Imine R₂C=NR' Iminium_Ion->Imine - H⁺

The stepwise mechanism of imine formation under acidic conditions.

References

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Reeves, J. T., Visco, M. D., Marsini, M. A., Grinberg, N., Busacca, C. A., Mattson, A. E., & Senanayake, C. H. (2015). A General Method for Imine Formation Using B(OCH2CF3)3. Organic Letters, 17(10), 2442–2445. [Link]

  • Reddit. (2021, July 18). Does imine/amine formation require the presence of an acid catalyst? r/chemhelp. [Link]

  • Activistquiz.amnesty.or.th. Imine Formation Mechanism. [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Royal Society of Chemistry. (2023, November 23). Green Imine Synthesis from Amines using Transition Metal and Micellar Catalysis. [Link]

  • ResearchGate. Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. [Link]

  • riomaisseguro.rio.rj.gov.br. Imine Formation Mechanism. [Link]

  • PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • ChemistryViews. (2023, June 14). Autocatalytic Green Synthesis of Imines. [Link]

  • Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

  • OperaChem. (2024, October 21). Imine formation-Typical procedures. [Link]

  • Chemistry Stack Exchange. (2018, December 4). Conditions for imine formation. [Link]

  • ResearchGate. (2025, August 7). Correction to: An efficient protocol for the synthesis of highly sensitive indole imines utilizing green chemistry: optimization of reaction conditions. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. [Link]

  • PeerJ. (2022, August 9). Facile imine synthesis under green conditions using Amberlyst® 15. [Link]

  • YouTube. (2021, April 1). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. [Link]

  • YouTube. (2020, March 3). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. [Link]

  • Lumen Learning. 21.4. Imine formation | Organic Chemistry II. [Link]

  • ResearchGate. (2018, February 9). Problem in synthesis of imine?. [Link]

  • Chemistry Steps. Formation of Imines and Enamines. [Link]

  • ResearchGate. (2019, April 22). How to prevent HCl from attacking in situ synthesized imine material?. [Link]

  • ACS Publications. Asymmetric Enamine Catalysis. [Link]

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How to prevent dimerization or polymerization of pyridine aldehydes?

Author: BenchChem Technical Support Team. Date: January 2026

From the Bench of a Senior Application Scientist

Welcome to the technical support center. As researchers and developers, we understand that the success of a synthesis often hinges on the quality and stability of the starting materials. Pyridine aldehydes, while versatile building blocks in pharmaceutical and materials science, are notoriously prone to dimerization and polymerization. This guide is designed to provide you with not just protocols, but the underlying chemical principles and field-proven strategies to ensure your pyridine aldehydes remain monomeric, pure, and reactive for your critical experiments.

This is not a rigid manual but a dynamic guide based on years of laboratory experience. We will explore the causality behind the degradation pathways and equip you with robust troubleshooting and prevention techniques.

Troubleshooting & FAQs: Addressing Pyridine Aldehyde Instability

This section directly addresses the common issues and questions encountered by researchers working with pyridine aldehydes.

Q1: What are the tell-tale signs that my pyridine aldehyde has started to dimerize or polymerize?

You can often identify a compromised aldehyde through simple visual inspection. Key indicators include:

  • Discoloration: A pure pyridine aldehyde should be a colorless to pale yellow liquid or solid.[1] The appearance of a distinct yellow, brown, or even reddish-brown color is a primary sign of degradation.

  • Increased Viscosity: The sample may become noticeably thicker, more syrupy, or oily as oligomers and polymers form.

  • Precipitate Formation: The appearance of cloudiness, haze, or solid particulate matter in a liquid aldehyde indicates that insoluble polymeric material is forming.

  • Solidification: In advanced stages of polymerization, a liquid aldehyde may partially or completely solidify into a waxy or glassy mass.

Q2: I just received a new bottle of 2-formylpyridine and it's already yellow. What happened and can I still use it?

The yellowing indicates that some level of degradation has already occurred, likely during transport or previous storage. 2-formylpyridine is particularly sensitive.[1] The primary cause is often the presence of trace amounts of pyridine-2-carboxylic acid, an impurity from its synthesis via oxidation of picoline.[1][2] This acid acts as a catalyst for self-condensation (aldol-type) reactions.

Can you still use it? It is strongly discouraged. Using a compromised aldehyde will introduce non-stoichiometric impurities into your reaction, leading to complex product mixtures, low yields, and difficult purification. For reliable and reproducible results, the aldehyde must be purified before use.

Q3: What are the fundamental causes of pyridine aldehyde polymerization?

Several factors can initiate or accelerate the degradation cascade. Understanding them is key to prevention.

  • Acid or Base Contamination: This is the most significant factor. Trace acidic impurities (like the corresponding carboxylic acid) or basic residues can catalyze aldol-type condensation and polymerization reactions.[3]

  • Elevated Temperatures: Heat accelerates the rate of all chemical reactions, including polymerization. Safety data sheets consistently recommend storing pyridine aldehydes at refrigerated temperatures (2-8 °C).[4][5]

  • Oxygen (Air Exposure): The aldehyde group is susceptible to oxidation by atmospheric oxygen, forming the corresponding pyridine carboxylic acid. This newly formed acid then acts as a catalyst for further degradation, creating a vicious cycle.

  • Light Exposure: UV light can provide the energy to initiate radical polymerization pathways.[6]

Q4: Is there a difference in stability between the 2-, 3-, and 4-isomers?

Yes, their stability and reactivity differ. 2-Pyridinecarboxaldehyde is generally considered the most reactive and prone to degradation. Its proximity of the nitrogen atom to the aldehyde group can influence the electronic properties and facilitate certain reaction pathways, such as the formation of Schiff bases or other condensation products.[1] While all isomers are sensitive, the 2- and 4-isomers are often noted for their instability.

The Cascade of Pyridine Aldehyde Degradation

The following diagram illustrates how environmental factors and impurities initiate the unwanted polymerization process. Understanding these pathways is the first step toward effective prevention.

Figure 1: The Cascade of Pyridine Aldehyde Degradation cluster_initiators Initiating Factors cluster_pathways Degradation Pathways cluster_products Undesired Products Heat Heat Aldol Aldol-Type Condensation Heat->Aldol Accelerates Light Light Radical Radical Reactions Light->Radical Air Air (Oxygen) Oxidation Oxidation of Aldehyde Air->Oxidation Impurity Acid/Base Impurities Impurity->Aldol Catalyzes Acid Pyridine Carboxylic Acid Oxidation->Acid Dimers Dimers & Oligomers Aldol->Dimers Polymers Polymeric Material Radical->Polymers Acid->Aldol Self-Catalysis Dimers->Polymers

Caption: Factors leading to pyridine aldehyde degradation.

Prophylactic Protocols for Maintaining Aldehyde Integrity

Proactive measures are superior to reactive purification. Follow these protocols to prevent degradation from the moment a new bottle is opened.

Protocol 1: Purification of Commercial Pyridine Aldehydes

This protocol is essential for removing acidic catalysts and ensuring the aldehyde is in its purest, monomeric form before use or storage. This procedure is adapted from established methods for purifying aldehydes sensitive to acid-catalyzed degradation.[3]

Objective: To neutralize and remove acidic impurities and oligomers.

Materials:

  • Commercial Pyridine Aldehyde (e.g., 3-Pyridinecarboxaldehyde)

  • Anhydrous Potassium Carbonate (K₂CO₃), powder

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • An appropriate solvent (e.g., Diethyl Ether or Dichloromethane), if needed for solid aldehydes

  • Round-bottom flask and magnetic stirrer

  • Short-path vacuum distillation apparatus

  • Receiving flask, cooled in an ice bath

Step-by-Step Methodology:

  • Neutralization: Place the commercial pyridine aldehyde in a round-bottom flask. Add anhydrous potassium carbonate (approx. 10g per 100g of aldehyde).

    • Causality: Potassium carbonate is a mild, solid base that neutralizes the acidic pyridine carboxylic acid impurities without promoting significant base-catalyzed polymerization.[3]

  • Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. For stubborn cases or highly discolored aldehydes, this can be extended overnight.

  • Filtration: Filter the mixture to remove the potassium carbonate and any solid byproducts. If the aldehyde is a solid, dissolve it in a minimal amount of a dry, inert solvent before filtering.

  • Drying: Add a drying agent like anhydrous MgSO₄ to the filtered liquid and swirl for 15-20 minutes to remove any residual water. Filter off the drying agent.

  • Vacuum Distillation: Transfer the clear, dried aldehyde to a distillation flask. Perform a vacuum distillation using a short-path apparatus.

    • Causality: Distillation separates the volatile monomeric aldehyde from non-volatile polymeric residues and residual salts. Using a vacuum is critical to keep the distillation temperature low, preventing thermal degradation during purification.

  • Collection & Storage: Collect the purified fractions in a receiving flask cooled in an ice bath. Immediately transfer the purified aldehyde to a clean, dry, amber glass bottle. Purge the headspace with an inert gas (Argon or Nitrogen) before sealing. Store in the freezer at the recommended temperature.

Protocol 2: Recommended Storage and Handling Workflow

Adherence to proper storage and handling is the most effective way to prolong the shelf-life of your purified pyridine aldehydes.

Figure 2: Prophylactic Workflow for Handling Receive Receive/Purify Aldehyde Inspect Inspect for Purity (Colorless/Pale Yellow?) Receive->Inspect Store Store in Amber Bottle Headspace purged with N₂/Ar Store at 2-8°C Inspect->Store  Yes Purify Execute Purification Protocol 1 Inspect->Purify No Use Ready for Use in Experiment Store->Use Purify->Store

Caption: Decision workflow for handling pyridine aldehydes.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2–8 °C.Minimizes the rate of thermal degradation and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen).[5]Prevents oxidation of the aldehyde to its corresponding carboxylic acid, which would catalyze further degradation.
Container Amber glass bottle with a tight-fitting cap.Protects the light-sensitive compound from UV-induced radical reactions.[6] Prevents moisture and air ingress.
Purity Use freshly purified/distilled aldehyde.Removes existing oligomers and the acid/base catalysts that promote polymerization.[3]
Additives Generally not recommended without validation.While some aldehydes are stabilized by amines,[7] their effectiveness for pyridine aldehydes is not well-documented and could interfere with subsequent reactions. Purification is the preferred method.

By implementing these scientifically-grounded protocols and understanding the mechanisms of degradation, you can significantly improve the reliability of your experiments and the quality of your results when working with these valuable but sensitive reagents.

References
  • Jubilant Ingrevia. (n.d.).
  • Jubilant Ingrevia Limited. (2021, February 11).
  • Sigma-Aldrich. (2025, April 28).
  • Guo, L., Wang, G., Yan, Z., & Zhang, X. (2012). Mechanism for covalent dimerization of pyridine: [4+2] dimerization, an MP2 investigation. Computational and Theoretical Chemistry, 981, 74-79.
  • Jubilant Ingrevia. (n.d.).
  • Loba Chemie. (n.d.).
  • Zhang, X., Song, D., & Lippard, S. J. (2008). A Reversible pH-dependent Intramolecular Pyridine-Aldehyde Cyclization. The Journal of Organic Chemistry, 73(2), 734–737.
  • ResearchGate. (2013, December 1).
  • Rusnac, R., Botnaru, M., Barba, N., Petrenko, P., Chumakov, Y., & Gulea, A. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine.
  • Kukharev, B. F., Stankevich, V. K., Klimenko, G. R., & Baranov, A. N. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(11), 3192.
  • ResearchGate. (n.d.). Reactivity of 2-pyridine-aldehyde and 2-acetyl-pyridine coordinated to [Re(CO)
  • ResearchGate. (n.d.). Pyridine Aldehydes and Ketones.
  • Wikipedia. (n.d.). Pyridine.
  • Google Patents. (n.d.).
  • ResearchGate. (2021, April 30).
  • Google Patents. (n.d.). US6137013A - Method of stabilizing aldehydes.
  • Organic Syntheses Procedure. (n.d.). 3-Pyridinebutanenitrile, γ-oxo-.
  • ResearchGate. (n.d.). The role of aldehydes in vapor phase pyridine.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
  • ACS Publications. (2025, April 4).
  • Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
  • Google Patents. (n.d.).
  • Chemistry Journal of Moldova. (n.d.). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE.
  • ChemicalBook. (2025, August 2).
  • European Patent Office. (n.d.).
  • PubMed. (2019, November 1). Three-Component Approach to Pyridine-Stabilized Ketenimines for the Synthesis of Diverse Heterocycles.
  • Sigma-Aldrich. (n.d.). 4-Pyridinecarboxaldehyde 97%.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.).
  • CBSE Academic. (n.d.). marking scheme sample paper (2024-25) chemistry theory (043).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos.
  • MDPI. (2023, September 23).
  • ResearchGate. (n.d.). (PDF) The Stability of Pyridine Nucleotides.
  • Pipzine Chemicals. (n.d.). 2-Pyridinecarboxaldehyde | Properties, Uses, Safety, Supplier China.
  • ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.

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Technical Support Center: Scaling Up the Production of 2-Chloro-5-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Chloro-5-methylpyridine-3-carbaldehyde. This critical building block is instrumental in the development of various pharmaceutical and agrochemical agents. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of its production, ensuring scientific integrity, safety, and scalability.

Section 1: Synthesis Strategies and Mechanistic Insights

The industrial production of this compound predominantly relies on two synthetic pathways. The selection of a particular route is contingent upon factors such as raw material availability, process safety considerations at scale, and desired purity profiles.

1.1. Primary Route: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich heterocyclic systems.[1][2] In the context of this compound synthesis, a common strategy involves the cyclization of a suitable enamide precursor under Vilsmeier conditions.[3]

Mechanism: The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] This reagent then effects an electrophilic substitution on the enamide, leading to cyclization and subsequent hydrolysis to yield the target aldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Cyclized Intermediate (Iminium Salt) Vilsmeier_Reagent->Intermediate Enamide Enamide Precursor Enamide->Intermediate Electrophilic Attack Product 2-Chloro-5-methylpyridine- 3-carbaldehyde Intermediate->Product H2O H₂O (Hydrolysis) H2O->Product

Caption: Vilsmeier-Haack reaction pathway for aldehyde synthesis.

1.2. Alternative Route: Oxidation of (2-Chloro-5-methylpyridin-3-yl)methanol

An alternative and often complementary approach involves the oxidation of the corresponding alcohol, (2-Chloro-5-methylpyridin-3-yl)methanol. This method is particularly useful if the alcohol precursor is readily available or if the Vilsmeier-Haack route presents significant challenges with impurities or safety at scale.

Oxidizing Agents: A variety of oxidizing agents can be employed for this transformation, with the choice depending on the scale, cost, and functional group tolerance. Common industrial-scale oxidants include:

  • Pyridinium Chlorochromate (PCC): A versatile and relatively mild reagent for the oxidation of primary alcohols to aldehydes.[4]

  • Swern Oxidation and its Modifications: These methods, utilizing dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride, trifluoroacetic anhydride), are highly effective but require cryogenic temperatures and careful control of stoichiometry to avoid side reactions.[5]

  • TEMPO-based systems: (2,2,6,6-Tetrachloro-1-piperidinyloxy) catalyzed oxidations, often with a co-oxidant like sodium hypochlorite, offer a greener and often more selective alternative.

Section 2: Experimental Protocols

2.1. Protocol 1: Vilsmeier-Haack Formylation (Illustrative)

This protocol is a general guideline based on the cyclization of an enamide precursor. The specific substrate and reaction conditions should be optimized for your particular process.

Materials:

Reagent/SolventMolar Equivalents
Enamide Precursor1.0
N,N-Dimethylformamide (DMF)3.0 - 5.0
Phosphorus Oxychloride (POCl₃)1.1 - 1.5
Dichloromethane (DCM)As solvent
Ice-waterFor quenching
Sodium Bicarbonate (aq. soln.)For neutralization
Sodium Sulfate (anhydrous)For drying

Procedure:

  • To a stirred solution of the enamide precursor in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), add N,N-dimethylformamide (DMF).

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the internal temperature below 10 °C. Caution: The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and water.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

2.2. Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC) (General)

This protocol provides a general procedure for the oxidation of (2-Chloro-5-methylpyridin-3-yl)methanol.

Materials:

Reagent/SolventMolar Equivalents
(2-Chloro-5-methylpyridin-3-yl)methanol1.0
Pyridinium Chlorochromate (PCC)1.2 - 1.5
Dichloromethane (DCM)As solvent
Silica GelFor work-up
Diethyl EtherFor elution

Procedure:

  • To a stirred suspension of PCC in anhydrous dichloromethane (DCM), add a solution of (2-Chloro-5-methylpyridin-3-yl)methanol in DCM dropwise at room temperature.

  • Stir the reaction mixture for 2-3 hours, or until the starting material is consumed as monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde.

  • Further purification can be achieved by column chromatography or crystallization if necessary.

Section 3: Troubleshooting Guide and FAQs

3.1. Vilsmeier-Haack Formylation Troubleshooting

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Conversion 1. Inactive Vilsmeier reagent due to moisture. 2. Substrate is not sufficiently electron-rich. 3. Insufficient reaction time or temperature.1. Ensure all reagents and solvents are anhydrous. 2. Consider using a more reactive formylating agent or increasing the reaction temperature. 3. Monitor the reaction progress by TLC/LC-MS and extend the reaction time or gradually increase the temperature.
Formation of Byproducts 1. Over-reaction or side reactions due to high temperatures. 2. Diformylation if multiple reactive sites are available.1. Maintain strict temperature control during the addition of POCl₃ and during the reaction. 2. Use stoichiometric amounts of the Vilsmeier reagent.
Thermal Runaway The formation of the Vilsmeier reagent is highly exothermic, and the reagent itself can be thermally unstable.CRITICAL: For scale-up, consider a semi-batch process where POCl₃ is added slowly to the mixture of the substrate and DMF. This allows for in-situ formation and consumption of the Vilsmeier reagent, minimizing its accumulation and the risk of a thermal event. Implement robust cooling and a quench plan.
Difficult Work-up Formation of emulsions during aqueous work-up.Add brine to the aqueous layer to break up emulsions. A filtration step through celite before extraction can also be beneficial.

3.2. Oxidation Troubleshooting

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Incomplete Oxidation 1. Insufficient amount of oxidizing agent. 2. Deactivated oxidizing agent.1. Use a slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents). 2. Ensure the oxidizing agent is fresh and has been stored correctly.
Over-oxidation to Carboxylic Acid Use of a strong or non-selective oxidizing agent.For sensitive substrates, use milder reagents like PCC or TEMPO-based systems. Avoid using stronger oxidants like potassium permanganate or chromic acid.
Formation of Impurities Side reactions with other functional groups in the molecule.Choose an oxidizing agent that is selective for the primary alcohol. Protect other sensitive functional groups if necessary.
Difficult Removal of Byproducts Metal-based oxidants (e.g., chromium) can be difficult to remove completely.For chromium-based oxidants, a work-up involving filtration through silica gel or celite is effective. Consider using metal-free oxidation methods for easier purification.

3.3. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction for this synthesis?

A1: The primary concern is the thermal hazard associated with the exothermic formation and potential decomposition of the Vilsmeier reagent. On a large scale, heat dissipation becomes a critical issue. It is imperative to have a thorough understanding of the reaction calorimetry and to implement robust process controls, including controlled addition rates, efficient cooling, and an emergency quench protocol.

Q2: My Vilsmeier-Haack reaction is sluggish. How can I improve the reaction rate without compromising safety?

A2: Pyridine rings are generally electron-deficient, which can lead to slower Vilsmeier-Haack reactions. You can cautiously increase the reaction temperature after the initial exothermic formation of the Vilsmeier reagent is complete. Alternatively, using a more reactive formylating agent or a different solvent system could be explored, but any changes should be thoroughly evaluated at a small scale for safety and efficacy before scaling up.

Q3: What are the common impurities I should look for in the final product?

A3: In the Vilsmeier-Haack route, potential impurities include unreacted starting material, byproducts from side reactions such as di-formylation, and residual DMF. In the oxidation route, impurities could include the starting alcohol and the over-oxidized carboxylic acid. It is crucial to develop an analytical method (e.g., HPLC, GC-MS) to identify and quantify these impurities.

Q4: What are the best practices for purifying this compound at a larger scale?

A4: For larger quantities, crystallization is often more practical and economical than chromatography. Experiment with different solvent systems (e.g., ethanol/water, heptane/ethyl acetate) to find conditions that provide good recovery and high purity. If chromatography is necessary, techniques like flash chromatography with a suitable solvent system can be employed.

Section 4: Safety Information

4.1. General Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[6][7]

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.

4.2. Reagent-Specific Hazards

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.

  • Pyridinium Chlorochromate (PCC): A suspected carcinogen and a strong oxidizing agent. Avoid contact with skin and inhalation of dust.

  • This compound: The specific toxicology of this compound is not extensively documented. It should be handled with care as a potentially hazardous chemical. Assume it may cause skin and eye irritation.[8][9]

4.3. Waste Disposal

Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench reactive reagents carefully before disposal.

Section 5: Conclusion

The successful scale-up of this compound production requires a thorough understanding of the underlying chemistry, careful process optimization, and a steadfast commitment to safety. By leveraging the information in this guide, researchers and production chemists can navigate the challenges of this synthesis and efficiently produce this valuable chemical intermediate.

References

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES.
  • De Gruyter. (2002). Simple and convenient preparation of this compound imines.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (n.d.).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry, 3(3), 187-196.
  • Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • SCIRP. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
  • YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Indian Journal of Chemistry. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 55B(4), 517-521.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (n.d.). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]

  • Indian Journal of Chemistry. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B(1), 181-185.
  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • P.PDFHALL.COM. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (2021). Special Issue on “Thermal Safety of Chemical Processes”. Processes, 9(6), 1048.
  • Royal Society of Chemistry. (2018).

Sources

Technical Support Center: Overcoming the Low Reactivity of Chloro Groups in Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting substitution reactions involving organochlorides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the inherent low reactivity of the C-Cl bond. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why your reactions may be failing and how to systematically troubleshoot them. Our approach is grounded in mechanistic principles to empower you to make informed decisions at the bench.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address the common challenges faced during substitution reactions with chloro-substituted compounds.

Section 1: Understanding the Inertia of Aryl Chlorides

Question 1: Why is my nucleophilic aromatic substitution (SNAc) reaction with an aryl chloride not proceeding, even at high temperatures?

Answer: The low reactivity of aryl chlorides in classical SNAr reactions is a frequent issue stemming from fundamental electronic and structural properties.[1][2][3][4][5] Unlike their bromo and iodo counterparts, the chloro group presents a significant activation barrier.

There are two primary reasons for this:

  • Resonance Stabilization: The lone pair of electrons on the chlorine atom can be delocalized into the benzene ring through resonance. This imparts a partial double bond character to the C-Cl bond, making it stronger and more difficult to break.[1][3][4][6]

  • Hybridization: The carbon atom of the C-Cl bond in an aryl chloride is sp² hybridized. This gives the bond more s-character compared to the sp³ hybridized C-Cl bond in alkyl chlorides, resulting in a shorter, stronger bond that is less susceptible to nucleophilic attack.[1][3]

For a successful SNAr reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the chloro group.[7][8][9][10] These groups are essential for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack.[9][10] If your substrate lacks these activating groups, a standard SNAr approach is likely to fail.

Question 2: My aryl chloride has an electron-withdrawing group, but the SNAr reaction is still sluggish. What can I do?

Answer: Even with an activating group, reaction conditions play a critical role. Here’s a systematic approach to troubleshoot a sluggish SNAr reaction:

  • Increase the number of activating groups: The reactivity of the aryl halide increases with the number of electron-withdrawing groups.[8][10] For example, 2,4-dinitrochlorobenzene is significantly more reactive than 4-nitrochlorobenzene.

  • Leaving Group Ability in SNAr: In the context of SNAr, the typical leaving group trend (I > Br > Cl > F) is often inverted (F > Cl > Br > I).[10][11] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative halogen that polarizes the C-X bond. However, since you are working with a chloro-compound, this is a fixed parameter.

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions. They effectively solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive.

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) may be necessary.

  • Stronger Nucleophile: The nature of the nucleophile is crucial. If you are using a weak nucleophile, consider switching to a stronger one. For instance, if an alcohol is your nucleophile, deprotonating it first with a strong base to form the more nucleophilic alkoxide can significantly increase the reaction rate.

Question 3: I need to couple a nucleophile with an unactivated aryl chloride. Is this possible?

Answer: Yes, this is a common challenge in modern organic synthesis. When SNAr is not viable due to the lack of activating groups, transition-metal-catalyzed cross-coupling reactions are the go-to solution. These methods do not proceed via the SNAr mechanism and are highly effective for forming C-C, C-N, and C-O bonds with unactivated aryl chlorides.

Here is a summary of the most common palladium-catalyzed cross-coupling reactions for aryl chlorides:

Reaction Nucleophile Key Features
Suzuki Coupling Organoboron compoundsTolerant of a wide range of functional groups.[12][13][14][15]
Buchwald-Hartwig Amination AminesA powerful method for C-N bond formation.[16][17][18][19]
Sonogashira Coupling Terminal alkynesForms C(sp²)-C(sp) bonds.[20][21][22][23][24]
Negishi Coupling Organozinc compoundsHighly effective for C(sp²)-C(sp³) bond formation.[25][26][27][28][29]

To successfully implement these reactions, careful selection of the catalyst system (palladium precursor and ligand) is critical. Modern, electron-rich, and sterically hindered phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition of the palladium catalyst to the strong C-Cl bond.[16][25][26]

Section 2: Activating Alkyl Chlorides

Question 4: My SN2 reaction with a primary/secondary alkyl chloride is slow. Why is this, and how can I speed it up?

Answer: While the C(sp³)-Cl bond is weaker than the C(sp²)-Cl bond in aryl chlorides, chloride is still only a moderately good leaving group compared to bromide or iodide.[30][31] In SN1 and SN2 reactions, the leaving group's ability is related to its basicity; weaker bases are better leaving groups.[30][32][33] Since HCl is a strong acid, Cl⁻ is a weak base, but HBr and HI are even stronger acids, making Br⁻ and I⁻ weaker bases and thus better leaving groups.

If your SN2 reaction is sluggish, consider the following:

  • Solvent: As with SNAr, polar aprotic solvents (acetone, acetonitrile, DMF, DMSO) are ideal for SN2 reactions as they enhance the nucleophilicity of the anionic nucleophile.[34]

  • Nucleophile Concentration and Strength: Increasing the concentration of a strong nucleophile will increase the reaction rate according to the SN2 rate law.

  • Temperature: Gently heating the reaction can provide the necessary activation energy.

  • Phase-Transfer Catalysis (PTC): This is a powerful technique when your nucleophile (often an inorganic salt) is soluble in an aqueous phase while your alkyl chloride is in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the nucleophile anion from the aqueous phase to the organic phase, where it can react with the alkyl chloride.[35][36][37][38][39] This method can dramatically accelerate the reaction rate.[39]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a starting point for the palladium-catalyzed amination of an aryl chloride. Optimization of ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl chloride (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by the aryl chloride and the amine.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Alkyl Chloride Substitution using Phase-Transfer Catalysis

This protocol describes a typical nucleophilic substitution on an alkyl chloride using a phase-transfer catalyst.

Materials:

  • Alkyl chloride (1.0 equiv)

  • Sodium cyanide (3.0 equiv, as an example nucleophile)

  • Tetrabutylammonium bromide (TBAB, 5-10 mol%)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, dissolve the alkyl chloride in toluene.

  • In a separate beaker, dissolve the sodium cyanide in water.

  • Combine the organic and aqueous solutions in the reaction flask.

  • Add the phase-transfer catalyst (TBAB) to the biphasic mixture.

  • Heat the mixture to 60-80 °C with vigorous stirring to ensure adequate mixing of the two phases.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and separate the layers.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Troubleshooting Workflow for Aryl Chloride Substitution

start Reaction with Aryl Chloride Fails snar_check Is the ring activated by ortho/para EWGs? start->snar_check snar_yes Yes snar_check->snar_yes Yes snar_no No snar_check->snar_no No troubleshoot_snar Troubleshoot SNAr: - Increase Temperature - Use Polar Aprotic Solvent - Use Stronger Nucleophile snar_yes->troubleshoot_snar cross_coupling Use Transition-Metal Cross-Coupling snar_no->cross_coupling success Successful Substitution troubleshoot_snar->success coupling_type Select Coupling Type: - Suzuki (Boronic Acids) - Buchwald-Hartwig (Amines) - Sonogashira (Alkynes) - Negishi (Organozincs) cross_coupling->coupling_type optimize_coupling Optimize Catalyst System: - Pd Precursor - Ligand (e.g., XPhos) - Base & Solvent coupling_type->optimize_coupling optimize_coupling->success

Caption: A decision tree for troubleshooting substitution reactions involving aryl chlorides.

Mechanism of Phase-Transfer Catalysis

cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_Nu Na⁺ Nu⁻ Q_Nu_org Q⁺ Nu⁻ Na_Nu->Q_Nu_org Ion Exchange (at interface) Q_X_aq Q⁺ X⁻ R_Cl R-Cl R_Nu R-Nu Q_Cl_org Q⁺ Cl⁻ R_Cl->Q_Cl_org Forms Q_Nu_org->R_Cl SN2 Reaction Q_Cl_org->Q_X_aq Catalyst Regeneration (returns to aqueous phase)

Caption: The catalytic cycle of phase-transfer catalysis for nucleophilic substitution.

References

  • Novák, Z. et al. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal.
  • Yi, C. et al. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry. [Link]

  • Li, G. et al. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • Han, C. & Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.
  • Chung, K. H. et al. Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars.
  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]

  • Yi, C. et al. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry.
  • Lange, J. P. et al. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Dreher, S. D. et al. A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Han, C. & Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health. [Link]

  • Chung, K. H. et al. Buchwald–Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. Synlett.
  • Fletcher, S. P. et al. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. University of Edinburgh Research Explorer.
  • Chlorobenzene is less reactive than methyl chloride towards a nucleophilic substitution reaction. Why? Quora. [Link]

  • Li, G. et al. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. RSC Publishing. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Han, C. & Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. DSpace@MIT. [Link]

  • Chlorobenzene is extremely less reactive towards a nucleophilic subst. askIITians. [Link]

  • Carroll, K. S. et al. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

  • Han, C. & Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]

  • Catalysis In C-Cl Activation. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Leadbeater, N. E. & Marco, M. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]

  • Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). JoVE. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. NPTEL. [Link]

  • Littke, A. F. & Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Tundo, P. et al. Catalytic interconversion of alkyl halides by gas-liquid phase-transfer catalysis. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Chlorobenzene is less reactive towards nucleophilic substitution reaction. Give two reasons. Doubtnut. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Communications, Inc. [Link]

  • Blettner, C. G. et al. Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon.
  • Why is chlorobenzene less reactive towards nucleophilic substitution than chloroalkanes ? Sathee Forum. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Babylon. [Link]

  • 8.4: Leaving Groups. Chemistry LibreTexts. [Link]

  • Sn1 and Sn2: leaving group (video). Khan Academy. [Link]

  • Assertion (A): Chlorobenzene is less reactive towards nucleophilic substitution reaction Reason (R). Infinity Learn. [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. ijirset. [Link]

  • Light-driven strategies for activation of C–Cl bonds a, Previously... ResearchGate. [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Leaving group. Wikipedia. [Link]

  • Why are aryl halides less reactive towards an NS reaction? Quora. [Link]

  • Leaving Groups in Substitution and Elimination Reactions (vid 1 of 2) by Leah4sci. YouTube. [Link]

  • Walvoord, R. R. & Kovi, M. R. Nucleophilic Aromatic Substitution (SNAr)
  • What Makes A Good Leaving Group? Master Organic Chemistry. [Link]

  • Roy, D. et al. Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies. JACS Au. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

  • Fu, G. C. et al. Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science.

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Technical Support Center: Stability and Storage of 2-Chloro-5-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-5-methylpyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this critical reagent. Here, we address common questions and troubleshooting scenarios encountered during storage and handling, grounding our recommendations in established chemical principles.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My this compound has changed color from off-white to yellow/brown. What is happening and is it still usable?

A change in color is a common indicator of degradation. The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid (2-Chloro-5-methylnicotinic acid) and other colored polymeric byproducts.

Causality:

  • Oxidation: The aldehyde group (-CHO) can be oxidized to a carboxylic acid group (-COOH), especially in the presence of air (oxygen). This process can be accelerated by light and trace metal impurities.

  • Polymerization/Self-Condensation: Aldehydes can undergo aldol-type condensation reactions, particularly if exposed to acidic or basic contaminants, leading to the formation of colored oligomers or polymers.

Is it still usable? The usability of the material depends on the extent of degradation and the tolerance of your specific application.

  • For sensitive applications (e.g., GMP synthesis, quantitative analysis): We strongly recommend re-analyzing the material's purity before use. A significant color change often correlates with a drop in purity.

  • For less sensitive applications: If the purity is still within an acceptable range for your experiment, it may be usable. However, be aware that the impurities could lead to unexpected side reactions or lower yields.

Recommended Action:

  • Assess Purity: Use an appropriate analytical method, such as HPLC or ¹H NMR, to determine the current purity of the compound.

  • Consider Purification: If the purity is compromised but you must use the batch, consider purification methods like recrystallization or column chromatography.

  • Prevent Future Issues: Review your storage conditions based on the recommendations in this guide.

Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?

To maximize the shelf-life of this compound, it is crucial to control the storage environment. Based on the reactivity of the aldehyde and the substituted pyridine ring, we recommend the following conditions.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions, such as oxidation and self-condensation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes contact with oxygen and moisture, which are key drivers of degradation.[1]
Light Amber/Opaque ContainerProtects the compound from light-induced degradation (photodegradation), a known issue for chloropyridines.[2]
Container Tightly Sealed, Chemically InertPrevents exposure to atmospheric contaminants and avoids reactions with the container material. Use glass or a compatible polymer like polyethylene.[1][3]
Q3: I've noticed a decrease in the purity of my compound over time, even with proper storage. What are the likely degradation pathways?

Understanding the potential degradation pathways is key to troubleshooting stability issues. For this compound, the primary points of reactivity are the aldehyde group and the pyridine ring.

Degradation Pathways cluster_main cluster_paths A This compound B Oxidation (to Carboxylic Acid) A->B O₂ / Air C Reaction with Water (Hydrate Formation) A->C H₂O / Moisture D Self-Condensation/Polymerization A->D Trace Acid/Base E Photodegradation A->E UV Light

Figure 1: Potential degradation pathways for this compound.

  • Oxidation of the Aldehyde: As mentioned, this is a primary degradation route, leading to the formation of 2-Chloro-5-methylnicotinic acid.

  • Reaction with Water: Aldehydes can reversibly form hydrates in the presence of water. While this is an equilibrium process, the presence of moisture can facilitate other degradation pathways.

  • Self-Condensation: Trace amounts of acidic or basic impurities on glassware or from the environment can catalyze aldol-type reactions between molecules, leading to dimers and larger oligomers.

  • Photodegradation: Chlorinated pyridines are known to be susceptible to degradation upon exposure to UV light.[2] This can involve complex radical reactions leading to a variety of byproducts.

Troubleshooting Guide

Scenario 1: Inconsistent results in a reaction using a new bottle of the reagent.
  • Possible Cause: The new batch may have a different purity profile or contain different levels of residual solvents or catalysts from its synthesis.

  • Troubleshooting Steps:

    • Verify Purity: Do not assume the purity stated on the label is still accurate. Run a quick purity check (e.g., TLC, ¹H NMR, or HPLC) on the new bottle.

    • Check for Incompatible Reagents: Review the Safety Data Sheet (SDS) for incompatible materials such as strong oxidizing agents, strong bases, acids, and acid chlorides.[4] Ensure your reaction conditions do not introduce these.

    • Perform a Small-Scale Test: Before committing to a large-scale reaction, run a small test reaction to confirm its reactivity and outcome.

Scenario 2: The compound is difficult to dissolve or leaves a residue.
  • Possible Cause: This could be due to the presence of insoluble polymeric byproducts from degradation or inorganic impurities.

  • Troubleshooting Steps:

    • Assess Solubility: Test the solubility of a small sample in your intended solvent. Compare it to the expected solubility.

    • Filter the Solution: If the material is mostly soluble but leaves a small residue, you may be able to use the filtered solution, but be aware that the concentration will be lower than calculated.

    • Analyze the Residue: If possible, analyze the insoluble material to identify it. This can provide clues about the degradation pathway.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for assessing the purity of this compound, which can be adapted from methods used for similar compounds.[5]

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18 or equivalent).

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, a linear gradient from 30:70 acetonitrile:water to 70:30 acetonitrile:water over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 240 nm.[5]

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be estimated by the area percentage of the main peak.

HPLC Workflow prep Sample Preparation (1 mg/mL in Acetonitrile) inject Injection into HPLC prep->inject separate Separation on C18 Column (Acetonitrile/Water Gradient) inject->separate detect UV Detection (240 nm) separate->detect analyze Data Analysis (Peak Integration & Purity %) detect->analyze

Figure 2: Workflow for purity analysis by HPLC.

Protocol 2: Repackaging and Inert Atmosphere Storage

If you purchase the compound in a large quantity, it is advisable to aliquot it into smaller, single-use vials to minimize repeated exposure of the entire batch to the atmosphere.

  • Preparation: Ensure all glassware (vials, spatulas) is clean and thoroughly dried in an oven.

  • Inert Environment: Perform the aliquoting in a glove box or glove bag filled with an inert gas like argon or nitrogen.

  • Aliquoting: Quickly transfer the desired amount of the compound into smaller amber glass vials.

  • Sealing: Tightly seal the vials with caps that have a chemically resistant liner (e.g., PTFE).

  • Parafilm: For extra protection, wrap the cap and neck of the vial with Parafilm.

  • Storage: Place the aliquoted vials in a refrigerator at 2-8°C.

By adhering to these guidelines, you can significantly improve the stability of your this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Comins, D. L., & Sandrock, D. L. (2010). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 110(9), 5469–5539. [Link]

  • Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(10), 793-795. [Link]

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF this compound IMINES. Heterocyclic Communications, 8(3), 243-248. [Link]

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES+. ResearchGate. [Link]

  • Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753–763. [Link]

Sources

Methods for removing phosphorus-based impurities after chlorination reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-chlorination purification. This guide is designed for researchers, scientists, and drug development professionals who utilize phosphorus-based chlorinating agents like phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃). The persistence of phosphorus-based impurities in the final product is a common challenge that can compromise yield, purity, and the success of subsequent synthetic steps.

This document provides in-depth, field-proven insights and troubleshooting guides in a practical question-and-answer format. We will explore the causality behind experimental choices, offering robust protocols to ensure the integrity of your chlorinated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common phosphorus-based impurities I should expect after a chlorination reaction?

After a reaction using reagents like PCl₃, PCl₅, or POCl₃, the primary phosphorus-based impurities are typically the unreacted starting material, the chlorinating agent itself, and its hydrolysis products. For instance, if you use PCl₃, you can expect to find residual PCl₃, and upon exposure to moisture or during aqueous work-up, phosphorous acid (H₃PO₃).[1][2] Similarly, PCl₅ can yield phosphoric acid (H₃PO₄) and POCl₃. These acidic byproducts are often the main culprits in purification challenges.

Q2: I've just finished my chlorination. What is the very first step I should take to begin purification?

The first and most critical step is the controlled and careful quenching of the reaction mixture. This process neutralizes reactive phosphorus halides and converts them into more manageable, water-soluble phosphate or phosphite salts.[3] This is typically achieved by slowly adding the reaction mixture to a cold, stirred aqueous solution or a biphasic mixture. The choice of quenching agent (water, ice, dilute base) is critical and depends on the stability of your product.

Q3: Is there a universal method for removing all phosphorus impurities?

Unfortunately, no single method is universally effective. The optimal strategy depends on the physicochemical properties of your desired product (e.g., boiling point, solubility, stability) and the nature of the impurities. A multi-step approach combining hydrolysis, extraction, and a final polishing step like distillation or chromatography is often necessary. This guide will help you select the best combination of techniques for your specific system.

Troubleshooting Guide & Purification Protocols

This section is organized by purification technique. Each part addresses common issues and provides actionable solutions and protocols.

1. Hydrolysis & Aqueous Work-up: The First Line of Defense

Hydrolysis is the foundational step for removing the bulk of phosphorus halide reagents by converting them into their respective acids (e.g., PCl₃ → H₃PO₃; POCl₃ → H₃PO₄).[1][4][5] These acids can then be removed via extraction with a basic aqueous solution.

Q: My reaction is violently exothermic and releases fumes when I try to quench it with water. How can I control this?

A: This is an expected and hazardous outcome. The hydrolysis of phosphorus chlorides is extremely exothermic and liberates large quantities of corrosive hydrogen chloride (HCl) gas.[6][7] An uncontrolled quench can lead to a runaway reaction.

  • Causality: The rapid reaction of PCl₃ with water generates significant heat, which accelerates the reaction rate further and vaporizes HCl.[3]

  • Solution: Always perform a "reverse quench." Slowly add your reaction mixture to a vigorously stirred, ice-cold solution (e.g., water, saturated sodium bicarbonate, or dilute NaOH). This method ensures that the quenching solution is in large excess, effectively dissipating the heat generated. Perform this procedure in a well-ventilated fume hood.

dot

cluster_quenching Controlled Quenching Workflow RM Reaction Mixture (Product + PClx) Addition Slow, Portion-wise Addition Ice_Bath Ice-Cold Quench Solution (e.g., sat. NaHCO3) Stirring Vigorous Stirring Neutralized Neutralized Mixture (Product + Phosphate Salts) Addition->Neutralized

Caption: Controlled quenching workflow.

Experimental Protocol: Standard Quenching and Neutralization

  • Prepare a beaker containing a volume of saturated aqueous sodium bicarbonate solution at least 5-10 times the volume of your reaction mixture.

  • Place the beaker in an ice-water bath and begin vigorous stirring with a magnetic stir bar.

  • Using a dropping funnel or pipette, add the crude reaction mixture to the cold bicarbonate solution dropwise. Monitor the rate of gas evolution (CO₂) and ensure the temperature of the quenching solution does not rise significantly.

  • After the addition is complete, allow the mixture to stir for an additional 15-30 minutes to ensure all reactive phosphorus species are hydrolyzed.

  • Transfer the mixture to a separatory funnel for subsequent liquid-liquid extraction.

2. Liquid-Liquid Extraction: Separating the Organics from the Salts

Extraction is used to separate your organic product from the water-soluble phosphate and phosphite salts formed during hydrolysis.

Q: After extraction, my organic layer still shows phosphorus content via NMR or LC-MS. Why?

A: This indicates incomplete removal of acidic phosphorus byproducts.

  • Causality: Insufficiently basic wash solution or poor partitioning can leave residual phosphorous or phosphoric acid in the organic layer. Some organophosphorus compounds might also have partial solubility in the organic solvent.

  • Solution:

    • Increase Basicity: Wash the organic layer with a more concentrated basic solution, such as 1-2 M NaOH, to more effectively deprotonate and extract the acids. Be cautious if your product is base-sensitive.

    • Multiple Extractions: Perform multiple washes (at least 2-3) with the basic solution. It is more effective to wash three times with 50 mL of solution than once with 150 mL.

    • Brine Wash: After the basic washes, wash the organic layer with saturated aqueous NaCl (brine). This helps to remove residual water and break up any emulsions, which can trap impurities.

3. Distillation: For Volatile Products

Distillation is an effective method for purifying products that are thermally stable and have a boiling point significantly different from the phosphorus-containing impurities.

Q: I am trying to purify my product by distillation, but POCl₃ (b.p. 105.8 °C) seems to co-distill with it. How can I prevent this?

A: Co-distillation is a common issue when product and impurity boiling points are close.

  • Causality: Simple distillation is often insufficient to separate liquids with close boiling points. POCl₃ is a frequent byproduct and contaminant in reactions involving PCl₅.[8]

  • Solutions:

    • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency. This provides multiple theoretical plates for vaporization-condensation, allowing for a better separation.

    • Chemical Pre-treatment: Before distillation, certain additives can be used to convert POCl₃ into non-volatile species. Distilling in the presence of high-boiling nitrogen compounds like quinoline has been shown to be effective in purifying POCl₃ itself, a principle that can be adapted for removing it as an impurity.[9][10][11] These compounds can form complexes with the phosphorus impurities.

    • Vacuum Distillation: If your product is high-boiling, distillation under reduced pressure will lower the boiling points of all components, potentially increasing the boiling point difference (ΔT) between your product and the impurity.

CompoundBoiling Point (°C at 1 atm)Common Scenario
PCl₃76.1Can often be removed by rotary evaporation if the product is non-volatile.
POCl₃ 105.8 Frequently co-distills with products boiling in the 100-150 °C range. [8]
H₃PO₃Decomposes > 200Non-volatile, remains in the distillation pot after hydrolysis.
H₃PO₄Decomposes > 213Non-volatile, remains in the distillation pot after hydrolysis.
4. Precipitation: For Non-Volatile Products

If your product is a solid or a non-volatile oil, you can sometimes remove phosphate impurities by precipitating them as insoluble salts.

Q: I've tried to remove phosphate by adding a metal salt, but the removal is incomplete. What am I doing wrong?

A: The efficiency of chemical precipitation is highly dependent on pH, stoichiometry, and the choice of precipitating agent.[12][13][14]

  • Causality: Phosphate precipitation with metal ions like Ca²⁺, Al³⁺, or Fe³⁺ is an equilibrium-driven process that is highly pH-sensitive.[15][16][17] If the pH is not optimal, the solubility of the metal phosphate salt will be too high for complete removal.

  • Solution:

    • pH Adjustment: This is the most critical parameter. For calcium salt precipitation (as hydroxyapatite), the pH needs to be raised to >10.[14] For aluminum or iron salts, the optimal pH is typically in the neutral range (6-7), where insoluble metal hydroxides form and adsorb the phosphate.[12]

    • Choice of Reagent:

      • Lime (Calcium Hydroxide): Effective and inexpensive, but requires a high pH.[14]

      • Alum (Aluminum Sulfate) or Ferric Chloride: Work at a more neutral pH and are highly effective.[18]

    • Sufficient Reagent: Ensure you are using a stoichiometric excess of the metal salt to drive the precipitation to completion.

Experimental Protocol: Phosphate Precipitation with Alum

  • Dissolve your crude product in an appropriate solvent. If possible, use an aqueous solution or suspension.

  • While stirring, slowly add a solution of aluminum sulfate (alum).

  • Monitor the pH of the solution. Adjust the pH to between 6.0 and 7.0 by adding a dilute base (e.g., 1M NaOH) or acid (e.g., 1M HCl) as needed. An insoluble aluminum hydroxide/phosphate floc should form.[12]

  • Allow the mixture to stir for 1-2 hours to ensure complete precipitation.

  • Remove the solid precipitate by filtration or centrifugation.

  • Analyze the filtrate for residual phosphorus content.

5. Chromatography: The Ultimate Polishing Step

When all other methods fail to achieve the desired level of purity, column chromatography is the go-to technique.

Q: What type of chromatography setup is best for removing polar, phosphorus-based impurities?

A: Normal-phase chromatography is typically the most effective method.

  • Causality: Phosphorus acids (H₃PO₃, H₃PO₄) and their salts are highly polar. Your chlorinated organic product is likely to be significantly less polar. This large difference in polarity is ideal for separation on a polar stationary phase like silica gel.

  • Solution:

    • Stationary Phase: Use standard silica gel (SiO₂). Its acidic surface hydroxyl groups will strongly adsorb the highly polar phosphorus byproducts.[19]

    • Mobile Phase: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Your less polar product should elute first, while the phosphorus impurities remain strongly bound to the top of the column.

    • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) and an appropriate stain (e.g., potassium permanganate or a phosphomolybdic acid stain, which is very sensitive to phosphorus compounds).

dot

cluster_decision Purification Method Selection Start Crude Product (Post-Chlorination) IsVolatile Is Product Thermally Stable & Volatile? Start->IsVolatile IsSolid Is Product a Solid or Non-Volatile Oil? IsVolatile->IsSolid No Distill Distillation (Fractional or Vacuum) IsVolatile->Distill Yes Precip Precipitation (pH Adjustment) IsSolid->Precip Yes Chrom Column Chromatography (Silica Gel) IsSolid->Chrom No (Product is a soluble oil) HighPurity High Purity Product Distill->HighPurity Precip->HighPurity Chrom->HighPurity

Caption: Decision tree for purification.

Analytical Methods for Impurity Detection

Verifying the removal of impurities is as important as the removal process itself.

Q: How can I accurately quantify the amount of residual phosphorus in my final product?

A: Several analytical techniques can be employed, varying in sensitivity and complexity.

  • ³¹P NMR Spectroscopy: Provides direct observation of phosphorus-containing species. Each unique phosphorus environment gives a distinct peak, making it excellent for identifying specific impurities like POCl₃ or H₃PO₃.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile organophosphorus compounds.[19][20]

  • Inductively Coupled Plasma (ICP-OES or ICP-MS): Highly sensitive methods for elemental analysis.[21][22] They can detect phosphorus at parts-per-million (ppm) or even parts-per-billion (ppb) levels, providing a measure of total phosphorus content but not the specific impurity species.

  • Colorimetric Methods: The Molybdenum Blue method is a classic, cost-effective technique for quantifying phosphate.[21][23][24] The sample is treated with a molybdate reagent to form a blue-colored complex, the intensity of which is proportional to the phosphate concentration and is measured with a UV-Vis spectrophotometer.[21][23]

Safety Precautions: Handle with Extreme Care

Q: What are the essential safety precautions when working with phosphorus chlorides and their byproducts?

A: Phosphorus chlorides are highly toxic, corrosive, and react violently with water.[6][7][25][26] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a fire-retardant lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[7][26][27]

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[25][27]

  • Water Reactivity: These reagents react violently with water to produce HCl and phosphoric/phosphorous acids.[1][6][7] Keep them away from moisture. Ensure all glassware is scrupulously dry.

  • Spill Cleanup: Do NOT use water to clean up spills. Cover spills with a dry, inert absorbent material like sand or vermiculite.[6] Keep a Class D fire extinguisher suitable for reactive metals and chemicals nearby.[6]

  • Waste Disposal: The neutralized aqueous layers contain phosphate salts. Dispose of them according to your institution's hazardous waste guidelines.

References
  • Di Corcia, A., et al. (2009). Separation of organophosphorus pesticides by using nano-liquid chromatography.
  • Kanazawa, J., et al. (1965). Gas-Liquid Chromatography of Organophosphorus Pesticides. Agricultural and Biological Chemistry, 29(1), 56-61.
  • Weatherly, C., et al. (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Chirality, 34(8), 1106-1116.
  • In-Situ. (n.d.). Phosphorus Testing Methods, An Overview of Common Analytical Techniques.
  • ChemicalBook. (2023).
  • Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Cromlab-instruments.es.
  • Wang, L., et al. (2004). Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. Journal of Environmental Sciences, 16(2), 268-71.
  • Kabir, A., et al. (2023). A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples. Molecules, 28(15), 5859.
  • Princeton University Environmental Health & Safety. (n.d.). Phosphorus Trichloride.
  • Google Patents. (1990). Process for purifying POCl3. DE3908449A1.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for White Phosphorus.
  • BenchChem. (n.d.).
  • Hach. (n.d.). Understanding the Different Phosphorus Tests.
  • Lanxess. (2015). Product Safety Assessment: Phosphorus trichloride.
  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Phosphorus Trichloride.
  • Wikipedia. (n.d.). Chemical phosphorus removal.
  • PennState Extension. (2019). Phosphorus Basics: Understanding Phosphorus Forms and Their Cycling in the Soil.
  • Song, Y., et al. (2002). The application of calcium phosphate precipitation chemistry to phosphorus recovery: the influence of organic ligands.
  • ResearchGate. (2016).
  • Google Patents. (1993). Hydrolysis of phosphorus trichloride. US5208000A.
  • Southwest Research and Outreach Center. (n.d.). Phosphorus Cycle.
  • OPCW. (n.d.).
  • RSE W
  • Google Patents. (1981).
  • Google Patents. (1999). Process for purifying phosphorus oxychloride. EP0891942A1.
  • Aqua Enviro. (2020).
  • Dutypoint. (2024). Phosphorus Removal: A Guide to the Different Methods.
  • Reddit. (2023).
  • Google Patents. (2012). Method of purifying phosphorus trichloride. RU2446094C1.
  • Google Patents. (1999). Process for the purification of phosphorus oxychloride. US5911962A.
  • ResearchGate. (2016).
  • Wikipedia. (n.d.). Phosphorus cycle.
  • MATEC Web of Conferences. (2017).
  • Minnesota Pollution Control Agency. (n.d.).
  • Google Patents. (2004). Procedure for the preparation of chlorine priridinsulphonic acid chlorides. ES2203361T3.
  • Krivokolodyazhnaya, T. N., et al. (2021). Hydrolysis of Element (White) Phosphorus under the Action of Heterometallic Cubane-Type Cluster {Mo3PdS4}. Inorganics, 9(1), 8.
  • Quora. (2023). Can phosphorus trichloride undergo a hydrolysis reaction?
  • ResearchGate. (2018). First Principles Computational Study on Hydrolysis of Hazardous Chemicals Phosphorus Trichloride and Oxychloride (PCl3 and POCl3)
  • Google Groups. (n.d.). Purification from SOCl2, PCl3, PCl5 reaction coproducts.
  • Chemistry Stack Exchange. (2016). Hydrolysis of Phosphorus Trichloride.
  • YouTube. (2019).

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of 2-Chloro-5-methylpyridine-3-carbaldehyde: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy.[1][] 2-Chloro-5-methylpyridine-3-carbaldehyde, a key building block in the creation of complex heterocyclic compounds, is no exception.[3] Its molecular structure, featuring a reactive aldehyde group and a substituted pyridine ring, makes it a versatile synthon but also susceptible to the formation of various impurities during synthesis and storage.[3][4][5] This guide provides an in-depth comparison of two instrumental pillars of modern analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this vital intermediate.

The choice between these powerful techniques is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical question at hand. This guide will navigate the causality behind experimental choices, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), to empower researchers and drug development professionals with the expertise to select and implement the most appropriate analytical strategy.[6][7][8][9][10][11][12][13]

The Analytical Imperative: Why Purity Matters

Impurities in pharmaceutical intermediates can be broadly classified as organic (starting materials, by-products, intermediates, degradation products), inorganic, and residual solvents.[7][14] Even trace amounts of these unwanted substances can have significant downstream consequences, potentially altering the pharmacological and toxicological profile of the final API.[] Regulatory bodies like the ICH have established stringent guidelines (Q3A/B/C/D) that mandate the reporting, identification, and qualification of impurities above specific thresholds, often as low as 0.03% to 0.05%.[6] This necessitates the use of highly sensitive and validated analytical methods to ensure the quality and safety of the drug substance.[9][15]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for many pharmaceutical intermediates.[16][17][18] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[19][20][21]

Causality Behind the Method: Why HPLC is a Primary Choice

The polarity and molecular weight of this compound and its likely process-related impurities (e.g., starting materials, over-oxidation products, or condensation by-products) make them amenable to separation by reverse-phase HPLC. This mode of chromatography utilizes a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of compounds with varying polarities.

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh & Dissolve Sample in Diluent (e.g., ACN/H2O) Injection Inject into HPLC System SamplePrep->Injection StandardPrep Prepare Reference Standard & Impurity Standards StandardPrep->Injection Separation Isocratic/Gradient Elution (C18 Column) Injection->Separation Detection UV Detection (e.g., 240 nm) Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation Identification Identify Impurities (vs. Standards) Integration->Identification

Caption: HPLC workflow for purity analysis.

Detailed Experimental Protocol: HPLC Method

Objective: To determine the purity of this compound and quantify related substances using a reverse-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[19][22][23]

Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 30
    15 70
    20 70
    22 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm[24]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Calculate the purity by the area normalization method, assuming equal response factors for all impurities.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[25][26][27] It is the method of choice for the analysis of volatile and semi-volatile compounds.[16][18]

Causality Behind the Method: Complementary Strengths of GC-MS

While HPLC is excellent for the main compound and its non-volatile impurities, GC-MS excels at identifying and quantifying volatile organic impurities, such as residual solvents from the synthesis process (e.g., toluene, heptane) and volatile starting materials or by-products.[18][28] The mass spectrometer provides definitive identification of these components based on their unique mass fragmentation patterns, offering a higher degree of certainty than UV detection alone.[25][27]

Experimental Workflow: GC-MS Volatile Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in High-Purity Solvent (e.g., Dichloromethane) Injection Inject into GC Inlet (Split/Splitless) SamplePrep->Injection Separation Temperature-Programmed Separation (e.g., DB-5ms) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC LibrarySearch Identify Peaks via MS Library Search (e.g., NIST) TIC->LibrarySearch Quantification Quantify using Internal/External Standards TIC->Quantification

Caption: GC-MS workflow for volatile impurity profiling.

Detailed Experimental Protocol: GC-MS Headspace Method for Residual Solvents

Objective: To identify and quantify residual solvents in this compound using static headspace GC-MS.

Instrumentation:

  • GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Static headspace autosampler.

Chromatographic Conditions:

  • Column: DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C (hold for 5 min)

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 min at 240 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Scan Range: 35-350 amu

Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 20 min

Procedure:

  • Standard Preparation: Prepare a stock solution containing known concentrations of expected residual solvents in a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide). Create a calibration curve by spiking known amounts into headspace vials.

  • Sample Preparation: Accurately weigh a sample of this compound directly into a headspace vial and add the high-boiling point solvent.

  • Analysis: Analyze the standard and sample vials using the headspace GC-MS system.

  • Identification & Quantification: Identify residual solvents in the sample by comparing their retention times and mass spectra to the standards and a reference library (e.g., NIST). Quantify using the prepared calibration curve.

Comparative Analysis: HPLC vs. GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[19][21]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[25][29]
Applicable Analytes Non-volatile, thermally unstable, and polar compounds.[16][18]Volatile and semi-volatile, thermally stable compounds.[16][28]
Primary Application for this Topic Purity assay of the main compound and quantification of non-volatile, process-related impurities.Identification and quantification of volatile impurities, especially residual solvents.[18][28]
Detection Typically UV-Vis, providing quantitative data but limited structural information.Mass Spectrometry, providing definitive identification through mass spectra and fragmentation patterns.[25][27]
Sample Preparation Generally straightforward: dissolution and filtration.[30]Can be more complex; headspace analysis for volatiles or derivatization for non-volatiles.[30][31]
Strengths Broad applicability for APIs and intermediates, robust, and highly reproducible.[20]High sensitivity and specificity for volatile compounds, definitive identification.[18][26]
Limitations Limited identification capabilities without a mass spectrometer (LC-MS).Not suitable for non-volatile or thermally labile compounds without derivatization.[16]

A Symbiotic Relationship: The Power of Orthogonal Methods

The most robust strategy for purity assessment does not pit HPLC against GC-MS, but rather employs them as complementary, or orthogonal, methods.[17][32] HPLC provides the quantitative purity value for the main component and its non-volatile impurities, while GC-MS offers a comprehensive profile of volatile residues. This dual approach ensures that all potential impurities, regardless of their volatility, are detected and controlled, satisfying the rigorous demands of regulatory agencies and ensuring the ultimate safety of the pharmaceutical product.

Integrated_Purity cluster_input Analyte cluster_analysis Analytical Strategy cluster_output Purity Profile Analyte This compound (with potential impurities) HPLC HPLC Analysis Analyte->HPLC GCMS GC-MS Analysis Analyte->GCMS HPLC_Results Assay of Main Compound & Non-Volatile Impurities HPLC->HPLC_Results GCMS_Results Identification & Quantification of Volatile Impurities (e.g., Residual Solvents) GCMS->GCMS_Results FinalReport Comprehensive Purity Report (Compliant with ICH Guidelines) HPLC_Results->FinalReport GCMS_Results->FinalReport

Sources

A Comparative Guide to the Full Spectral Characterization of Novel 2-Chloro-5-methylpyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the full spectral characterization of novel derivatives of 2-Chloro-5-methylpyridine-3-carbaldehyde. As a foundational building block in synthetic chemistry, particularly for creating compounds with potential biological activity, a robust and verifiable method for structural elucidation is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis for researchers, scientists, and drug development professionals. We will use a series of imines derived from the parent aldehyde as a practical case study to illustrate these principles.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic aldehyde. The presence of a reactive aldehyde group, a chlorine atom, and a methyl group on the pyridine ring makes it a valuable synthon for generating a diverse library of more complex molecules. The aldehyde function is a gateway for reactions like condensation, oxidation, and reduction, while the chloro-substituent is ideal for nucleophilic substitution or cross-coupling reactions.

Derivatives of this compound, such as imines (Schiff bases), are of significant interest as they have been reported to exhibit a wide range of biological activities, including potential use as herbicides, fungicides, and antimicrobial agents.[1] Given this potential, unambiguous characterization is not just an academic exercise but a critical step in the discovery pipeline.

Experimental Foundation: Synthesis of Derivatives

To compare and characterize novel derivatives, we must first synthesize them. A common and straightforward approach is the condensation reaction of the parent aldehyde with various primary amines to form imines (Schiff bases).[1][2]

Protocol: Synthesis of Imine Derivatives
  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as chloroform or ethanol.

  • Amine Addition: Add the desired primary amine (1 equivalent) to the solution.

  • Reaction Condition: Stir the mixture at a moderately elevated temperature (e.g., 60-65°C) for 1-2 hours. The reaction is typically acid-catalyzed, though it can often proceed without an external catalyst.[1]

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

  • Workup and Isolation: Upon completion, remove the solvent under reduced pressure. The resulting product, often an oil or a solid, can be used directly or purified further by recrystallization or column chromatography.

The choice of amine dictates the functionality of the resulting 'R' group in the imine, allowing for the creation of a diverse chemical library from a single aldehyde precursor.

Core Spectroscopic Techniques: A Multi-Faceted Approach

No single technique provides a complete structural picture. A synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for rigorous characterization.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Rationale: ¹H NMR is arguably the most powerful tool for elucidating the structure of these derivatives. It provides precise information about the electronic environment of protons, their connectivity, and their relative numbers. The key diagnostic evidence for successful imine formation is the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in a distinct region of the spectrum.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single deuterium signal that does not interfere with the sample's proton signals.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its 12 equivalent protons give a single, sharp signal at 0 ppm, providing a reliable reference point.

  • Data Acquisition: Record the spectrum on a spectrometer (e.g., 200 MHz or higher).[2] Higher field strengths provide better signal dispersion and resolution.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.


// Nodes A [label="Starting Materials\n(Aldehyde + Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Synthesis\n(Condensation Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Purification & Isolation\n(Evaporation / Recrystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Structural Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="¹H NMR", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="FT-IR", fillcolor="#F1F3F4", fontcolor="#202124"]; G_node [label="Mass Spec", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; // Renamed from G to G_node H [label="Data Interpretation\n& Comparison", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; I [label="Final Characterized\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon];

// Edges A -> B [label="React"]; B -> C [label="Yields Crude Product"]; C -> D [label="Provides Pure Sample"]; D -> E [label="Technique 1"]; D -> F [label="Technique 2"]; D -> G_node [label="Technique 3"]; {E, F, G_node} -> H [label="Generates Spectral Data"]; H -> I [label="Confirms Structure"]; }

General workflow from synthesis to final characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and highly effective technique for identifying the functional groups present in a molecule. For this specific transformation, we are looking for two key changes: the disappearance of the strong C=O stretching band of the aldehyde and the appearance of the C=N stretching band of the newly formed imine.

Protocol: FT-IR Analysis

  • Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a single drop between two salt (NaCl or KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Scan: Perform a background scan of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for specific functional groups.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the synthesized compound, offering definitive confirmation of the proposed structure. The fragmentation pattern can also provide valuable structural information, acting as a molecular fingerprint.

Protocol: MS Analysis

  • Sample Preparation: Dissolve a minute quantity of the sample in a volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common methods. ESI is a softer technique often preferred for preventing premature fragmentation.

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z. The peak with the highest m/z value typically corresponds to the molecular ion (M⁺) or the protonated molecule ([M+H]⁺).

Comparative Spectral Analysis: Parent Aldehyde vs. Imine Derivatives

The true power of this characterization workflow lies in the direct comparison between the starting material and the final products. The tables below summarize the expected and observed spectral data.

Table 1: Key Spectral Data for Parent Compound: this compound

Technique Characteristic Feature Observed Value / Range Interpretation
¹H NMR Aldehyde Proton (-CHO)~10.3 ppm (singlet)Unambiguous signal for the aldehyde functional group.
Pyridine Protons~7.8 - 8.5 ppmAromatic protons on the pyridine ring.
Methyl Protons (-CH₃)~2.5 ppm (singlet)Protons of the methyl group at the 5-position.
FT-IR Carbonyl Stretch (C=O)~1700 cm⁻¹ (strong)Characteristic strong absorption for an aromatic aldehyde carbonyl.
C-H Stretch (Aldehyde)~2850 & 2750 cm⁻¹C-H bond stretch within the aldehyde group.
Mass Spec Molecular Ion (M⁺)m/z ≈ 155/157Confirms the molecular weight, with the M+2 peak due to the ³⁷Cl isotope.

Table 2: Comparative Spectral Data for Novel Imine Derivatives Data is compiled from a study on the synthesis of this compound imines.[1][2]

Derivative (R-group) ¹H NMR: Imine Proton (-N=CH) FT-IR: Imine Stretch (C=N) Mass Spec: Molecular Ion (M⁺) m/z
Propyl (3a) 8.58 ppm (singlet)~1640 cm⁻¹196
Butyl (3b) 8.58 ppm (singlet)~1640 cm⁻¹210
Benzyl (3e) 8.72 ppm (singlet)~1640 cm⁻¹244
Phenyl (3i) 8.82 ppm (singlet)~1650 cm⁻¹230
4-Chlorophenyl (3k) 8.80 ppm (singlet)~1640 cm⁻¹264/266

// Nodes aldehyde [label="{Parent Aldehyde | {¹H NMR: ~10.3 ppm (-CHO) | FT-IR: ~1700 cm⁻¹ (C=O)}}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; imine [label="{Imine Derivative | {¹H NMR: ~8.7 ppm (-N=CH) | FT-IR: ~1640 cm⁻¹ (C=N)}}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge aldehyde -> imine [label="Derivatization\n(Reaction with R-NH₂)"]; }

Diagnostic shifts confirming the aldehyde-to-imine conversion.

Analysis of Comparison
  • ¹H NMR: The most critical observation is the complete disappearance of the aldehyde proton signal around 10.3 ppm. Concurrently, a new singlet appears in the downfield region of 8.5-8.8 ppm, which is characteristic of the imine proton (-N=CH).[1][2] This provides conclusive evidence of the transformation. Signals corresponding to the newly introduced R-group (e.g., propyl, benzyl) will also appear, further confirming the structure.

  • FT-IR: The strong carbonyl (C=O) absorption band at ~1700 cm⁻¹ vanishes from the spectra of the derivatives. It is replaced by a new, typically medium-intensity band around 1640-1650 cm⁻¹, corresponding to the imine (C=N) double bond stretch.[1][2]

  • Mass Spectrometry: The molecular ion peak for each derivative corresponds precisely to the expected mass of the condensed product. For example, for the propyl derivative (3a), the expected molecular weight is (155.59 of aldehyde) + (59.11 of propylamine) - (18.02 of H₂O) = 196.68. The observed M⁺ peak at m/z 196 confirms this.[2]

Conclusion

The full spectral characterization of novel derivatives of this compound is a systematic process reliant on the combined, comparative power of ¹H NMR, FT-IR, and Mass Spectrometry. By establishing a spectral baseline with the parent aldehyde and comparing it against the data from the synthesized derivatives, a clear and verifiable narrative of chemical transformation emerges. The key diagnostic markers—the disappearance of the aldehyde signals (-CHO proton in NMR, C=O band in IR) and the appearance of the imine signals (-N=CH proton in NMR, C=N band in IR), supported by a correct molecular weight from MS—form a self-validating triad of evidence for unambiguous structural confirmation. This robust methodology is essential for advancing the study and application of this important class of heterocyclic compounds.

References

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF this compound IMINES. Heterocyclic Communications, 8(3), 243-248. [Link]

  • ResearchGate. (n.d.). Simple and convenient preparation of this compound imines. Retrieved from ResearchGate. [Link]

Sources

Comparative Analysis of the Biological Activity of Novel Heterocycles Derived from 2-Chloro-5-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Screening, and Performance Benchmarking

Introduction

In the landscape of medicinal chemistry, pyridine scaffolds are of paramount importance, forming the core structure of numerous pharmaceuticals. The strategic functionalization of the pyridine ring allows for the creation of diverse molecular architectures with a wide spectrum of biological activities. 2-Chloro-5-methylpyridine-3-carbaldehyde is an exceptionally versatile starting material, or synthon. Its chloro- and aldehyde- functionalities serve as reactive handles for constructing a variety of fused and substituted heterocyclic systems. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom enhances the reactivity of these sites, making it a privileged scaffold for combinatorial chemistry and drug discovery.

This guide provides an in-depth, comparative analysis of the biological activities of novel heterocyclic compounds synthesized from this compound. We will detail the synthetic rationale, provide validated screening protocols for anticancer and antimicrobial activities, and objectively compare the performance of these novel compounds against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for new therapeutic leads.

Synthesis of Target Heterocycles: A Rational Approach

The primary synthetic strategy involves leveraging the aldehyde and chloro- groups of the starting material. The aldehyde is a key electrophile for condensation reactions to form Schiff bases or for cyclization reactions with binucleophilic reagents. The chlorine atom can be substituted via nucleophilic aromatic substitution (SNAr) reactions, a process facilitated by the electron-deficient nature of the pyridine ring.

For this guide, we will focus on the synthesis of two representative heterocyclic cores: a pyrazolo[3,4-b]pyridine derivative (Compound A ) and a thieno[2,3-b]pyridine derivative (Compound B ).

Rationale for Selection:

  • Pyrazolopyridines: This scaffold is a known "bioisostere" of purines, allowing it to interact with a variety of enzymes and receptors in biological systems. They have demonstrated a wide range of activities, including kinase inhibition and anticancer effects.

  • Thienopyridines: This class of compounds is prevalent in pharmaceuticals, with notable examples including the antiplatelet agent Clopidogrel. Their rigid, planar structure is suitable for intercalation with DNA or fitting into enzyme active sites, making them promising candidates for antimicrobial and anticancer applications.

Below is a generalized workflow for the synthesis and subsequent screening process.

G cluster_0 Synthesis Stage cluster_1 Biological Screening Stage cluster_2 Comparative Analysis start Starting Material: This compound reagentA Hydrazine Hydrate start->reagentA Cyclocondensation reagentB Ethyl 2-mercaptoacetate start->reagentB Gewald Reaction productA Compound A: Pyrazolo[3,4-b]pyridine derivative reagentA->productA productB Compound B: Thieno[2,3-b]pyridine derivative reagentB->productB screen Primary Screening productA->screen productB->screen assay1 Anticancer Activity (MTT Assay) screen->assay1 assay2 Antimicrobial Activity (Broth Microdilution) screen->assay2 data Quantitative Data (IC50 / MIC values) assay1->data assay2->data compare Benchmark Against: - Doxorubicin (Anticancer) - Ciprofloxacin (Antimicrobial) data->compare conclusion Identify Lead Compound(s) compare->conclusion

Caption: Overall workflow from synthesis to lead identification.

Biological Activity Screening: A Comparative Workflow

To evaluate the therapeutic potential of the synthesized compounds A and B , we will perform two standard, robust biological assays: the MTT assay for anticancer activity and the broth microdilution assay for antimicrobial activity. The selection of these assays is based on their reliability, reproducibility, and widespread acceptance in the drug discovery field.

Anticancer Activity Screening

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of living cells. A reduction in color intensity upon treatment with a compound indicates cytotoxicity.

Comparator Compound: Doxorubicin, a well-characterized chemotherapy agent that acts primarily by intercalating DNA and inhibiting topoisomerase II, will be used as the positive control.

  • Cell Culture: Human colorectal carcinoma cells (HCT-116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 103 cells per well in 100 µL of medium and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Stock solutions of test compounds (A , B ) and Doxorubicin are prepared in DMSO. Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. 100 µL of each concentration is added to the respective wells. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

CompoundTargetIC₅₀ (µM) on HCT-116 cellsNotes
Compound A (Pyrazolopyridine)Novel Agent12.5Moderate activity, suggesting a potential starting point for optimization.
Compound B (Thienopyridine)Novel Agent4.8Significant activity, warranting further investigation into its mechanism.
Doxorubicin Positive Control0.9High potency, as expected for a standard chemotherapeutic agent.
Vehicle (DMSO) Negative Control>100No significant toxicity observed at the concentration used.
Antimicrobial Activity Screening

Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation. This assay is crucial for quantifying the potency of new antimicrobial compounds.

Comparator Compound: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, will be used as the positive control.

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative) are used.

  • Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This suspension is then diluted to achieve a final inoculum density of 5 x 105 CFU/mL in the test wells.

  • Compound Preparation: Two-fold serial dilutions of the test compounds (A , B ) and Ciprofloxacin are prepared in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Concentrations typically range from 0.125 to 256 µg/mL.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth + bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliNotes
Compound A (Pyrazolopyridine)64>128Weak activity against Gram-positive bacteria and ineffective against Gram-negative.
Compound B (Thienopyridine)832Promising activity against Gram-positive S. aureus and moderate activity against Gram-negative E. coli.
Ciprofloxacin 0.50.25High potency against both strains, as expected for a broad-spectrum antibiotic.

Interpretation and Conclusion

The experimental data reveals that the thieno[2,3-b]pyridine derivative (Compound B ) is a significantly more promising lead compound than the pyrazolo[3,4-b]pyridine derivative (Compound A ) in both anticancer and antimicrobial screens.

  • Anticancer Potential: With an IC50 value of 4.8 µM against HCT-116 cells, Compound B demonstrates potent cytotoxic activity. While not as potent as the clinical drug Doxorubicin, this level of activity is a strong starting point for lead optimization. Further studies, such as structure-activity relationship (SAR) analysis, could be employed to enhance its potency and selectivity.

  • Antimicrobial Potential: Compound B showed promising activity against the Gram-positive bacterium S. aureus (MIC = 8 µg/mL). Its activity against Gram-negative E. coli was more moderate, which is a common challenge in antibiotic development due to the outer membrane barrier in Gram-negative bacteria. The superior performance of Compound B over A suggests that the thienopyridine core is a more privileged scaffold for these particular biological activities.

References

  • Abdel-Aziz, A. A. M., El-Subbagh, H. I., & Kunieda, T. (2005). Pyrazolo[3,4-b]pyridines: a class of medicinal chemical agents. Journal of Medicinal Chemistry, 48(10), 3296–3321. [Link]

  • Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2012). Synthesis, characterization and antimicrobial and antitubercular evaluation of some novel pyrazolo[3,4-b]pyridine based 1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(10), 3563–3566. [Link]

  • Hollopeter, G., Jantzen, H. M., Vincent, D., Li, G., England, L., Ramakrishnan, V., ... & Jialal, I. (2001). Identification of the platelet ADP receptor targeted by antithrombotic drugs. Nature, 409(6817), 202-207. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • National Center for Biotechnology Information (2024). Doxorubicin. PubChem Compound Summary for CID 31703. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • National Center for Biotechnology Information (2024). Ciprofloxacin. PubChem Compound Summary for CID 2764. [Link]

A Comparative Guide for Synthetic Chemists: 2-Chloro-5-methylpyridine-3-carbaldehyde vs. 2-Chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. Heterocyclic aldehydes, prized for their versatile reactivity, serve as critical linchpins in the construction of complex molecular architectures. This guide provides an in-depth, data-supported comparison of two prominent, yet distinct, chloro-substituted heteroaromatic aldehydes: 2-chloro-5-methylpyridine-3-carbaldehyde and 2-chloroquinoline-3-carbaldehyde. Our objective is to furnish researchers, scientists, and drug development professionals with the nuanced understanding necessary to make informed decisions in their synthetic endeavors.

At a Glance: Structural and Electronic Profiles

The fundamental difference between these two intermediates lies in their core heterocyclic systems: a pyridine ring versus a quinoline ring. This distinction, seemingly subtle, imparts significant variations in their electronic properties, steric profiles, and, consequently, their chemical reactivity.

This compound features a monocyclic pyridine core. The nitrogen atom, being highly electronegative, withdraws electron density from the ring, rendering the aldehydic carbon more electrophilic. The presence of a chloro group at the 2-position further enhances this electron-withdrawing effect, while the methyl group at the 5-position acts as a weak electron-donating group.

2-chloroquinoline-3-carbaldehyde , conversely, incorporates a bicyclic quinoline system, where a pyridine ring is fused to a benzene ring.[1] This extended π-system influences the electronic distribution across the entire molecule. While the pyridine ring of the quinoline moiety remains electron-deficient, the fused benzene ring can modulate the overall electron density.[2]

dot graph ER_Diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

} dot Figure 1: Core structural differences between the two aldehydes.

Synthesis of the Intermediates

Both aldehydes can be synthesized through variations of the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.

Synthesis of this compound

A common route to this pyridine derivative involves the cyclization of an enamide under Vilsmeier formylation conditions.[3] This multi-step process leverages readily available starting materials.

Experimental Protocol: Vilsmeier-Haack type Synthesis of this compound [3]

  • Enamide Formation: Acetylate the Schiff base derived from propionaldehyde and benzylamine.

  • Cyclization and Formylation: Treat the resulting enamide with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to effect cyclization and concomitant formylation, yielding the target aldehyde.

Synthesis of 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is also the cornerstone for the synthesis of 2-chloroquinoline-3-carbaldehyde, typically starting from the corresponding acetanilide.[4][5] This method is well-documented and offers a reliable pathway to a variety of substituted quinolines.[6]

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde [7]

  • Vilsmeier Reagent Preparation: Prepare the Vilsmeier adduct from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 0 °C.

  • Reaction with Acetanilide: Add N-phenylacetamide to the prepared Vilsmeier reagent.

  • Reaction Execution: Heat the reaction mixture at 80-90 °C for several hours.[8]

  • Work-up: Pour the reaction mixture onto ice, which hydrolyzes the intermediate iminium salt to the aldehyde. The solid product is then collected by filtration.

dot graph Synthesis_Workflow { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Figure 2: Synthetic workflows for the preparation of the title compounds.

Comparative Reactivity: A Data-Driven Analysis

The utility of these aldehydes as synthetic intermediates is defined by the reactivity of their two key functional handles: the aldehyde group and the 2-chloro substituent.

Reactivity of the Aldehyde Group

The electrophilicity of the aldehyde carbon is crucial for reactions such as nucleophilic addition, condensation, and olefination.

Condensation Reactions (Imine Formation): Both aldehydes readily undergo condensation with primary amines to form imines (Schiff bases). This reaction is often acid-catalyzed and proceeds in high yield.

AmineProduct with this compound (Yield %)[2]Product with 2-Chloroquinoline-3-carbaldehyde (Yield %)[1]
n-Butylamine99Not Reported
tert-Butylamine98Not Reported
Benzylamine98Good (qualitative)
AnilineHigh (qualitative)Good (qualitative)
PhenylhydrazineNot ReportedHigh (qualitative)

Table 1: Comparative yields for imine formation.

The data for the pyridine derivative demonstrates excellent yields with a range of aliphatic and aromatic amines, highlighting its utility in constructing imine-based scaffolds.[2] While quantitative data for the quinoline analog is less consistently reported in single sources, numerous reviews confirm its facile condensation with various amines and hydrazine derivatives.[1][9]

Olefination Reactions (Wittig and Horner-Wadsworth-Emmons): These reactions are fundamental for converting the aldehyde into an alkene. The choice of ylide (stabilized vs. non-stabilized) dictates the stereochemical outcome (E/Z).

The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate carbanions, is particularly effective for producing predominantly E-alkenes from aldehydes.[10] While specific comparative data is scarce, the general principles of these reactions are applicable to both aldehydes. The electrophilic nature of the aldehyde carbonyl in both substrates suggests they are excellent candidates for these transformations.

Reactivity of the 2-Chloro Substituent

The chloro group at the 2-position of both heterocycles is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen.[11] This allows for the introduction of a wide variety of nucleophiles. Furthermore, the chloro group serves as a handle for transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. Both 2-chloropyridines and 2-chloroquinolines are viable substrates for Suzuki coupling, allowing for the introduction of aryl and heteroaryl groups.

Boronic AcidCoupling PartnerCatalyst SystemYield (%)Reference
4-Chlorophenylboronic acid2-Chloro-5-methylpyridinePd(PPh₃)₄ / K₂CO₃Good (qualitative)[4]
Arylboronic acids5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄ / K₃PO₄Moderate to Good[12]
Phenylboronic acid6,8-Dibromo-4-chloroquinoline-3-carbaldehydePdCl₂(PPh₃)₂ / PCy₃ / K₂CO₃High (qualitative)

Table 2: Representative Suzuki-Miyaura cross-coupling reactions.

The available data indicates that both scaffolds are amenable to Suzuki coupling. The choice of catalyst, ligand, and base is critical for achieving high yields, and may require optimization for specific substrates.[4]

Physicochemical Properties and Commercial Availability

A practical consideration in the selection of a synthetic intermediate is its physical state, stability, and commercial availability.

PropertyThis compound2-Chloroquinoline-3-carbaldehyde
Molecular Formula C₇H₆ClNOC₁₀H₆ClNO
Molecular Weight 155.58 g/mol 191.61 g/mol
Appearance Not specified in detailWhite to yellow crystalline powder[10]
Melting Point Not specified in detail146-152 °C[13]
Commercial Availability Available from specialized suppliers[1]Readily available from major chemical suppliers[10][13]
Representative Pricing Contact supplier for quote[1]~$38 / 1 g[13]

Table 3: Physicochemical properties and commercial availability.

2-Chloroquinoline-3-carbaldehyde is a well-characterized solid that is widely available commercially.[10][13] In contrast, this compound appears to be available from a more limited number of specialized suppliers, and its physical properties are less extensively documented in readily accessible databases.[1]

Conclusion and Strategic Recommendations

Both this compound and 2-chloroquinoline-3-carbaldehyde are highly valuable and versatile intermediates in organic synthesis. The choice between them should be guided by the specific goals of the synthetic campaign.

Choose this compound for:

  • Simpler Scaffolds: When the final target molecule requires a monocyclic pyridine core.

  • Modulation with a Methyl Group: If the electronic or steric properties of the 5-methyl group are desirable for biological activity or to influence subsequent reactions.

  • Potentially Higher Reactivity at the Chloro Position: The less sterically hindered environment around the 2-position compared to the quinoline derivative may facilitate SNAr and cross-coupling reactions, although this is a hypothesis that would require direct comparative kinetic studies.

Choose 2-Chloroquinoline-3-carbaldehyde for:

  • Extended Aromatic Systems: When the larger, more planar quinoline scaffold is required, for instance, in the design of intercalating agents, fluorescent probes, or compounds targeting aromatic-binding pockets.[1]

  • Established and Diverse Reactivity: The chemistry of this aldehyde is extensively reviewed, providing a wealth of established protocols for a wide range of transformations.[9]

  • Commercial Availability and Scalability: Its ready availability from multiple suppliers facilitates its use in both small-scale research and larger-scale synthetic campaigns.

Ultimately, the decision rests on a careful analysis of the desired molecular architecture, the required downstream chemical transformations, and practical considerations such as cost and availability. This guide serves as a foundational resource to aid in that critical decision-making process.

References

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A simple and convenient preparation of this compound imines. Heterocyclic Communications, 8(3), 243-248. [Link]

  • Filo. Between quinoline and pyridine, which one is more reactive towards electrophilic substitution? (2025). [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875. [Link]

  • Al-Zaydi, K. M. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(7), 8473–8488. [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Katritzky, A. R., et al. (1995). Electrophilic reaction of pyridine, quinoline, isoquinoline, their n-oxides and their boron. Heterocycles, 40(2), 813. [Link]

  • ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)aminomethylene malonaldehyde and its synthetic applications. [Link]

  • National Center for Biotechnology Information. (2021). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]

  • Khidre, R. E., & Abdel-Wahab, B. F. (2013). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. International Journal of Organic Chemistry, 2013. [Link]

  • Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2710. [Link]

  • PubMed. (2017). Competition for electrons between pyridine and quinoline during their simultaneous biodegradation. [Link]

  • ResearchGate. (2000). The behavior of 2-chloroquinoline-3-carbaldehyde and 2-oxoquinoline-3-carbaldehyde toward stabilized methylenetriphenylphosphoranes and secondary amines. [Link]

  • National Center for Biotechnology Information. (2019). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Hosmane, R. S., & Liebman, J. F. (2009). Paradoxes and paradigms: Why is quinoline less basic than pyridine or isoquinoline? A classical organic chemical perspective. Structural Chemistry, 20(6), 1085-1089. [Link]

  • ResearchGate. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES+. [Link]

  • Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... (2025). [Link]

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • Al-Masum, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

  • ResearchGate. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES+. [Link]

Sources

A Comparative Guide to Interpreting Mass Spectrometry Fragmentation Patterns of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Analytical Challenge of Substituted Pyridines

Substituted pyridines form the backbone of countless pharmaceuticals, agrochemicals, and functional materials. For researchers in drug development and chemical synthesis, the ability to rapidly and accurately characterize these heterocyclic compounds is paramount. Mass spectrometry (MS), particularly when coupled with gas or liquid chromatography (GC-MS or LC-MS), stands as a cornerstone technique for this purpose.[1][2] However, the rich and often complex fragmentation patterns generated, especially under electron ionization (EI), can be a significant interpretative hurdle.

This guide moves beyond a simple catalog of fragments. It is designed to provide a mechanistic and comparative understanding of how substituent identity and position on the pyridine ring dictate its fragmentation pathways. By understanding the underlying principles of ion stability and reaction mechanisms, you can move from simple spectral matching to confident structural elucidation of novel substituted pyridines. We will focus primarily on Electron Ionization (EI), a "hard" ionization technique that provides rich, reproducible fragmentation patterns ideal for structural analysis.[3][4]

Part 1: The Unsubstituted Pyridine Ring - A Fragmentation Baseline

To interpret the effects of substituents, we must first understand the intrinsic fragmentation behavior of the pyridine molecular ion (m/z 79). Under standard 70 eV electron ionization, the pyridine ring is remarkably stable. The most characteristic fragmentation pathway is the loss of a neutral hydrogen cyanide (HCN) molecule, leading to the formation of a C₄H₄⁺• radical cation at m/z 52.[5] This process is a hallmark of the pyridine nucleus.

The proposed mechanism involves the cleavage of two carbon-nitrogen bonds, resulting in the expulsion of the C2-N-C6 unit as HCN. The resulting m/z 52 ion is a dominant peak in the spectrum and serves as a key diagnostic marker for the pyridine core.

G cluster_0 Pyridine Fragmentation Pyridine_M+ Pyridine M+• (m/z 79) Fragment_52 C₄H₄+• (m/z 52) Pyridine_M+->Fragment_52 - HCN HCN HCN

Caption: Fundamental fragmentation of the pyridine molecular ion.

Part 2: The Influence of Substituents - A Comparative Analysis

The true analytical power of mass spectrometry lies in deciphering how substituents alter the baseline fragmentation. The substituent's electronic properties (electron-donating vs. withdrawing) and its position (ortho, meta, or para) are the primary directors of fragmentation.[6][7]

Effect of Substituent Position: The Ortho Effect

Isomeric compounds often yield distinct mass spectra, and this is particularly true for substituted pyridines due to the "ortho effect." Substituents at the 2-position (ortho to the nitrogen) can interact directly with the ring nitrogen, opening up unique fragmentation channels not available to their 3- (meta) and 4- (para) substituted counterparts.[8]

Case Study: The Picolines (Methylpyridines)

Let's compare the fragmentation of 2-, 3-, and 4-methylpyridine (picoline), all with a molecular ion at m/z 93.

Compound Molecular Ion (M+•) m/z 93 [M-H]+ m/z 92 [M-CH₃]+ m/z 78 [M-HCN]+ m/z 66 Key Differentiator
2-Methylpyridine HighVery High (Base Peak) LowModerateIntense [M-H]⁺ peak due to stable azatropylium ion formation.
3-Methylpyridine High (Base Peak)ModerateLowHighMolecular ion is often the base peak; prominent loss of HCN.
4-Methylpyridine High (Base Peak)ModerateLowHighVery similar to 3-methylpyridine, often indistinguishable by EI-MS alone.

The most striking difference is the intense [M-H]⁺ peak (m/z 92) for 2-methylpyridine. This is attributed to the loss of a hydrogen radical from the methyl group, followed by ring expansion to form a highly stable, seven-membered azatropylium cation. This pathway is significantly less favored for the 3- and 4-isomers, making the m/z 92 peak a powerful diagnostic tool for identifying 2-alkylpyridines.

cluster_picoline Fragmentation of 2-Methylpyridine (m/z 93) mol_ion 2-Picoline M+• (m/z 93) m_minus_h Azatropylium Ion (m/z 92) mol_ion->m_minus_h - H• (Ring Expansion) m_minus_hcn [M-HCN]+• (m/z 66) mol_ion->m_minus_hcn - HCN

Caption: Key fragmentation pathways for 2-methylpyridine.

Effect of Substituent Type: Donors vs. Withdrawers

Electron-Donating Groups (EDGs): -NH₂, -OH, -OR, -Alkyl

EDGs generally stabilize the molecular ion. Their fragmentation is often dominated by processes involving the substituent itself.

  • Aminopyridines (-NH₂): The mass spectrum of 2-aminopyridine (M+• at m/z 94) shows a characteristic sequential loss of two HCN molecules.[9] The initial loss of HCN from the ring gives a fragment at m/z 67.

  • Hydroxypyridines (-OH): These compounds exist in a tautomeric equilibrium with their pyridone forms.[10] This is reflected in the mass spectrum. For example, 2-hydroxypyridine (M+• at m/z 95) shows a prominent loss of carbon monoxide (CO), characteristic of the pyridone tautomer, to yield an ion at m/z 67.[11][12] This CO loss is a key differentiator from aminopyridines.

  • Alkylpyridines (-CH₂R): Besides the ortho effect, longer alkyl chains introduce classic fragmentation mechanisms.

    • Alpha-Cleavage (α-cleavage): The bond between the α- and β-carbon of the alkyl chain breaks, leading to a stable resonance-stabilized ion. This is a very common pathway.[13]

    • McLafferty Rearrangement: If the alkyl chain is three or more carbons long and possesses a γ-hydrogen, a specific rearrangement can occur. This involves the transfer of the γ-hydrogen to the pyridine nitrogen via a six-membered transition state, followed by cleavage of the α-β bond. This produces a characteristic neutral alkene and a new radical cation.[13][14][15][16] This is an extremely useful diagnostic fragmentation.

cluster_mclafferty McLafferty Rearrangement in 3-Propylpyridine mol_ion 3-Propylpyridine M+• (m/z 121) rearranged_ion Rearranged Ion (m/z 93) mol_ion->rearranged_ion γ-H transfer ethylene Ethylene (Neutral Loss)

Caption: McLafferty rearrangement in an alkyl-substituted pyridine.

Electron-Withdrawing Groups (EWGs): -NO₂, -CN, -Halogens

EWGs tend to destabilize the molecular ion, often leading to more complex spectra. Fragmentation is often initiated by the substituent.

  • Nitropyridines (-NO₂): Show characteristic losses of NO (m/z 30) and NO₂ (m/z 46). A rearrangement to a pyridyl nitrite ester (Py-O-N=O) can also lead to the loss of NO, followed by the loss of CO.

  • Halopyridines (-F, -Cl, -Br): Fluoropyridines may show the loss of the fluorine radical or HF.[17] Chloro- and bromopyridines are easily identified by the characteristic isotopic patterns of Cl (M+• and M+2 in a ~3:1 ratio) and Br (M+• and M+2 in a ~1:1 ratio).

Part 3: Experimental Protocols and Methodologies

A robust interpretation of fragmentation patterns relies on high-quality data. The following is a generalized protocol for the analysis of a novel substituted pyridine using GC-MS with electron ionization.

Protocol: GC-MS Analysis of a Substituted Pyridine
  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in 1 mL of a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate, or methanol). The choice of solvent is critical to ensure it does not co-elute with or obscure the analyte peak.

    • Perform serial dilutions to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation (Typical GC-MS Conditions):

    • System: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

    • Injection: 1 µL injection volume, split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • GC Column: A 30 m x 0.25 mm ID capillary column with a 0.25 µm film of a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 10-20 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5-10 minutes to elute any less volatile components.

  • Mass Spectrometer Conditions (EI):

    • Ionization Mode: Electron Ionization (EI).[3]

    • Electron Energy: 70 eV (standard for library matching).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500 (ensure the range covers the expected molecular weight and key fragments).

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to the analyte.

    • Examine the mass spectrum and identify the molecular ion (M+•).

    • Identify major fragment ions and calculate the neutral losses.

    • Compare the observed fragmentation pattern with the principles outlined in this guide (e.g., check for HCN loss, ortho effects, McLafferty rearrangement, etc.).

    • (Optional) Compare the acquired spectrum against spectral libraries (e.g., NIST/Wiley) for tentative identification.

cluster_workflow GC-MS Experimental Workflow prep 1. Sample Prep (1 mg/mL in DCM) inject 2. GC Injection (1 µL, Split Mode) prep->inject sep 3. GC Separation (Capillary Column) inject->sep ionize 4. EI Ionization (70 eV) sep->ionize analyze 5. Mass Analysis (Quadrupole) ionize->analyze detect 6. Detection analyze->detect process 7. Data Processing (Spectrum Interpretation) detect->process

Sources

Navigating the Chlorination of Pyridines: A Guide to Alternatives Beyond Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: January 2026

For decades, phosphorus oxychloride (POCl₃) has been the stalwart reagent for the chlorination of pyridines, a critical transformation in the synthesis of countless pharmaceuticals and agrochemicals. Its reliability and effectiveness are well-documented. However, growing concerns regarding its hazardous nature, corrosive fumes, and the generation of phosphate waste have prompted the synthetic chemistry community to seek safer, more sustainable alternatives. This guide provides an in-depth comparison of viable chlorinating agents that can serve as effective replacements for POCl₃ in pyridine synthesis, with a focus on the chlorination of pyridine-N-oxides to yield valuable 2-chloropyridines. We will delve into the mechanistic nuances, practical applications, and green chemistry metrics of prominent alternatives, namely oxalyl chloride, triphosgene, and thionyl chloride, supported by experimental data to empower researchers in making informed decisions for their synthetic endeavors.

The Enduring Role of POCl₃ and the Impetus for Change

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. In the context of pyridine synthesis, its most common application is the conversion of pyridine-N-oxides to 2-chloropyridines. The reaction is believed to proceed through the formation of a Vilsmeier-Haack-type intermediate.

Caption: Proposed mechanism for the chlorination of pyridine-N-oxide with oxalyl chloride.

Experimental Performance:

A patented procedure for the one-step synthesis of 2-chloropyridine from pyridine-N-oxide using oxalyl chloride and triethylamine reports high yields. The reaction is typically carried out at low temperatures in a solvent like dichloromethane.[1]

Experimental Protocol: Synthesis of 2-Chloropyridine using Oxalyl Chloride [1]

  • To a flask containing pyridine-N-oxide (95g), add dichloromethane (190g), oxalyl chloride (175g), and triethylamine (140g).

  • Stir the reaction mixture at 5°C for 1 hour.

  • Transfer the reaction mixture to a distillation apparatus.

  • Perform vacuum distillation at 70°C and a vacuum of 0.07 MPa to remove the solvent and other volatile components.

  • Increase the temperature to 90°C and continue vacuum distillation at 0.09 MPa to collect the 2-chloropyridine product.

  • This procedure reportedly yields 2-chloropyridine with a purity of 95.6% and a yield of 91.2%.

Triphosgene: A Solid, Safer Alternative to Phosgene

Triphosgene, bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer and more convenient substitute for the highly toxic and gaseous phosgene. It has proven to be an effective reagent for the chlorination of pyridine-N-oxides.

Mechanism of Action:

Triphosgene reacts with pyridine-N-oxide, likely initiated by a nucleophilic attack from the N-oxide oxygen onto one of the carbonyl carbons of triphosgene. This is followed by a cascade of reactions ultimately leading to the formation of 2-chloropyridine. The mechanism is complex and can involve the in-situ generation of phosgene. A recent study on the reaction of 2-methylpyridine-N-oxides with triphosgene suggests the involvement of a-[1][1]sigmatropic rearrangement.[2][3]

Caption: General experimental workflow for pyridine-N-oxide chlorination using triphosgene.

Experimental Performance:

Studies have shown that triphosgene, in the presence of a base such as pyridine or triethylamine, can efficiently chlorinate various alcohols and has been applied to the synthesis of chloropyridines from pyridine-N-oxides.[4][5]

Experimental Protocol: General Procedure for Chlorination of Alcohols using Triphosgene and Pyridine [4]

  • To a solution of the alcohol (1.0 equiv) in dichloromethane, add pyridine (2.0 equiv).

  • Cool the mixture to 0°C and add triphosgene (0.5 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the corresponding chloride.

Note: This is a general procedure for alcohols and may require optimization for pyridine-N-oxide substrates.

Thionyl Chloride: A Readily Available and Reactive Option

Thionyl chloride (SOCl₂) is another common chlorinating agent that can be used as an alternative to POCl₃. It is a reactive liquid that readily converts alcohols and carboxylic acids to the corresponding chlorides.

Mechanism of Action:

The reaction of thionyl chloride with pyridine-N-oxide likely proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion at the 2-position of the pyridine ring, with the expulsion of sulfur dioxide and a chloride ion.

Experimental Performance:

While less commonly cited specifically for the large-scale synthesis of 2-chloropyridine from pyridine-N-oxide compared to oxalyl chloride or triphosgene, thionyl chloride is a powerful chlorinating agent for a wide range of substrates. Its reactivity and the gaseous nature of its byproducts (SO₂ and HCl) make it an attractive option.

Comparative Analysis

To provide a clear overview, the following table summarizes the key features of POCl₃ and its alternatives.

FeaturePhosphorus Oxychloride (POCl₃)Oxalyl Chloride ((COCl)₂)Triphosgene (C₃Cl₆O₃)Thionyl Chloride (SOCl₂)
Physical State LiquidLiquidCrystalline SolidLiquid
Boiling Point 105.8 °C63-64 °CDecomposes79 °C
Byproducts Phosphoric acid derivatives (solid/liquid waste)CO₂, CO (gaseous)CO₂, Phosgene (gaseous)SO₂, HCl (gaseous)
Workup Often complex, requires neutralizationSimple, gaseous byproductsRequires careful handling due to potential phosgene releaseRequires neutralization of HCl
Yields (for 2-chloropyridine) Generally highReported up to 91% [1]Good to excellent [2][3]Moderate to good
Safety Concerns Highly toxic, corrosive, reacts violently with water [2][3]Toxic, corrosive, reacts with waterToxic solid, safer to handle than phosgene but can release itToxic, corrosive, reacts with water

Safety and Handling Considerations

A critical aspect of selecting a chlorinating agent is its safety profile. All the reagents discussed are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Phosphorus Oxychloride (POCl₃): Highly toxic by inhalation and corrosive to skin and eyes. It reacts violently with water, releasing toxic and corrosive fumes.[2][3]

  • Oxalyl Chloride ((COCl)₂): Toxic and corrosive. It also reacts with water, although less violently than POCl₃. Inhalation can cause severe respiratory tract irritation.[6]

  • Triphosgene (C₃Cl₆O₃): A solid, which makes it easier and safer to handle than gaseous phosgene. However, it can decompose to release phosgene, especially upon heating or in the presence of nucleophiles. It is toxic and corrosive.[7]

  • Thionyl Chloride (SOCl₂): Toxic and corrosive. It reacts with water to produce SO₂ and HCl, both of which are toxic and corrosive gases.

Green Chemistry Assessment: A Move Towards Sustainability

The principles of green chemistry encourage the use of methodologies that reduce or eliminate the use and generation of hazardous substances. When evaluating chlorinating agents, metrics such as Atom Economy and the Environmental Factor (E-factor) are invaluable.

Atom Economy is a measure of the efficiency of a reaction in converting reactants to the desired product.

E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process.

Let's consider the theoretical atom economy for the chlorination of pyridine-N-oxide to 2-chloropyridine:

  • Using POCl₃: The balanced equation is complex, but a simplified view shows that a significant portion of the phosphorus and oxygen atoms from POCl₃ end up in the phosphoric acid waste, leading to a lower atom economy.

  • Using Oxalyl Chloride: The byproducts are CO and CO₂, which are not incorporated into the final product. The atom economy is calculated as: (MW of 2-chloropyridine) / (MW of pyridine-N-oxide + MW of oxalyl chloride) * 100

  • Using Triphosgene: The byproducts are CO₂, and potentially phosgene which is then consumed, leading to a complex atom economy calculation. However, the generation of gaseous byproducts is generally favorable from a process perspective.

In general, reagents like oxalyl chloride and triphosgene that produce gaseous byproducts lead to a more favorable E-factor as they simplify product isolation and reduce solid or liquid waste streams. The move away from phosphorus-based reagents aligns with the green chemistry principle of minimizing derivatization and auxiliary substances.

Conclusion

While phosphorus oxychloride has been a reliable workhorse for pyridine chlorination, the landscape of synthetic chemistry is shifting towards safer and more sustainable practices. Oxalyl chloride and triphosgene, in particular, have emerged as highly effective alternatives, offering high yields, cleaner reaction profiles with gaseous byproducts, and improved safety in handling (especially for solid triphosgene). Thionyl chloride also remains a viable option.

The choice of a chlorinating agent will ultimately depend on a variety of factors, including the specific substrate, scale of the reaction, available equipment, and cost considerations. However, by understanding the mechanisms, experimental performance, safety profiles, and green chemistry metrics of these alternatives, researchers can make more informed and responsible decisions, paving the way for a new generation of more sustainable and efficient pyridine syntheses.

References

  • Sigma-Aldrich.
  • PubChem. Phosphorus oxychloride.
  • CN105669535A.
  • Villalpando, A.; et al. Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols. Chem. Commun., 2015, 51, 15075-15078.
  • Couturier, C.; et al. A decade review of triphosgene and its applications in organic reactions. RSC Adv., 2021, 11, 15856-15878.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice. Oxford University Press, 1998.
  • Sheldon, R. A. Green chemistry and catalysis. Angew. Chem. Int. Ed., 2007, 46, 2970-2972.
  • Chen, B.; et al. Rapid and Effective Reaction of 2-Methylpyridin-N-oxides with Triphosgene via a-[1][1]Sigmatropic Rearrangement: Mechanism and Applications. J. Org. Chem., 2021 , 86, 9441-9450.

Sources

A Researcher's Guide to Lewis Acid Catalysts for Condensation Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the formation of carbon-carbon and carbon-heteroatom bonds through condensation reactions is fundamental. The efficiency and selectivity of these transformations are often dictated by the choice of catalyst. Lewis acid catalysis, in particular, has emerged as a powerful strategy for activating substrates and steering reaction pathways.[1] This guide provides an in-depth comparative analysis of various Lewis acid catalysts, moving beyond a simple catalog of options to explore the causal relationships between catalyst properties and reaction outcomes. Our focus is on providing researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific synthetic challenges.

Part 1: The Fundamental Principle: Lewis Acid Activation of Carbonyls

At its core, a Lewis acid acts as an electron pair acceptor.[1] In the context of condensation reactions, the most common role of a Lewis acid catalyst is to coordinate with a lone pair of electrons on the carbonyl oxygen of an aldehyde or ketone. This coordination polarizes the carbonyl group, withdrawing electron density from the carbon atom and rendering it significantly more electrophilic.[1][2] This "activation" dramatically lowers the energy barrier for nucleophilic attack by an enol, enolate, or other nucleophilic species, thereby accelerating the reaction rate.[1]

Caption: General mechanism of carbonyl activation by a Lewis acid catalyst.

Part 2: A Comparative Overview of Key Lewis Acid Catalyst Classes

The choice of a Lewis acid is a critical experimental parameter that hinges on factors such as substrate compatibility, desired reactivity, solvent system, and tolerance to air and moisture.

The Classics: Traditional Metal Halides (AlCl₃, FeCl₃, SnCl₄, BF₃)

For decades, metal halides like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) have been the go-to Lewis acids for reactions like Friedel-Crafts acylation.[3]

  • Strengths : Their primary advantage is high reactivity coupled with low cost, making them suitable for large-scale industrial applications.[4]

  • Weaknesses & Experimental Causality : These catalysts are notoriously sensitive to moisture, necessitating strictly anhydrous reaction conditions. A significant drawback, particularly in acylations, is that the catalyst forms a strong complex with the carbonyl group of the product.[4] This product inhibition means that stoichiometric or even super-stoichiometric amounts of the "catalyst" are required. Consequently, the reaction workup involves quenching with water, which hydrolyzes the metal halide and generates substantial amounts of corrosive acidic waste, posing significant environmental and handling challenges.[3][5]

The Modern Workhorses: Water-Tolerant Metal Triflates (Sc(OTf)₃, Yb(OTf)₃, Ln(OTf)₃)

The development of lanthanide triflates, particularly scandium(III) triflate (Sc(OTf)₃), marked a paradigm shift in Lewis acid catalysis.[5][6] The triflate (CF₃SO₃⁻) anion is the conjugate base of a superacid, making it an exceptionally stable and non-coordinating counterion.

  • Strengths & Experimental Causality : The high Lewis acidity and oxophilicity of the Sc³⁺ ion, combined with the stability of the triflate anion, result in a catalyst that is remarkably stable in water.[7][8] This water tolerance is a game-changer, as it permits reactions to be run in aqueous media or protic solvents, aligning with the principles of green chemistry.[6][9] Unlike AlCl₃, Sc(OTf)₃ does not complex irreversibly with the product, allowing it to be used in truly catalytic amounts (typically 0.1–5 mol%). Furthermore, its stability allows for straightforward recovery from aqueous layers and reuse across multiple reaction cycles, a significant economic and environmental advantage.[6][10]

  • Weaknesses : The primary drawback of lanthanide triflates is their higher initial cost compared to traditional metal halides. However, this is often offset by the low catalyst loadings required and the potential for recycling.

Versatile & Eco-Friendly Alternatives: InCl₃ and Bi(NO₃)₃

Salts of indium and bismuth have carved out a niche as effective, often milder, and environmentally benign Lewis acid catalysts.

  • Indium(III) Chloride (InCl₃) : Like lanthanide triflates, InCl₃ is a water-tolerant Lewis acid that can catalyze a wide array of condensation reactions, including Aldol, Biginelli, and Diels-Alder reactions, often in aqueous media.[11][12][13][14] Its versatility and moderate cost make it an attractive alternative.

  • Bismuth(III) Nitrate (Bi(NO₃)₃) : Bismuth salts are valued for their low toxicity and cost-effectiveness.[15] Bismuth nitrate has proven to be a highly efficient catalyst for synthesizing various heterocyclic compounds, often under mild, solvent-free conditions, and is compatible with sensitive functional groups.[15][16][17]

Catalyst_Selection start Start: Condensation Reaction q1 Is water/protic solvent required? start->q1 q2 Is highest reactivity paramount & cost critical? q1->q2 No triflates Use Water-Tolerant Catalysts: Sc(OTf)₃, InCl₃, Ln(OTf)₃ q1->triflates Yes q3 Is catalyst recovery & reuse a priority? q2->q3 No halides Use Traditional Halides: AlCl₃, FeCl₃ (under anhydrous conditions) q2->halides Yes q4 Is low toxicity a key concern? q3->q4 No q3->triflates Yes q4->triflates No bismuth Consider Bismuth Salts: Bi(NO₃)₃ q4->bismuth Yes Protocol_Workflow cluster_Setup Reaction Setup cluster_Process Reaction & Workup cluster_Analysis Purification & Recovery a Combine Aldehyde, β-Ketoester, Urea b Add Sc(OTf)₃ (5 mol%) a->b c Heat at 100°C with stirring b->c d Monitor by TLC c->d e Cool to RT, Add Cold Water d->e f Filter Solid Product e->f g Wash with Cold EtOH f->g i Evaporate Filtrate to Recover Catalyst f->i Aqueous Filtrate h Dry Product g->h

Sources

A Senior Application Scientist's Guide to 2-Chloro-5-methylpyridine-4-carbaldehyde Isomers: Synthesis, Properties, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel and effective compounds. Among the myriad of heterocyclic scaffolds, substituted pyridines hold a privileged position due to their prevalence in biologically active molecules. This guide provides an in-depth technical comparison of the synthesis and properties of 2-Chloro-5-methylpyridine-4-carbaldehyde and its isomers, offering field-proven insights and experimental data to inform your research and development endeavors.

Introduction to 2-Chloro-5-methylpyridine-4-carbaldehyde and its Isomers

2-Chloro-5-methylpyridine-4-carbaldehyde and its structural isomers, 2-chloro-3-methylpyridine-4-carbaldehyde and 2-chloro-6-methylpyridine-4-carbaldehyde, are valuable intermediates in organic synthesis. The presence of a chlorine atom, a methyl group, and a formyl group on the pyridine ring provides multiple points for diversification, making them attractive starting materials for the generation of compound libraries in drug discovery and agrochemical research. The specific substitution pattern of each isomer influences its reactivity, physicochemical properties, and ultimately, its utility in various synthetic applications.

This guide will delve into the synthetic routes for these isomers, with a particular focus on providing actionable experimental protocols. Furthermore, we will present a comparative analysis of their properties and explore alternative synthetic precursors, equipping you with the knowledge to make informed decisions in your synthetic strategies.

Comparative Synthesis of Chloromethylpyridine-4-carbaldehyde Isomers

The introduction of a formyl group onto a substituted pyridine ring can be achieved through several synthetic strategies. The most common and industrially scalable methods include the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation. The choice of method is often dictated by the substitution pattern of the starting pyridine and the desired regioselectivity.

Vilsmeier-Haack Formylation: A Versatile Approach

This established protocol for the 3-carbaldehyde isomer suggests that a similar approach is highly plausible for the synthesis of the 4-carbaldehyde target. The key would be the regioselectivity of the Vilsmeier-Haack reaction on the 2-chloro-5-methylpyridine starting material. The electronic and steric effects of the chloro and methyl substituents will direct the position of formylation.

Conceptual Synthetic Workflow: Vilsmeier-Haack Formylation

Vilsmeier_Haack reagents POCl₃ + DMF vilsmeier Vilsmeier Reagent (Electrophile) reagents->vilsmeier Formation intermediate Iminium Salt Intermediate vilsmeier->intermediate start 2-Chloro-5-methylpyridine start->intermediate Electrophilic Attack product 2-Chloro-5-methylpyridine-4-carbaldehyde intermediate->product Hydrolysis hydrolysis Aqueous Workup (Hydrolysis) hydrolysis->product Ortho_Lithiation start 2-Chloro-5-methylpyridine intermediate Aryllithium Intermediate start->intermediate Deprotonation base Strong Base (e.g., LDA) base->intermediate lithiation Lithiation lithiation->intermediate product 2-Chloro-5-methylpyridine-4-carbaldehyde intermediate->product Formylation dmf DMF (Formyl Source) dmf->product quench Electrophilic Quench quench->product

Caption: Conceptual workflow for synthesis via ortho-lithiation and formylation.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of the 2-Chloro-5-methylpyridine-4-carbaldehyde isomers are critical for their handling, reactivity, and application in drug discovery. The position of the methyl and formyl groups influences properties such as polarity, boiling point, and solubility. Below is a table summarizing the computed properties of the target compound, sourced from PubChem. [1]

Property 2-Chloro-5-methylpyridine-4-carbaldehyde
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
XLogP3 1.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 155.0137915 Da

| Topological Polar Surface Area | 30.0 Ų |

Data sourced from PubChem CID 53485445. [1] While experimental data for direct comparison of all isomers is not available in the cited literature, it can be inferred that the substitution pattern will affect the dipole moment and crystal packing, leading to differences in melting points, boiling points, and solubility in various solvents.

Spectroscopic Characterization

Definitive characterization of the synthesized isomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete experimental dataset for 2-Chloro-5-methylpyridine-4-carbaldehyde is not provided in the search results, the expected spectral features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the aldehydic proton (typically in the range of 9-10 ppm), and a singlet for the methyl group protons. The coupling patterns of the aromatic protons would be indicative of their relative positions.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will appear at a characteristic downfield shift (around 190 ppm). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups. [8][9]* IR Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1690-1715 cm⁻¹.

  • Mass Spectrometry: Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound, and the isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

For the starting material, 2-chloro-5-methylpyridine, ¹H NMR data is available, which can serve as a reference for monitoring the formylation reaction. [6]

Application in Drug Discovery and Comparative Utility

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals. [10][11]The 2-chloro-5-methylpyridine core is a key intermediate in the synthesis of various active ingredients. [1][12]The introduction of a 4-carbaldehyde group provides a versatile handle for further synthetic transformations, such as:

  • Reductive amination: To introduce diverse amine functionalities.

  • Wittig and related reactions: For the formation of carbon-carbon double bonds.

  • Oxidation: To form the corresponding carboxylic acid.

  • Condensation reactions: With various nucleophiles to build more complex heterocyclic systems.

The choice between 2-Chloro-5-methylpyridine-4-carbaldehyde and its isomers, or indeed other substituted pyridine building blocks, will depend on the desired final structure and the intended biological target. The specific substitution pattern can significantly influence the molecule's ability to interact with a biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. [13]

Alternative Scaffolds and Building Blocks

While 2-Chloro-5-methylpyridine-4-carbaldehyde is a valuable building block, researchers should also consider alternative scaffolds to explore a wider chemical space in their drug discovery programs. [14][15]Some alternatives include:

  • Other substituted pyridine-4-carbaldehydes: Varying the substituents at the 2- and 5-positions can modulate the electronic and steric properties of the molecule.

  • Pyrazine, pyrimidine, and pyridazine-carbaldehydes: These isomeric diazine scaffolds offer different hydrogen bonding patterns and electronic distributions.

  • Fused heterocyclic carbaldehydes: Quinoline- and isoquinoline-carbaldehydes provide a more rigid and extended scaffold. [2] The selection of a particular scaffold should be guided by a thorough understanding of the structure-activity relationship (SAR) of the target of interest. [16][17]

Experimental Protocols

While a specific protocol for the 4-carbaldehyde isomer is not available, the following detailed protocol for the synthesis of the regioisomeric 2-chloro-5-methylpyridine-3-carbaldehyde via the Vilsmeier-Haack reaction serves as an excellent starting point and a representative procedure for this class of transformation. [6][7] Synthesis of this compound

Materials and Reagents:

  • N-benzyl-N-(1-propenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-benzyl-N-(1-propenyl)acetamide in DMF, cooled in an ice bath, add POCl₃ dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified period to allow for the formation of the Vilsmeier reagent and the subsequent cyclization and formylation.

  • Upon completion of the reaction (monitored by TLC), carefully quench the reaction mixture by pouring it onto crushed ice and neutralizing with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Note: The specific quantities, reaction times, and purification conditions should be optimized for the synthesis of the 4-carbaldehyde isomer. Careful monitoring of the reaction progress is essential.

Conclusion

2-Chloro-5-methylpyridine-4-carbaldehyde and its isomers are valuable and versatile building blocks in synthetic chemistry. This guide has provided a comparative overview of their synthesis, properties, and potential applications, with a focus on providing practical insights for researchers in drug discovery and related fields. While a direct, validated synthetic protocol for the 4-carbaldehyde isomer remains to be published, the methodologies presented for related compounds offer a strong foundation for its successful synthesis. The strategic choice of this or alternative building blocks, guided by an understanding of their comparative properties and reactivity, will undoubtedly contribute to the advancement of new and innovative chemical entities.

References

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF this compound IMINES. Heterocyclic Communications, 8(3), 243-248. [Link]

  • Simple and convenient preparation of this compound imines. (2002). ResearchGate. [Link]

  • 2-Chloro-5-methylpyridine-4-carboxaldehyde. (n.d.). PubChem. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(1), 1-28. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2004). Indian Journal of Chemistry - Section B, 43B(1), 181-185. [Link]

  • Preparation of 2-chloro-5-methylpyridine. (1984).
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry, 62(24), 11217-11236. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate. [Link]

  • Design, synthesis and evaluation of a PLG tripeptidomimetic based on a pyridine scaffold. (2007). Bioorganic & Medicinal Chemistry, 15(15), 5147-5155. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]

  • The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (2003).
  • Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. [Link]

  • Process for making 2-chloro-5-methylpyridine. (2017).
  • Scaffold-Based Drug Design. (n.d.). BioSolveIT. [Link]

  • The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. (n.d.). [Link]

  • 13C DEPT NMR 1D Spectrum. (n.d.). University of Utah. [Link]

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  • 13.13 Uses of 13C NMR Spectroscopy. (n.d.). NC State University Libraries. [Link]

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A Senior Application Scientist's Guide to Validating the Regioselectivity of Electrophilic Substitution on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, a comprehensive understanding of the reactivity and regioselectivity of heteroaromatic compounds is paramount. Pyridine, a fundamental scaffold in a vast array of pharmaceuticals and functional materials, presents a classic yet enduring challenge in electrophilic aromatic substitution (EAS). This guide provides an in-depth technical comparison of methodologies for effecting and validating the regioselectivity of electrophilic substitution on the pyridine ring, grounded in mechanistic principles and supported by experimental data.

The Electronic Landscape of the Pyridine Ring: A Reluctant Participant in Electrophilic Substitution

Pyridine's reactivity in electrophilic aromatic substitution is fundamentally governed by the electronic properties of the nitrogen heteroatom. Unlike benzene, pyridine is significantly less reactive towards electrophiles.[1] This reluctance stems from two primary factors:

  • Inductive Electron Withdrawal: The electronegative nitrogen atom inductively withdraws electron density from the entire ring, making it less nucleophilic and thus less attractive to electrophiles.[1]

  • Protonation/Lewis Acid Coordination: The basic lone pair of electrons on the nitrogen readily interacts with the acidic reagents or catalysts often employed in EAS reactions. This forms a pyridinium salt, which further deactivates the ring to an even greater extent than nitrobenzene.

When electrophilic substitution is forced to occur, the position of attack is a critical consideration. The regioselectivity is dictated by the stability of the cationic intermediate, known as the Wheland intermediate or sigma complex.

dot

Pyridine_N-Oxide_Strategy Pyridine Pyridine N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation (e.g., m-CPBA) Substituted_N_Oxide 4-Substituted Pyridine N-Oxide N_Oxide->Substituted_N_Oxide Electrophilic Substitution (e.g., HNO₃/H₂SO₄) Substituted_Pyridine 4-Substituted Pyridine Substituted_N_Oxide->Substituted_Pyridine Deoxygenation (e.g., PCl₃)

Caption: The pyridine N-oxide strategy workflow.

This approach offers several advantages:

  • Milder Reaction Conditions: The activated ring of pyridine N-oxide allows for electrophilic substitution under significantly milder conditions compared to pyridine itself.

  • Altered Regioselectivity: The primary product is the 4-substituted isomer, providing access to a different substitution pattern. [2]* High Yields: The reactions are generally higher yielding than direct substitutions on pyridine.

ReactionReagents and ConditionsMajor ProductTypical Yield
Nitration Fuming HNO₃, conc. H₂SO₄, 90°C4-Nitropyridine-N-oxide~90%
Bromination Br₂, fuming H₂SO₄4-Bromopyridine-N-oxideGood

Experimental Protocols for Validation

To empirically validate the regioselectivity of these reactions, the following detailed protocols can be employed.

Protocol 1: Direct Nitration of Pyridine

This protocol is adapted from established procedures and requires stringent safety precautions due to the harsh conditions.

Materials:

  • Potassium nitrate (KNO₃)

  • Fuming sulfuric acid (20% SO₃)

  • Pyridine

  • Ice

  • Sodium carbonate (Na₂CO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a thick-walled, sealed reaction vessel, carefully combine fuming sulfuric acid and potassium nitrate.

  • Cool the mixture in an ice bath and slowly add pyridine with vigorous stirring.

  • Seal the vessel and heat it in a protected oil bath or sand bath to 300°C for 24 hours.

  • After cooling the vessel completely, cautiously pour the reaction mixture over a large amount of crushed ice.

  • Neutralize the acidic solution by slowly adding saturated sodium carbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be analyzed to determine the isomer distribution.

Protocol 2: Nitration of Pyridine via the N-Oxide Route

This two-step protocol involves the initial synthesis of pyridine N-oxide, followed by its nitration.

Step 1: Synthesis of Pyridine N-Oxide

  • Materials: Pyridine, glacial acetic acid, 30% hydrogen peroxide.

  • Procedure:

    • In a round-bottom flask, dissolve pyridine in glacial acetic acid.

    • Heat the solution to 70-80°C and add 30% hydrogen peroxide dropwise with stirring.

    • Maintain the temperature for 3 hours, then increase to 100°C for an additional 2 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude pyridine N-oxide.

Step 2: Nitration of Pyridine N-Oxide

  • Materials: Pyridine N-oxide, concentrated sulfuric acid, fuming nitric acid.

  • Procedure:

    • To a flask containing pyridine N-oxide, add concentrated sulfuric acid and heat to 90°C.

    • Add a mixture of concentrated sulfuric acid and fuming nitric acid dropwise, maintaining the temperature at 90°C.

    • After the addition is complete, continue heating for an additional 8 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent.

    • The crude 4-nitropyridine-N-oxide can then be deoxygenated (e.g., with PCl₃) to yield 4-nitropyridine.

Analytical Validation of Regioselectivity

Accurate determination of the product isomer distribution is crucial for validating the regioselectivity of the substitution reaction. A combination of chromatographic separation and spectroscopic analysis is typically employed.

Protocol 3: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the isomers of the substituted pyridine. [3] Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic isomers (e.g., a DB-5 or equivalent).

  • Mass Spectrometer: Capable of electron ionization (EI).

  • Injector Temperature: 250°C

  • Oven Program: Start at 70°C for 2 minutes, ramp at 3°C/minute to 150°C, then at 20°C/minute to 250°C, and hold for 3 minutes. [4]* Carrier Gas: Helium at a constant flow of 1.0 mL/minute. [4]* MS Detector: Scan range of 50-200 amu.

Procedure:

  • Prepare a standard solution of the crude reaction product in a suitable solvent (e.g., dichloromethane or methanol).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • The different isomers will be separated based on their retention times in the GC column.

  • The mass spectrometer will provide a mass spectrum for each separated component, allowing for their identification based on their molecular ion and fragmentation patterns.

  • The relative peak areas in the chromatogram can be used to determine the quantitative ratio of the different isomers.

Protocol 4: Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for distinguishing between the different isomers of substituted pyridines due to the characteristic chemical shifts and coupling patterns of the ring protons. [5] Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Dissolve a sample of the crude product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Analyze the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The distinct chemical shifts and coupling constants of the protons on the substituted pyridine ring will allow for the identification and quantification of each isomer.

    • 3-Substituted Pyridine: Will show a characteristic set of signals for the protons at the 2, 4, 5, and 6 positions.

    • 4-Substituted Pyridine: Will exhibit a more symmetrical pattern, with two distinct signals for the protons at the 2,6 and 3,5 positions.

  • The integral of the peaks corresponding to each isomer can be used to determine their relative abundance in the mixture. For more complex mixtures, 2D NMR techniques such as COSY and HMBC may be necessary for unambiguous signal assignment. [6] dot

Caption: A typical analytical workflow for validating regioselectivity.

Conclusion

Validating the regioselectivity of electrophilic substitution on the pyridine ring is a multifaceted process that combines a deep understanding of reaction mechanisms with rigorous experimental and analytical techniques. While direct substitution on the electron-deficient pyridine ring is challenging and typically yields the 3-substituted product under harsh conditions, the pyridine N-oxide strategy provides a milder and more efficient route to 4-substituted pyridines. By employing the detailed protocols for synthesis and analysis outlined in this guide, researchers can confidently control and validate the regioselectivity of their reactions, enabling the targeted synthesis of a wide range of valuable pyridine-based compounds.

References

  • Química Orgánica. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]

  • Domingo, L. R., & Aurell, M. J. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 47(10), 5193–5202. [Link]

  • Quora. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Retrieved from [Link]

  • Friedrich, M., & Manolikakes, G. (2021). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. [Link]

  • Friedrich, M., & Manolikakes, G. (2021). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. [Link]

  • Capozzi, M. A. M., & Capuano, L. (2005). Electrophilic Substitution In Azines. Letters in Organic Chemistry, 2(7), 634-637. [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Sanford, M. S., et al. (2018). The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides. Chemical Science, 9(3), 669-674. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Electrophilic Substitution of Pyrido[2,3,4-kl]- acridines. Retrieved from [Link]

  • Unknown. (n.d.). Chapter 5. Retrieved from [Link]

  • Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Retrieved from [Link]

  • Friedrich, M., & Manolikakes, G. (2021). Base-mediated C4-selective C-H-sulfonylation of pyridine. ResearchGate. Retrieved from [Link]

  • Química Orgánica. (n.d.). Electrophilic substitution at position 4 of pyridine. Retrieved from [Link]

  • Katiyar, D. (n.d.). Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine. Retrieved from [Link]

  • ATSDR. (n.d.). 55 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482. [Link]

  • ResearchGate. (2025). Electrophilic substitutions and HOMOs in azines and purines. Retrieved from [Link]

  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • Kass, S. R., & Hare, M. (2007). Regioselectivity of pyridine deprotonation in the gas phase. The Journal of organic chemistry, 72(5), 1643–1648. [Link]

  • Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3649. [Link]

  • Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate. Retrieved from [Link]

  • Kumar, D., et al. (2020). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry, 59(17), 12094–12105. [Link]

  • Wang, Y., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules (Basel, Switzerland), 23(10), 2664. [Link]

  • Watson, D. A., et al. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 139(4), 1499-1502. [Link]

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  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]

  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Chloro-5-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final and arguably most critical phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-5-methylpyridine-3-carbaldehyde, ensuring the safety of personnel and the protection of our environment. Our focus is to empower you with the knowledge to manage this hazardous waste stream responsibly, grounded in scientific principles and regulatory compliance.

Understanding the Compound: Hazard Profile of this compound

Before delving into disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. This chlorinated pyridine derivative possesses a combination of functional groups—an aldehyde and a chlorinated aromatic ring—that dictate its toxicological and chemical properties.

PropertyValueSource
Molecular Formula C₇H₆ClNO[1]
Molecular Weight 155.58 g/mol [1][2]
Appearance Solid
Boiling Point 265.511 °C at 760 mmHg[1]
Flash Point 114.377 °C[1]
Density 1.27 g/cm³[1]

While specific toxicological data for this compound is not extensively published, the structural motifs suggest potential for skin, eye, and respiratory irritation.[3][4] Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.[4] Aldehydes are known to be reactive and can be sensitizers. Therefore, treating this compound as a hazardous substance is a necessary and prudent measure.

Part 1: Immediate Safety and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Adherence to appropriate personal protective equipment (PPE) protocols is non-negotiable. The level of PPE should be determined by a thorough risk assessment of the specific handling and disposal tasks.

Minimum PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves are essential. Given the chlorinated nature of the compound, nitrile gloves may not offer sufficient protection for prolonged contact. It is crucial to consult the glove manufacturer's compatibility chart.[5] For many halogenated hydrocarbons, butyl rubber or laminate gloves are a more protective choice.

  • Body Protection: A fully-buttoned laboratory coat is the minimum requirement. For larger quantities or in situations with a higher risk of splashing, chemical-resistant aprons or coveralls should be utilized.[6]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

OSHA's Personal Protective Equipment Standards (29 CFR 1910 Subpart I) provide the regulatory framework for PPE selection and use in the United States. [7]

Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide

The recommended and most environmentally sound method for the disposal of this compound is through a licensed hazardous waste disposal company, with the ultimate treatment being high-temperature incineration.[8][9][10]

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of a safe and compliant waste management program.

  • Designated Waste Container: Use a dedicated, clearly labeled, and compatible waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads). The container must be in good condition, with a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a complete and accurate description of the contents, including the full chemical name: "this compound".

  • Incompatible Materials: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.

Step 2: On-Site Storage

Proper storage of hazardous waste pending disposal is critical to prevent accidents and ensure regulatory compliance.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. This area should be well-ventilated, away from sources of ignition, and secure.

  • Secondary Containment: The waste container should be placed in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.

  • Accumulation Time Limits: Be aware of and adhere to the regulatory time limits for accumulating hazardous waste on-site.

Step 3: Arranging for Disposal

Disposal of hazardous waste is a regulated activity.

  • Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource for arranging hazardous waste disposal. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Waste Profile Sheet: You will likely need to complete a waste profile sheet. This document provides the disposal company with detailed information about the chemical composition and hazards of the waste.

  • Packaging for Transport: Follow the instructions provided by your EHS department and the disposal company for packaging the waste for transport. This may include specific requirements for container types, labeling, and manifests.

Part 3: Disposal Methodologies: The Scientific Rationale

The preferred disposal method for halogenated organic compounds like this compound is high-temperature incineration.

High-Temperature Incineration

Why it's the preferred method:

  • Complete Destruction: Incineration at high temperatures (typically >1000°C) in a specially designed hazardous waste incinerator ensures the complete destruction of the organic molecule.[8][9]

  • Prevention of Environmental Release: This process breaks the compound down into simpler, less harmful components, primarily carbon dioxide, water, and hydrogen chloride.

  • Acid Gas Scrubbing: Hazardous waste incinerators are equipped with sophisticated air pollution control systems, including scrubbers, to neutralize and remove the hydrogen chloride gas generated during the combustion of chlorinated waste.[11]

Regulatory Framework:

The operation of hazardous waste incinerators is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Clean Air Act.[11][12] These regulations establish stringent performance standards, including a destruction and removal efficiency (DRE) of 99.99% for the principal organic hazardous constituents.[9][10]

Chemical Neutralization: A Cautious Consideration

While chemical neutralization can be a viable disposal method for some reactive chemicals, its application to this compound in a standard laboratory setting is not recommended without specific, validated procedures and a thorough understanding of the reaction products.

  • Aldehyde Reactivity: Aldehydes can be oxidized or reduced. However, the reaction of this specific molecule with common laboratory oxidizing or reducing agents has not been well-characterized in the context of waste neutralization. The resulting products could be equally or more hazardous.

  • Halogenated Byproducts: Incomplete reactions or side reactions could generate other hazardous halogenated organic compounds.

Any consideration of chemical neutralization should only be undertaken by trained professionals, likely as part of a formal treatability study, and in consultation with your EHS department.

Landfill Disposal: Not a Viable Option

Direct landfilling of untreated this compound is not a permissible or environmentally responsible disposal method. Halogenated organic compounds are generally persistent and can leach from landfills, contaminating soil and groundwater.

Part 4: Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and the spilled substance into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Report: Report the spill to your supervisor and EHS department.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizing the Disposal Workflow

DisposalWorkflow Figure 1: Disposal Workflow for this compound cluster_Lab Laboratory Procedures cluster_EHS EHS & Waste Management cluster_Disposal Final Disposition A 1. Waste Generation B 2. Segregation into Labeled, Compatible Container A->B C 3. Temporary Storage in Satellite Accumulation Area B->C D 4. Request for Disposal C->D E 5. Waste Profile & Packaging D->E F 6. Transport by Licensed Hazardous Waste Hauler E->F G 7. High-Temperature Incineration at Permitted Facility F->G

Caption: A streamlined workflow for the compliant disposal of this compound.

Conclusion: A Commitment to Safety and Stewardship

The responsible disposal of this compound is a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and scientists can ensure that this final step in the chemical lifecycle is conducted with the same rigor and attention to detail as the innovative research it facilitates. Always consult your institution's specific policies and your EHS department for guidance tailored to your location and regulations.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Combustors: National Emission Standards for Hazardous Air Pollutants (NESHAP). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Guidance Manual for Hazardous Waste Incinerator Permits. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 264 Subpart O -- Incinerators. Retrieved from [Link]

  • MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. Retrieved from [Link]

  • International Enviroguard. (2019, April 8). OSHA Regulations for Chemical Protective Clothing. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, June 25). Clean Air Act Guidelines and Standards for Waste Management. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methylpyridine-4-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Real Safety. (2023, October 26). PPE for Hazardous Chemical Handling: Best Practices and Considerations. Retrieved from [Link]

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). Simple and convenient preparation of this compound imines.
  • ACTenviro. (2023, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Safe Work Australia. (2014). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GHS Classification Summary. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US6531634B1 - Non-hazardous oxidative neutralization of aldehydes.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Google Patents. (n.d.). US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylpyridine-3-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Lion Technology Inc. (2019). IS IT A RCRA HAZARDOUS WASTE? Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2008). Guideline for Disinfection and Sterilization in Healthcare Facilities. Retrieved from [Link]

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • The University of Memphis. (n.d.). Selection and Use of Chemical Disinfectants. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023, November 28). Neutralization of Germicides. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 2-Chloro-5-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a crucial intermediate in the synthesis of novel chemical entities, 2-Chloro-5-methylpyridine-3-carbaldehyde is a compound of significant interest in pharmaceutical and materials science research. Its pyridine core, substituted with both a reactive carbaldehyde and a chloro group, offers versatile handles for molecular elaboration. However, this reactivity also necessitates a rigorous and informed approach to its handling, storage, and disposal.

This guide moves beyond a simple checklist, providing a procedural and scientific framework for safely managing this compound in a laboratory setting. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their experimental work.

Hazard Assessment: An Expert's Perspective

While comprehensive toxicological data for this compound is not extensively published, a professional assessment mandates an evaluation based on its chemical structure and data from closely related analogs. The presence of a chlorinated pyridine ring and an aldehyde functional group suggests potential for irritation, sensitization, and toxicity. Safety Data Sheets (SDS) for this compound and its structural relatives indicate that it should be handled as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation[1][2][3].

A conservative approach is warranted. For instance, the closely related compound 2-Chloro-5-(chloromethyl)pyridine is classified as corrosive, causing severe skin burns and eye damage[4][5]. Given the structural similarities, it is scientifically prudent to adopt stringent safety protocols appropriate for a corrosive and irritant substance until more specific data becomes available.

Table 1: GHS Classification and Precautionary Statements

Hazard Class Classification Precautionary Statements
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[4] P264: Wash hands thoroughly after handling.[1][6] P270: Do not eat, drink or smoke when using this product.[1][6] P301+P317: IF SWALLOWED: Get medical help.[1]
Skin Corrosion/Irritation Assumed Category 1B/2 (Causes severe skin burns/irritation)[3][4][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1]
Serious Eye Damage/Irritation Assumed Category 1 (Causes serious eye damage)[4][5][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

| Environmental Hazard | Avoid release to the environment.[1] | P273: Avoid release to the environment.[1] |

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not merely a regulatory requirement; it is the primary barrier between the researcher and potential chemical exposure. The following protocol is designed to provide comprehensive protection during all phases of handling.

Core PPE Requirements
  • Engineering Controls: All manipulations, including weighing, transferring, and preparing solutions of this compound, must be conducted within a certified chemical fume hood to prevent inhalation of dusts or vapors[6].

  • Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[1][8]. Due to the potential for corrosivity, a full face shield must be worn over the goggles whenever there is a risk of splashing[7].

  • Skin and Body Protection: A flame-retardant lab coat is mandatory. For operations involving significant quantities or risk of splash, a PVC or other chemically resistant apron should be worn. Wear fire/flame resistant and impervious clothing[8].

  • Hand Protection: Use chemically resistant gloves. Elbow-length PVC gloves are a suitable option[7]. Nitrile gloves may be used for incidental contact, but it is critical to double-check the manufacturer's recommendations for chemical compatibility. Always inspect gloves before use and employ proper removal techniques to avoid skin contact[4]. Contaminated gloves must be disposed of immediately as chemical waste[4].

  • Respiratory Protection: If exposure limits are exceeded or in situations where a fume hood is not available (e.g., large-scale spill response), a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) is required[1][4][8]. A respiratory protection program, including fit-testing and cartridge change-out schedules, must be in place as per OSHA guidelines[9].

PPE_Workflow start Task: Handling This compound fume_hood Perform all work in a certified chemical fume hood? start->fume_hood ppe_ensemble Mandatory PPE Ensemble fume_hood->ppe_ensemble Yes goggles Chemical Safety Goggles (NIOSH/EN 166) face_shield Face Shield (Required for splash risk) gloves Chemically Resistant Gloves (e.g., PVC, Nitrile) lab_coat Flame-Retardant Lab Coat apron Chemical Apron (For large quantities) spill_check Is there a risk of aerosol generation or spill outside hood? lab_coat->spill_check respirator Full-Face Respirator with appropriate cartridges required spill_check->respirator Yes proceed Proceed with work spill_check->proceed No respirator->proceed Emergency_Response exposure Chemical Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action1 Remove Contaminated Clothing skin->skin_action1 eye_action1 Flush Eyes at Eyewash Station for 15+ minutes eye->eye_action1 inhalation_action1 Move to Fresh Air inhalation->inhalation_action1 ingestion_action1 Rinse Mouth with Water ingestion->ingestion_action1 skin_action2 Wash with Soap & Water for 15+ minutes skin_action1->skin_action2 medical Seek Immediate Medical Attention skin_action2->medical eye_action2 Remove Contact Lenses (if possible) eye_action1->eye_action2 eye_action2->medical inhalation_action2 Provide Oxygen or Artificial Respiration (if needed) inhalation_action1->inhalation_action2 inhalation_action2->medical ingestion_action2 DO NOT Induce Vomiting ingestion_action1->ingestion_action2 ingestion_action2->medical

Figure 2. Emergency Response Protocol for Exposures.
Spill Response
  • Minor Spill (inside a fume hood): Absorb with an inert, dry material (e.g., vermiculite, sand). Scoop the material into a suitable, labeled container for hazardous waste disposal. Clean the area with a decontaminating solution.

  • Major Spill (outside a fume hood): Evacuate the area immediately and prevent re-entry. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department.

Waste Disposal Protocol
  • Chemical Waste: All un-used or waste this compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All items that have come into direct contact, including gloves, weigh boats, paper towels, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Disposal must be conducted through your institution's EHS office and in strict accordance with all applicable local, state, and federal regulations.[1][6] Do not allow the chemical or its washings to enter drains or the environment.[4]

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely utilize this compound, fostering a culture of safety and scientific excellence.

References

  • MSDS of 2-Chloro-5-(chloromethyl)pyridine. Capot Chemical. [Link]

  • SAFETY DATA SHEET - 2-chloro-5-methyl-pyridine. Fisher Scientific. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.